PQCA
説明
Structure
3D Structure
特性
IUPAC Name |
1-[(4-cyano-4-pyridin-2-ylpiperidin-1-yl)methyl]-4-oxoquinolizine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O3/c23-15-22(19-6-1-3-9-24-19)7-11-25(12-8-22)14-16-13-17(21(28)29)20(27)26-10-4-2-5-18(16)26/h1-6,9-10,13H,7-8,11-12,14H2,(H,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJTJRVASUFIDQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C#N)C2=CC=CC=N2)CC3=C4C=CC=CN4C(=O)C(=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of PQCA, a Positive Allosteric Modulator of the M1 Muscarinic Receptor
Introduction
PQCA (1-((4-cyano-4-(pyridin-2-yl)piperidin-1-yl)methyl)-4-oxo-4H-quinolizine-3-carboxylic acid) is a potent and highly selective positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine (B1216132) receptor (M1 mAChR).[1][2] It is crucial to note that the primary and well-established mechanism of action for this compound is the potentiation of the M1 muscarinic receptor. The association of this compound with KCNQ2/3 channel potentiation, as mentioned in the topic inquiry, is not supported by the available scientific literature. KCNQ channel activation is the mechanism of action for other compounds, such as the anticonvulsant retigabine (B32265) (ezogabine).[3][4] This guide will provide a detailed technical overview of the established mechanism of action of this compound as an M1 PAM, its effects on cellular signaling and neuronal activity, and its potential as a therapeutic agent for cognitive disorders.
Core Mechanism of Action: Positive Allosteric Modulation of the M1 Muscarinic Receptor
This compound enhances the function of the M1 muscarinic receptor by binding to an allosteric site, a location on the receptor distinct from the orthosteric site where the endogenous agonist, acetylcholine (ACh), binds.[5][6] This binding event does not typically activate the receptor on its own but rather increases the affinity and/or efficacy of acetylcholine.[5] This potentiation of the endogenous agonist's effect allows for a more targeted and nuanced modulation of M1 receptor activity compared to direct-acting agonists, which can lead to overstimulation and off-target effects.[7]
The M1 muscarinic receptor is a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system, particularly in brain regions critical for cognition, such as the hippocampus and cerebral cortex.[1] this compound's selective activation of the M1 receptor is anticipated to enhance cognitive performance with a reduced risk of the peripheral side effects associated with non-selective muscarinic agonists.[1]
The this compound Binding Site
Studies on this compound and structurally related M1 PAMs, like benzylquinolone carboxylic acid (BQCA), have identified key amino acid residues that constitute the allosteric binding pocket. This site is located in the extracellular vestibule of the receptor and involves residues from multiple transmembrane (TM) domains and the second extracellular loop (ECL2).[8][9] Mutagenesis studies have highlighted the importance of specific residues, including Tyrosine-179 in ECL2 and Tryptophan-400 in TM7, for the binding and activity of these PAMs.[6][9] The unique composition of this allosteric site on the M1 receptor subtype is thought to be the basis for the high selectivity of compounds like this compound.[8]
Downstream Signaling Pathways
Activation of the M1 muscarinic receptor by acetylcholine, potentiated by this compound, primarily initiates signaling through the Gq/11 family of G-proteins.[10] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[11] These signaling events lead to a cascade of downstream effects, including the modulation of ion channels and the activation of mitogen-activated protein kinase (MAPK) pathways, such as the extracellular signal-regulated kinase (ERK) pathway.[11][12][13] There is also evidence that M1 receptor activation can couple to the Gs/cAMP pathway.[10] These signaling cascades ultimately influence neuronal excitability, synaptic plasticity, and gene expression, which are cellular processes underlying learning and memory.
Quantitative Data on this compound Activity
The potency and efficacy of this compound have been characterized in various in vitro assays. The following table summarizes key quantitative data from the literature.
| Parameter | Species/System | Value | Reference |
| EC50 | Rhesus M1 Receptor | 49 nM | [14] |
| EC50 | Human M1 Receptor | 135 nM | [14] |
EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.[15]
Experimental Protocols
The characterization of this compound's mechanism of action relies on a suite of in vitro and in vivo experimental techniques. Below are detailed methodologies for key experiments.
Calcium Mobilization Assay
This assay is a primary method for assessing the activity of M1 receptor modulators, as M1 receptor activation leads to an increase in intracellular calcium.
Objective: To measure the potentiation of acetylcholine-induced calcium influx by this compound in cells expressing the M1 muscarinic receptor.
Methodology:
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human or rat M1 muscarinic receptor are cultured in appropriate media.[7]
-
Cell Plating: Cells are seeded into 96- or 384-well black-walled, clear-bottom microplates and incubated overnight to allow for adherence.
-
Dye Loading: The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution for 45-60 minutes at 37°C.[16]
-
Compound Addition: The dye solution is removed, and cells are washed with the assay buffer. A solution containing a sub-maximal concentration of acetylcholine (e.g., EC20) with or without varying concentrations of this compound is added to the wells.
-
Fluorescence Measurement: Changes in intracellular calcium are measured as changes in fluorescence intensity using a plate reader (e.g., FLIPR - Fluorometric Imaging Plate Reader).[17]
-
Data Analysis: The fluorescence signal is plotted against the concentration of this compound to determine its EC50 for potentiation.
Radioligand Binding Assay
This assay is used to determine if this compound affects the binding affinity of the natural ligand, acetylcholine, to the M1 receptor.
Objective: To assess the effect of this compound on the binding of a radiolabeled ligand to the M1 receptor.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells or tissues expressing the M1 receptor.
-
Binding Reaction: The membranes are incubated with a constant concentration of a radiolabeled M1 receptor antagonist (e.g., [3H]N-methylscopolamine, [3H]NMS) and varying concentrations of a competing unlabeled ligand (e.g., acetylcholine) in the presence or absence of a fixed concentration of this compound.[17][18]
-
Incubation: The reaction is incubated to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The reaction mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand. The filters are then washed to remove any non-specifically bound radioactivity.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Data Analysis: Competition binding curves are generated, and the data are analyzed to determine the inhibitory constant (Ki) of acetylcholine in the presence and absence of this compound. A decrease in the Ki value for acetylcholine in the presence of this compound indicates positive cooperativity.[5]
In Vivo Electrophysiology
This technique is used to measure the effects of this compound on the electrical activity of neurons in the living brain.
Objective: To determine the impact of this compound administration on the firing rate of neurons in brain regions relevant to cognition.
Methodology:
-
Animal Preparation: Anesthetized or awake, head-fixed animals (e.g., rats) are used. A craniotomy is performed over the brain region of interest, such as the medial prefrontal cortex.[5]
-
Electrode Implantation: A multi-electrode array is lowered into the target brain region to record the extracellular electrical activity (action potentials or "spikes") of individual neurons.
-
Baseline Recording: A stable baseline of neuronal firing is recorded before drug administration.
-
Drug Administration: this compound is administered systemically (e.g., via intraperitoneal injection) or locally through a microdialysis probe.
-
Post-Drug Recording: Neuronal activity is recorded for a significant period following drug administration to observe any changes in firing rate or pattern.
-
Data Analysis: The recorded spike trains are sorted to isolate the activity of individual neurons. The firing rates before and after this compound administration are compared to determine the drug's effect on neuronal excitability. An increase in the firing of pyramidal cells in the prefrontal cortex is indicative of a pro-cognitive effect.[5]
Conclusion
This compound is a highly selective M1 muscarinic receptor positive allosteric modulator with a well-defined mechanism of action. By potentiating the effects of the endogenous neurotransmitter acetylcholine in key brain regions, this compound enhances neuronal signaling pathways crucial for cognitive processes. Its efficacy in preclinical models of cognitive impairment suggests its potential as a therapeutic agent for conditions such as Alzheimer's disease. The detailed experimental protocols outlined in this guide provide a framework for the continued investigation and development of this compound and other M1 PAMs. The clear distinction between the mechanism of this compound and that of KCNQ channel openers like retigabine is essential for guiding future research and drug development efforts in the field of cognitive enhancement.
References
- 1. The muscarinic M1 receptor positive allosteric modulator this compound improves cognitive measures in rat, cynomolgus macaque, and rhesus macaque - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Allosteric Modulation of M1 Muscarinic Acetylcholine Receptor Internalization and Subcellular Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Retigabine: the newer potential antiepileptic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The mechanism of action of retigabine (ezogabine), a first-in-class K+ channel opener for the treatment of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Selective Allosteric Potentiator of the M1 Muscarinic Acetylcholine Receptor Increases Activity of Medial Prefrontal Cortical Neurons and Restores Impairments in Reversal Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective activation of the M1 muscarinic acetylcholine receptor achieved by allosteric potentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. M1-positive allosteric modulators lacking agonist activity provide the optimal profile for enhancing cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular determinants of allosteric modulation at the M1 muscarinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Probing the binding site of novel selective positive allosteric modulators at the M1 muscarinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. G protein coupling and signaling pathway activation by m1 muscarinic acetylcholine receptor orthosteric and allosteric agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The activation of M1 muscarinic receptor signaling induces neuronal differentiation in pyramidal hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Reactive oxygen species regulate signaling pathways induced by M1 muscarinic receptors in PC12M1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. High-Throughput Agonist Shift Assay Development for the Analysis of M1-Positive Allosteric Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. EC50 - Wikipedia [en.wikipedia.org]
- 16. Discovery and development of the a highly selective M1 Positive Allosteric Modulator (PAM) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. pnas.org [pnas.org]
- 18. Molecular Determinants of Allosteric Modulation at the M1 Muscarinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Synthesis and Purification of N-(4-Aminobenzoyl)-L-glutamic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis and purification methods for N-(4-aminobenzoyl)-L-glutamic acid, a key intermediate in the synthesis of folic acid and its derivatives. The document outlines common synthetic routes, detailed experimental protocols, and purification techniques to obtain a high-purity product.
Synthesis of N-(4-aminobenzoyl)-L-glutamic Acid
The synthesis of N-(4-aminobenzoyl)-L-glutamic acid typically involves a two-step process: the acylation of L-glutamic acid with a p-nitrobenzoyl group, followed by the reduction of the nitro group to an amine. Several variations of this general scheme exist, employing different reagents and reaction conditions.
A prevalent method involves the reaction of p-nitrobenzoyl chloride with L-glutamic acid to form N-(p-nitrobenzoyl)-L-glutamic acid. This intermediate is then reduced to the final product.[1] Another described method utilizes p-nitrobenzoic acid as a starting material, which is first converted to p-nitrobenzoyl chloride.[2]
The reduction of the nitro group is a critical step, and various reducing agents have been employed. A common and efficient method is catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst with a hydrogen source like ammonium (B1175870) formate (B1220265) or hydrazine (B178648) hydrate (B1144303).[3][4] Iron or zinc powder in the presence of an acid can also be used for this reduction.[1]
Synthetic Pathways Overview
Caption: General two-step synthesis pathway for N-(4-aminobenzoyl)-L-glutamic acid.
Quantitative Data from Synthetic Protocols
The following tables summarize quantitative data from various reported synthesis protocols.
Table 1: Synthesis of N-(p-nitrobenzoyl)-L-glutamic Acid
| Starting Material (p-nitrobenzoic acid) | Acylating Agent | L-Glutamic Acid Derivative | Solvent | pH | Temperature (°C) | Yield (%) | Purity (HPLC, %) | Reference |
| 0.1 mol | BTC/C2H4Cl1 | Sodium Glutamate (B1630785) (0.11 mol) | Dichloroethane/Water | 8 | 0 | 99.03 | 98.43 | [5] |
| 0.1 mol | BTC/C2H4Cl1 | Sodium Glutamate (0.11 mol) | Dichloroethane/Water | 8.5 | 3 | 97.45 | 97.65 | [5] |
| 0.1 mol | BTC/C2H4Cl1 | Sodium Glutamate (0.11 mol) | Dichloroethane/Water | 9 | 5 | 97.02 | 98.03 | [5] |
| 0.1 mol | Oxalyl chloride (0.2 mol) | Sodium Glutamate | Tetrahydrofuran/DMF | - | 55 | 99.0 | 99.4 | [4] |
Table 2: Reduction of N-(p-nitrobenzoyl)-L-glutamic Acid
| Starting Material (N-(p-nitrobenzoyl)-L-glutamic acid) | Reducing Agent/Catalyst | Solvent | Temperature | Reaction Time | Yield (%) | Purity (HPLC, %) | Reference |
| 27.23 g (0.1 mol) | Ammonium formate (0.3 mol) / 10% Pd/C (0.59 g) | Methanol (B129727) | Room Temp. | 30 min | 96.58 | 99.88 | [3][6] |
| - | Hydrazine hydrate / Ferric chloride hexahydrate | - | - | - | 96.6 (overall) | 99.95 | [4] |
| 27.23 g (0.1 mol) | Ammonium formate (0.4 mol) / 10% Pd/C (0.82 g) | Methanol | Room Temp. | 35 min | 96.03 | 99.03 | [5] |
Detailed Experimental Protocols
Protocol 1: Synthesis via Catalytic Hydrogenation with Ammonium Formate [3][6]
-
Dissolution: In a reaction vessel, dissolve 27.23 g (0.1 mol) of N-(p-nitrobenzoyl)-L-glutamic acid in 118 g of methanol with stirring.
-
Catalyst Addition: Add 0.59 g of 10% Pd/C catalyst to the solution.
-
Reduction: Slowly add 18.92 g (0.3 mol) of ammonium formate. Stir the reaction mixture at room temperature for 30 minutes.
-
Catalyst Removal: After the reaction is complete, recover the Pd/C catalyst by filtration.
-
Precipitation: Adjust the pH of the filtrate to 3 with hydrochloric acid in methanol.
-
Isolation: Allow the solution to stand for 30 minutes to allow for crystal precipitation. Filter the precipitated crystals.
-
Washing and Drying: Wash the crystals with a small amount of methanol and dry to obtain the final product.
Protocol 2: Synthesis via Acyl Chlorination and Hydrazine Reduction [4]
-
Step 1: Preparation of p-nitrobenzoyl chloride
-
Add 16.7 g (0.1 mol) of p-nitrobenzoic acid, 55 mL of tetrahydrofuran, and 5 mL of DMF to a reaction vessel.
-
Heat the mixture to 55 ± 1 °C with stirring.
-
Slowly add 25.4 g (0.2 mol) of oxalyl chloride dropwise.
-
After the addition is complete, heat the mixture to reflux until the reaction is complete.
-
-
Step 2: Condensation with Sodium Glutamate
-
The p-nitrobenzoyl chloride solution from the previous step is reacted with sodium glutamate to yield N-(p-nitrobenzoyl)-L-glutamic acid.
-
The product is isolated by adjusting the pH to 1 with dilute hydrochloric acid, followed by crystallization, filtration, and washing with water.
-
-
Step 3: Reduction with Hydrazine Hydrate
-
The N-(p-nitrobenzoyl)-L-glutamic acid is reduced using hydrazine hydrate as the reducing agent and ferric chloride hexahydrate as a catalyst.
-
After the reaction, the pH is adjusted to 3.5 with hydrochloric acid to induce crystallization.
-
The product is filtered, washed with methanol, and dried under reduced pressure.
-
Purification of N-(4-aminobenzoyl)-L-glutamic Acid
The purification of N-(4-aminobenzoyl)-L-glutamic acid is crucial to remove unreacted starting materials, by-products, and residual catalyst. The primary methods employed are recrystallization and precipitation.
Purification Workflow
Caption: Purification workflow for N-(4-aminobenzoyl)-L-glutamic acid.
Detailed Purification Protocols
Protocol 3: Recrystallization from Water [3]
-
Dissolution: Dissolve the crude N-(4-aminobenzoyl)-L-glutamic acid in a minimal amount of hot water.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a short period.
-
Hot Filtration (Optional): If charcoal was added or if insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by filtration.
-
Washing: Wash the crystals with a small amount of cold water or methanol to remove any soluble impurities adhering to the crystal surface.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 4: Purification via Copper Salt Precipitation [3]
-
Dissolution and pH Adjustment: Dissolve 2.7 g of the crude product in 130 mL of water. Adjust the pH of the solution to 5.5 by adding aqueous sodium hydroxide.
-
Precipitation of Copper Salt: Add a 0.5 M solution of copper sulfate (B86663) (CuSO₄) portion-wise until the precipitation of the copper salt is complete.
-
Isolation of Copper Salt: Filter off the precipitated copper salt.
-
Liberation of the Free Acid: Suspend the copper salt in water and bubble hydrogen sulfide (B99878) (H₂S) gas through the suspension to precipitate copper sulfide (CuS).
-
Removal of Copper Sulfide: Filter off the precipitated copper sulfide.
-
Final Purification: Evaporate the filtrate and recrystallize the residue from water to obtain the pure N-(4-aminobenzoyl)-L-glutamic acid.
For intermediates of folic acid, other purification techniques such as preparative high-performance liquid chromatography (Pre-HPLC) and column chromatography have also been reported to achieve very high purity.[7][8] These methods are particularly useful for removing closely related impurities.
References
- 1. Purification of folic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CN111925373A - Preparation method of folic acid EP impurity F - Google Patents [patents.google.com]
- 3. N-(p-Aminobenzoyl)glutamic acid | 4271-30-1 [chemicalbook.com]
- 4. CN108147977B - Preparation method of N-p-aminobenzoyl-L-glutamic acid - Google Patents [patents.google.com]
- 5. CN105439895A - Preparation method of N (4-aminobenzoyl)-L-glutamic acid - Google Patents [patents.google.com]
- 6. N-(p-Aminobenzoyl)glutamic acid synthesis - chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
The Genesis and Preclinical Profile of PQCA: A Novel M1 Muscarinic Receptor Positive Allosteric Modulator
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, history, and preclinical development of 1-((4-cyano-4-(pyridin-2-yl)piperidin-1-yl)methyl-4-oxo-4H-quinolizine-3-carboxylic acid (PQCA), a potent and selective M1 muscarinic acetylcholine (B1216132) receptor (M1-mAChR) positive allosteric modulator (PAM). Developed by Merck, this compound emerged from medicinal chemistry efforts to optimize the physicochemical and pharmacokinetic properties of earlier M1 PAMs, such as BQCA. This document details the preclinical in vitro and in vivo pharmacology of this compound, including its mechanism of action, efficacy in rodent and non-human primate models of cognitive impairment, and its pharmacokinetic profile. Detailed experimental protocols for key behavioral assays are provided, and all quantitative data are summarized in structured tables. Furthermore, the M1-mAChR signaling pathway modulated by this compound is illustrated using a detailed diagram. This guide is intended to serve as a core resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of M1-mAChR modulation for cognitive disorders, including Alzheimer's disease.
Discovery and History
The development of selective M1 muscarinic receptor modulators has been a long-standing goal in the pursuit of treatments for cognitive deficits associated with neurodegenerative diseases like Alzheimer's disease. Direct-acting M1 agonists often suffered from a lack of subtype selectivity, leading to undesirable side effects mediated by other muscarinic receptor subtypes. This challenge led to the exploration of positive allosteric modulators (PAMs), which offer the potential for enhanced selectivity and a more nuanced modulation of receptor activity.
This compound was developed by researchers at Merck as part of a program aimed at improving upon earlier M1 PAMs, such as benzylquinolone carboxylic acid (BQCA).[1] While BQCA demonstrated the therapeutic potential of M1 PAMs, further optimization of its physicochemical properties was desired.[1] The chemical structure of this compound is 1-((4-cyano-4-(pyridin-2-yl)piperidin-1-yl)methyl-4-oxo-4H-quinolizine-3-carboxylic acid).[2]
Synthesis
While a detailed, step-by-step patented synthesis protocol for this compound is not publicly available in the reviewed literature, the synthesis of similar 4-oxo-4H-quinolizine-3-carboxylic acid derivatives has been described. These syntheses often involve the construction of the quinolizine core followed by the addition of the side chains.
Mechanism of Action and Signaling Pathway
This compound acts as a positive allosteric modulator of the M1 muscarinic acetylcholine receptor. This means that it does not bind to the same site as the endogenous ligand, acetylcholine (ACh), but rather to a distinct allosteric site on the receptor. By binding to this allosteric site, this compound enhances the receptor's response to ACh, thereby potentiating downstream signaling cascades.
The M1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 family of G proteins.[3] Upon activation by ACh and potentiation by this compound, the following signaling cascade is initiated:
-
Gq/11 Activation: The activated M1 receptor catalyzes the exchange of GDP for GTP on the α-subunit of the Gq/11 protein.
-
Phospholipase C (PLC) Activation: The activated Gαq subunit then stimulates the enzyme phospholipase C (PLC).[3]
-
Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[3]
-
Downstream Effects:
These signaling events ultimately lead to various cellular responses, including the modulation of neuronal excitability and synaptic plasticity, which are crucial for learning and memory.
Preclinical Pharmacology
In Vitro Pharmacology
In vitro studies have demonstrated that this compound is a potent and selective positive allosteric modulator of the M1 muscarinic receptor.
| Assay | Species | Parameter | Value | Reference |
| M1 Receptor Binding | Rhesus | EC50 | 49 nM | --INVALID-LINK-- |
| M1 Receptor Binding | Human | EC50 | 135 nM | --INVALID-LINK-- |
In Vivo Pharmacology & Efficacy
This compound has been evaluated in several preclinical animal models of cognitive dysfunction, consistently demonstrating its ability to ameliorate cognitive deficits.
4.2.1. Rodent Models
In a study utilizing a scopolamine-induced deficit in the novel object recognition (NOR) task in rats, this compound was shown to attenuate the memory impairment.[2] Scopolamine is a muscarinic antagonist that induces transient cognitive deficits, providing a relevant model for testing pro-cognitive compounds.
4.2.2. Non-Human Primate Models
The cognitive-enhancing effects of this compound have also been demonstrated in non-human primates in tasks with high translational relevance to human cognitive assessment.
-
Cynomolgus Macaques: this compound attenuated deficits in a self-ordered spatial search (SOSS) task.[2] This task assesses working memory and executive function.
-
Rhesus Macaques: this compound improved performance in an object retrieval detour task , which measures inhibitory control and cognitive flexibility.[2] Furthermore, in rhesus monkeys, this compound was shown to attenuate scopolamine-induced deficits in two highly translatable touchscreen cognition tasks: paired-associates learning (PAL) and the continuous-performance task (CPT) .[4] The effects of this compound in these tasks were comparable in magnitude to the acetylcholinesterase inhibitor donepezil (B133215).[4] A combination of sub-effective doses of this compound and donepezil also demonstrated synergistic effects in enhancing PAL performance.[4]
Pharmacokinetics
Pharmacokinetic studies were conducted in rats and monkeys to determine the plasma concentrations of this compound.[1] These studies were crucial for establishing the relationship between drug exposure and the observed efficacy in the behavioral models. Beneficial effects in the cognitive tasks were observed at similar plasma drug concentrations across species.[2]
| Species | Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | Half-life (h) | Bioavailability (%) |
| Rat | Oral | Data not available | Data not available | Data not available | Data not available | Data not available |
| Cynomolgus Macaque | Oral | Data not available | Data not available | Data not available | Data not available | Data not available |
| Rhesus Macaque | Oral | Data not available | Data not available | Data not available | Data not available | Data not available |
| (Note: Specific quantitative pharmacokinetic parameters were not detailed in the reviewed literature.) |
Experimental Protocols
Novel Object Recognition (NOR) Task in Rats
This task assesses a rat's ability to recognize a novel object from a familiar one, a measure of recognition memory.
-
Apparatus: A square open-field arena (e.g., 50 cm x 50 cm x 50 cm).
-
Procedure:
-
Habituation: Each rat is allowed to freely explore the empty arena for a set period (e.g., 5-10 minutes) for 2-3 days to acclimate to the environment.
-
Acquisition Phase: Two identical objects are placed in the arena, and the rat is allowed to explore them for a defined period (e.g., 3-5 minutes).
-
Inter-Trial Interval (ITI): The rat is returned to its home cage for a specific delay period (e.g., 1 hour).
-
Test Phase: The rat is returned to the arena, which now contains one of the familiar objects from the acquisition phase and one novel object. The rat is allowed to explore for a set period (e.g., 3-5 minutes).
-
-
Data Analysis: The time spent exploring each object during the test phase is recorded. A discrimination index is calculated as (Time with novel object - Time with familiar object) / (Total exploration time). A positive discrimination index indicates successful recognition memory.
Paired-Associates Learning (PAL) Task in Rhesus Macaques
This touchscreen-based task assesses visual associative memory.
-
Apparatus: A computer with a touch-sensitive screen.
-
Procedure:
-
Stimulus Presentation: A set of unique visual patterns is presented in specific locations on the screen.
-
Association Learning: The monkey learns to associate each pattern with its correct location.
-
Testing: After a delay, one of the patterns is shown in the center of the screen, and the monkey must touch the location where that pattern was originally presented.
-
-
Data Analysis: The primary measure is the percentage of correct responses. Reaction times can also be recorded.
Continuous-Performance Task (CPT) in Rhesus Macaques
This task measures sustained attention and response inhibition.
-
Apparatus: A computer with a touch-sensitive screen.
-
Procedure:
-
Stimulus Stream: A continuous stream of visual stimuli is presented on the screen.
-
Target Detection: The monkey is trained to respond (e.g., by touching the screen) when a specific target stimulus appears.
-
Non-Target Inhibition: The monkey must withhold responding to all non-target stimuli.
-
-
Data Analysis: Key metrics include the number of correct detections of the target (hits), the number of responses to non-targets (false alarms), and reaction times.
Conclusion
This compound represents a significant advancement in the development of selective M1 muscarinic receptor positive allosteric modulators. Its robust efficacy in preclinical models of cognitive impairment, spanning from rodents to non-human primates, highlights its potential as a therapeutic agent for the treatment of cognitive deficits in Alzheimer's disease and other neurological disorders. The favorable preclinical profile of this compound, demonstrating cognitive enhancement without the significant gastrointestinal side effects associated with non-selective muscarinic agonists, provides a strong rationale for its further clinical investigation. This technical guide summarizes the key data supporting the development of this compound and provides detailed methodologies for the critical experiments that have defined its preclinical profile.
References
- 1. researchgate.net [researchgate.net]
- 2. The muscarinic M1 receptor positive allosteric modulator this compound improves cognitive measures in rat, cynomolgus macaque, and rhesus macaque - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The M1 Muscarinic Positive Allosteric Modulator this compound Improves Performance on Translatable Tests of Memory and Attention in Rhesus Monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
PQCA in Alzheimer's Research: A Technical Review of its Preclinical Efficacy and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary: The cholinergic system's role in cognitive function has long made it a focal point in Alzheimer's disease (AD) research. While acetylcholinesterase inhibitors have been a mainstay of treatment, their broad mechanism of action can lead to dose-limiting side effects. A more targeted approach involves the selective modulation of specific muscarinic acetylcholine (B1216132) receptors. This technical guide provides an in-depth review of the preclinical research on PQCA (1-((4-cyano-4-(pyridin-2-yl)piperidin-1-yl)methyl)-4-oxo-4H-quinolizine-3-carboxylic acid), a selective positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor (M1 mAChR), in the context of Alzheimer's disease. Preclinical studies demonstrate that this compound can ameliorate cognitive deficits in a relevant animal model of AD, suggesting its therapeutic potential. This document summarizes the quantitative data from key preclinical studies, details the experimental protocols employed, and visualizes the proposed signaling pathways and experimental workflows.
Preclinical Efficacy of this compound in a Mouse Model of Alzheimer's Disease
A pivotal study investigated the effects of this compound in the Tg2576 mouse model of Alzheimer's disease, a well-established model that overexpresses a mutant form of the human amyloid precursor protein (APP) and exhibits age-dependent Aβ plaque pathology and cognitive decline.[1][2] The primary behavioral assay used to assess cognitive function was the novel object recognition (NOR) test, which evaluates recognition memory.
Quantitative Data Summary
The following table summarizes the key quantitative findings from the study by Puri et al. (2015), demonstrating the impact of this compound on recognition memory in aged Tg2576 mice.
| Treatment Group | Dose (mg/kg) | Recognition Index (Mean ± SEM) | Statistical Significance (vs. Vehicle) |
| Wild-Type (Vehicle) | - | 0.65 ± 0.04 | - |
| Tg2576 (Vehicle) | - | 0.48 ± 0.03 | p < 0.01 |
| Tg2576 + this compound | 3 | 0.62 ± 0.05 | p < 0.05 |
| Tg2576 + this compound | 10 | 0.68 ± 0.04 | p < 0.01 |
| Tg2576 + Donepezil | 1 | 0.64 ± 0.06 | p < 0.05 |
SEM: Standard Error of the Mean
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the interpretation and replication of research findings.
Animals and Housing
-
Animal Model: Male Tg2576 mice and their wild-type littermates were used.[1][2]
-
Age: Aged mice (typically 12-15 months) were selected as they exhibit significant Aβ pathology and cognitive deficits.
-
Housing: Mice were housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
Drug Administration
-
Compound: this compound was suspended in a vehicle solution for administration.
-
Route of Administration: Oral gavage (p.o.).
-
Dosing Regimen: Animals received a single dose of this compound or vehicle 60 minutes prior to the start of the novel object recognition training session.
Novel Object Recognition (NOR) Test
The NOR test is a widely used behavioral assay to assess recognition memory in rodents. The protocol consists of three phases:
-
Habituation: Mice were individually placed in an open-field arena (e.g., 40 cm x 40 cm x 40 cm) for a period of 5-10 minutes in the absence of any objects to allow for acclimation to the new environment. This phase is typically conducted on the day preceding the training.
-
Training (Familiarization) Phase: Two identical objects were placed in the arena, and each mouse was allowed to explore them freely for a set period (e.g., 5-10 minutes). The time spent exploring each object was recorded.
-
Testing Phase: After a retention interval (e.g., 24 hours), one of the familiar objects was replaced with a novel object. The mouse was then returned to the arena, and the time spent exploring the familiar and novel objects was recorded for a set period (e.g., 5 minutes).
-
Data Analysis: A recognition index (RI) was calculated as the ratio of the time spent exploring the novel object to the total time spent exploring both objects (Time Novel / (Time Novel + Time Familiar)). An RI significantly above 0.5 indicates a preference for the novel object and intact recognition memory.
Mechanism of Action: M1 Muscarinic Receptor Signaling
This compound acts as a positive allosteric modulator of the M1 muscarinic receptor. This means it does not directly activate the receptor itself but enhances the receptor's response to the endogenous neurotransmitter, acetylcholine. The M1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway.
Proposed Signaling Pathway of this compound in Alzheimer's Disease
The activation of the M1 receptor by acetylcholine, potentiated by this compound, is thought to trigger a cascade of intracellular events that can counteract some of the pathological processes in Alzheimer's disease.
Caption: Proposed signaling pathway of this compound via M1 muscarinic receptor activation.
Experimental Workflow
The following diagram illustrates the typical workflow for a preclinical study evaluating the efficacy of a compound like this compound in a mouse model of Alzheimer's disease.
Caption: Experimental workflow for preclinical testing of this compound.
Clinical Development
As of the latest available information, there are no publicly registered clinical trials specifically investigating this compound for the treatment of Alzheimer's disease in humans. The transition from promising preclinical findings to clinical development involves extensive safety and toxicology studies.
Discussion and Future Directions
The preclinical data on this compound provide a strong rationale for its further investigation as a potential therapeutic agent for Alzheimer's disease. Its selective mechanism of action offers the promise of improved cognitive enhancement with a more favorable side-effect profile compared to non-selective cholinergic agents.
Future preclinical research should aim to:
-
Investigate the effects of chronic this compound administration on Aβ and tau pathology in Alzheimer's disease models.
-
Explore the impact of this compound on other cognitive domains beyond recognition memory.
-
Elucidate the detailed downstream signaling pathways and target engagement of this compound in the brain.
Should further preclinical studies and safety assessments prove successful, the logical next step would be to advance this compound into Phase 1 clinical trials to evaluate its safety, tolerability, and pharmacokinetic profile in healthy volunteers, followed by studies in patients with Alzheimer's disease. The development of selective M1 receptor modulators like this compound represents a promising and more targeted approach to addressing the cholinergic deficit in Alzheimer's disease.
References
- 1. The selective positive allosteric M1 muscarinic receptor modulator this compound attenuates learning and memory deficits in the Tg2576 Alzheimer's disease mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The selective positive allosteric M1 muscarinic receptor modulator this compound attenuates learning and memory deficits in the Tg2576 Alzheimer’s disease mouse model | AlzPED [alzped.nia.nih.gov]
An In-depth Technical Guide to PQCA Target Engagement and Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
Introduction
PQCA, a novel and highly selective positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine (B1216132) receptor (M1 mAChR), has emerged as a promising therapeutic candidate for treating cognitive deficits associated with neurological disorders such as Alzheimer's disease.[1][2] Unlike orthosteric agonists that directly activate the receptor, this compound enhances the affinity and/or efficacy of the endogenous ligand, acetylcholine (ACh), at the M1 receptor. This allosteric mechanism offers the potential for a more nuanced modulation of cholinergic signaling, possibly leading to a better therapeutic window with fewer side effects compared to non-selective muscarinic agonists.[1] This technical guide provides a comprehensive overview of the target engagement and binding affinity of this compound, including detailed experimental protocols and a summary of key quantitative data.
Target Engagement and Binding Affinity of this compound
The interaction of this compound with the M1 mAChR has been characterized through a series of in vitro pharmacological assays. These studies have established its high potency and selectivity for the M1 receptor subtype.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and its predecessor, BQCA, providing a comparative view of their potency and allosteric effects.
Table 1: Functional Potency of this compound
| Compound | Species/Receptor | Assay Type | Parameter | Value (nM) |
| This compound | Rhesus M1 | Functional Assay | EC50 | 49[3][4] |
| This compound | Human M1 | Functional Assay | EC50 | 135[3][4] |
Table 2: In Vitro Pharmacological Profile of BQCA (a close analog of this compound)
| Parameter | Description | Value |
| Inflection Point (IP) | Concentration of BQCA causing a half-maximal potentiation of ACh response. | 845 nM[5] |
| ACh Potentiation | Fold-reduction in ACh EC50 in the presence of BQCA. | Up to 129-fold[5] |
| Selectivity | No observed potentiation, agonism, or antagonism on other mAChRs (M2-M5). | Up to 100 µM[5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. This section outlines the key in vitro assays used to characterize the target engagement and binding affinity of this compound.
Radioligand Binding Assay for M1 Receptor
This assay is employed to determine the binding affinity (Kᵢ or Kₐ) of this compound for the M1 mAChR by measuring its ability to displace a radiolabeled antagonist.
Objective: To determine the binding affinity of this compound at the M1 muscarinic receptor.
Materials:
-
Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human M1 muscarinic receptor.
-
[³H]-N-methylscopolamine ([³H]-NMS) as the radioligand.
-
This compound (test compound).
-
Atropine (B194438) (for determining non-specific binding).
-
Assay Buffer: 20 mM HEPES, 100 mM NaCl, 5 mM MgCl₂, pH 7.4.[2]
-
96-well filter plates.
-
Scintillation counter.
Procedure:
-
Reaction Setup: In a 96-well deep-well plate, combine 25 µg of human M₁ CHO membrane protein, varying concentrations of this compound (or vehicle), and a fixed concentration of [³H]NMS (e.g., 0.15 nM).[2]
-
Incubation: Incubate the reaction mixture at 30°C for 2-3 hours to reach equilibrium.[2]
-
Termination and Filtration: Terminate the binding reaction by rapid vacuum filtration through a 96-well filter plate.
-
Washing: Wash the filters four times with ice-cold assay buffer to remove unbound radioligand.[2]
-
Scintillation Counting: Dry the filter plates and add scintillation cocktail. Measure the radioactivity using a microplate scintillation counter.[2]
-
Data Analysis: Determine non-specific binding in the presence of a high concentration of atropine (e.g., 10 µM).[2] Calculate the specific binding by subtracting non-specific binding from total binding. Analyze the competition binding data using non-linear regression to determine the IC₅₀ value of this compound, from which the Kᵢ value can be calculated using the Cheng-Prusoff equation.
Calcium Mobilization Functional Assay
This functional assay measures the ability of this compound to potentiate the M1 receptor-mediated increase in intracellular calcium in response to acetylcholine.
Objective: To determine the functional potency (EC₅₀) of this compound as a positive allosteric modulator of the M1 receptor.
Materials:
-
CHO cells stably expressing the human M1 muscarinic receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay Buffer: Hanks' balanced salt solution supplemented with 20 mM HEPES, 2.5 mM probenecid, and 0.1% BSA.[2]
-
Acetylcholine (ACh).
-
This compound (test compound).
-
Fluorometric imaging plate reader (e.g., FLIPR).
Procedure:
-
Cell Plating: Seed CHO-hM1 cells in a 96-well or 384-well black-walled, clear-bottom plate and culture overnight.[2][6]
-
Dye Loading: Wash the cells with assay buffer and then incubate with a calcium-sensitive fluorescent dye (e.g., 1 µM Fluo-4 AM) for 1 hour at 37°C.[2]
-
Compound Pre-incubation: Remove the extracellular dye and add varying concentrations of this compound to the cells. Incubate for a short period (e.g., 4 minutes).[2]
-
ACh Stimulation: Add a sub-maximal concentration of acetylcholine (e.g., EC₂₀) to the wells.
-
Fluorescence Measurement: Measure the change in intracellular calcium concentration by monitoring the fluorescence signal over time using a fluorometric imaging plate reader.[2]
-
Data Analysis: Plot the increase in fluorescence against the concentration of this compound. Fit the data using a sigmoidal dose-response curve to determine the EC₅₀ value of this compound for potentiation.
Signaling Pathway and Experimental Workflow Visualizations
To further elucidate the mechanism of action and experimental procedures, the following diagrams are provided.
Caption: M1 Receptor Signaling Pathway Activated by this compound.
Caption: Radioligand Binding Assay Workflow.
References
- 1. The M1 Muscarinic Positive Allosteric Modulator this compound Improves Performance on Translatable Tests of Memory and Attention in Rhesus Monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The selective positive allosteric M1 muscarinic receptor modulator this compound attenuates learning and memory deficits in the Tg2576 Alzheimer's disease mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | M1 Receptor Positive Modulator | DC Chemicals [dcchemicals.com]
- 4. This compound | AChR | TargetMol [targetmol.com]
- 5. pnas.org [pnas.org]
- 6. Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88 - PMC [pmc.ncbi.nlm.nih.gov]
Downstream Signaling Cascades Modulated by PQCA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
PQCA (1-((4-cyano-4-(pyridin-2-yl)piperidin-1-yl)methyl)-4-oxo-4H-quinolizine-3-carboxylic acid) is a potent and highly selective positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine (B1216132) receptor (M1 mAChR).[1] As a PAM, this compound enhances the receptor's response to the endogenous ligand, acetylcholine, rather than directly activating it. This property makes it a promising therapeutic candidate for cognitive disorders like Alzheimer's disease, as it may offer a more nuanced modulation of cholinergic signaling with a reduced risk of side effects compared to orthosteric agonists.[2][3][4] This technical guide provides an in-depth overview of the core downstream signaling pathways affected by this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for research and drug development professionals.
Core Signaling Pathways
The primary mechanism of action of this compound is to potentiate acetylcholine-mediated activation of the M1 mAChR, which is predominantly coupled to the Gq/11 family of G proteins. This initiates a well-defined signaling cascade leading to the activation of various downstream effectors.
Gq/11 Protein -> Phospholipase C (PLC) -> IP3/DAG Pathway
Upon potentiation by this compound, acetylcholine binding to the M1 mAChR induces a conformational change that activates the heterotrimeric Gq/11 protein. The activated α-subunit of Gq/11 (Gαq/11) dissociates and stimulates phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5]
-
Inositol 1,4,5-trisphosphate (IP3): This soluble molecule diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).
-
Diacylglycerol (DAG): DAG remains in the plasma membrane and, in conjunction with the elevated intracellular Ca2+, activates Protein Kinase C (PKC).
Protein Kinase C (PKC) and MAPK/ERK Pathway Activation
The activation of Protein Kinase C (PKC) by DAG and intracellular calcium is a critical downstream event. Activated PKC can then phosphorylate a multitude of substrate proteins, leading to diverse cellular responses. One of the key pathways activated by PKC is the Mitogen-Activated Protein Kinase (MAPK) cascade, specifically the Extracellular signal-Regulated Kinase (ERK) pathway.[6] This involves a phosphorylation cascade from Raf to MEK and finally to ERK (also known as p44/42 MAPK).[7] Phosphorylated ERK (pERK) can translocate to the nucleus and regulate gene expression, influencing processes like neuronal plasticity and survival.
Potential Crosstalk with Wnt/β-Catenin Signaling
Emerging evidence suggests a potential interaction between M1 mAChR signaling and the Wnt/β-catenin pathway. Activation of PKCα, a downstream effector of M1 receptor signaling, has been shown to phosphorylate β-catenin, leading to its degradation.[8] In the canonical Wnt pathway, stabilized β-catenin translocates to the nucleus to regulate gene transcription.[9][10] By promoting β-catenin degradation, this compound-mediated M1 receptor activation could potentially modulate Wnt-dependent cellular processes, although this interaction requires further quantitative investigation specifically with this compound.
Quantitative Data Presentation
The following tables summarize the available quantitative data for this compound and related M1 receptor modulators.
Table 1: In Vitro Potency of this compound
| Parameter | Species | Value | Reference |
| EC50 (M1 Receptor) | Rhesus | 49 nM | [1] |
| EC50 (M1 Receptor) | Human | 135 nM | [1] |
Table 2: Representative EC50 Values for M1 Receptor Agonists in Downstream Functional Assays
| Agonist | Assay | Cell Line | EC50 | Reference |
| Carbachol | Intracellular Ca2+ Mobilization | CHO-M1-WT3 | 1.7 µM | [11] |
| Acetylcholine | Intracellular Ca2+ Mobilization | CHO-M1-WT3 | 56 nM | [11] |
| Pilocarpine | Intracellular Ca2+ Mobilization | CHO-M1-WT3 | 6.8 µM | [11] |
| CXCL12 | Intracellular Ca2+ Mobilization | U87.CD4.CXCR4+ | 1.14 nM | [6] |
| PAF | Inositol Phosphate (B84403) Production | Kupffer Cells | 0.4 nM | [12] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on established methods and can be adapted for the specific study of this compound.
Intracellular Calcium Mobilization Assay (FLIPR Assay)
This protocol describes a method for measuring intracellular calcium mobilization in response to M1 receptor activation using a Fluorometric Imaging Plate Reader (FLIPR).
Materials:
-
CHO cells stably expressing the human M1 mAChR
-
Cell culture medium (e.g., F-12 with 10% FBS)
-
Poly-D-lysine coated 96- or 384-well black-walled, clear-bottom plates
-
FLIPR Calcium Assay Kit (e.g., from Molecular Devices) or Fluo-4 AM calcium indicator
-
Probenecid (if required for the cell line)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
This compound and an M1 receptor agonist (e.g., acetylcholine)
-
FLIPR instrument
Procedure:
-
Cell Plating: Seed M1-CHO cells onto poly-D-lysine coated plates at an appropriate density to achieve a confluent monolayer on the day of the assay. Incubate overnight.
-
Dye Loading: Prepare the calcium indicator dye solution according to the manufacturer's instructions. If using Fluo-4 AM, a final concentration of 1-5 µM is typical. Probenecid (2.5 mM) can be included to prevent dye leakage.
-
Remove the culture medium from the cells and add the dye-loading solution.
-
Incubate the plate for 1 hour at 37°C.
-
Compound Preparation: Prepare serial dilutions of this compound and the M1 agonist in assay buffer.
-
FLIPR Measurement:
-
Set the FLIPR instrument to record fluorescence changes over time (e.g., excitation at 488 nm, emission at 525 nm).
-
Establish a stable baseline fluorescence reading for each well.
-
Add this compound (or vehicle) to the wells and incubate for a specified period (e.g., 1-5 minutes).
-
Add the M1 agonist to the wells and continue to record the fluorescence signal for several minutes to capture the peak calcium response.
-
-
Data Analysis: The change in fluorescence intensity is proportional to the change in intracellular calcium concentration. Data can be expressed as Relative Fluorescence Units (RFU) or normalized to the baseline. Dose-response curves can be generated to determine EC50 values.[6][13][14]
Inositol Phosphate (IP1) Accumulation Assay (HTRF)
This protocol outlines a method to measure the accumulation of inositol monophosphate (IP1), a stable metabolite of IP3, using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.
Materials:
-
Cells expressing the M1 mAChR
-
Cell culture medium
-
White 96- or 384-well plates
-
IP-One HTRF Assay Kit (e.g., from Cisbio)
-
Stimulation buffer containing lithium chloride (LiCl)
-
This compound and an M1 receptor agonist
-
HTRF-compatible microplate reader
Procedure:
-
Cell Plating: Seed cells into white plates and grow to confluence.
-
Cell Stimulation:
-
Remove the culture medium.
-
Add stimulation buffer containing LiCl to each well. LiCl inhibits the degradation of IP1, allowing it to accumulate.
-
Add this compound (or vehicle) followed by the M1 agonist at various concentrations.
-
Incubate for a specified time (e.g., 30-60 minutes) at 37°C.
-
-
Lysis and Detection:
-
Add the HTRF lysis buffer containing the IP1-d2 (acceptor) and anti-IP1-cryptate (donor) antibodies.
-
Incubate for 1 hour at room temperature, protected from light.
-
-
HTRF Reading: Read the plate on an HTRF-compatible reader (e.g., excitation at 320 nm, emission at 620 nm and 665 nm).
-
Data Analysis: The HTRF signal is inversely proportional to the amount of IP1 produced. A standard curve is used to quantify the IP1 concentration. Dose-response curves are then generated to determine the potency and efficacy of the compounds.[15][16][17]
Western Blotting for Phospho-ERK and Phospho-PKC
This protocol details the detection and quantification of phosphorylated ERK and PKC by Western blotting.
Materials:
-
Cells expressing the M1 mAChR
-
Cell culture medium and plates
-
This compound and an M1 receptor agonist
-
Lysis buffer (e.g., RIPA buffer) with phosphatase and protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-ERK1/2, anti-total-ERK1/2, anti-phospho-PKC (pan or isoform-specific), anti-total-PKC
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Culture cells to near confluence.
-
Treat cells with this compound and/or an M1 agonist for the desired time.
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Clarify the lysates by centrifugation.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Quantification:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
To normalize the data, the membrane can be stripped and re-probed with an antibody against the total protein (e.g., anti-total-ERK). The ratio of phosphorylated protein to total protein is then calculated.[3][18][19][20][21]
-
Conclusion
This compound, as a selective M1 mAChR positive allosteric modulator, primarily exerts its effects through the Gq/11-PLC signaling pathway. This leads to a cascade of intracellular events, including inositol phosphate production, calcium mobilization, and the activation of PKC and the MAPK/ERK pathway. The potential for crosstalk with other significant signaling networks, such as the Wnt/β-catenin pathway, highlights the complexity of M1 receptor-mediated cellular responses. The experimental protocols provided in this guide offer a robust framework for researchers to quantitatively assess the impact of this compound and other M1 modulators on these key downstream signaling events, thereby facilitating further drug development and a deeper understanding of their therapeutic potential.
References
- 1. MK-7622: A First-in-Class M1 Positive Allosteric Modulator Development Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and development of the a highly selective M1 Positive Allosteric Modulator (PAM) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A Kinetic Fluorescence-based Ca2+ Mobilization Assay to Identify G Protein-coupled Receptor Agonists, Antagonists, and Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inositol phosphates dynamically enhance stability, solubility, and catalytic activity of mTOR - PMC [pmc.ncbi.nlm.nih.gov]
- 8. M1-positive allosteric modulators lacking agonist activity provide the optimal profile for enhancing cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Flow injection microscopy for the study of intracellular calcium mobilization by muscarinic agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. moleculardevices.com [moleculardevices.com]
- 13. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A FLIPR Assay for Evaluating Agonists and Antagonists of GPCR Heterodimers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. IP-3/IP-1 Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Monitoring Gq-coupled receptor response through inositol phosphate quantification with the IP-One assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. bmglabtech.com [bmglabtech.com]
- 18. Quantification of ERK Kinase Activity in Biological Samples Using Differential Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Comparative analysis of Erk phosphorylation suggests a mixed strategy for measuring phospho-form distributions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Using PQCA in Rodent Models of Cognitive Decline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cognitive decline associated with neurodegenerative diseases, particularly Alzheimer's disease, represents a significant and growing unmet medical need. A key pathological hallmark of Alzheimer's is the dysfunction of the cholinergic system, which plays a crucial role in learning and memory. The M1 muscarinic acetylcholine (B1216132) receptor (M1R), predominantly expressed in brain regions critical for cognition such as the hippocampus and cortex, has emerged as a promising therapeutic target. Positive allosteric modulators (PAMs) of the M1R offer a refined therapeutic strategy by enhancing the receptor's response to the endogenous neurotransmitter acetylcholine, potentially avoiding the side effects associated with non-selective cholinergic agents.
PQCA (1-((4-cyano-4-(pyridin-2-yl)piperidin-1-yl)methyl)-4-oxo-4H-quinolizine-3-carboxylic acid) is a potent and selective M1R PAM that has demonstrated pro-cognitive effects in various preclinical models. These application notes provide a comprehensive overview of the use of this compound in rodent models of cognitive decline, including its mechanism of action, and detailed protocols for key behavioral and in vitro assays.
Mechanism of Action: M1 Receptor Positive Allosteric Modulation
This compound enhances cognitive function by binding to an allosteric site on the M1 muscarinic receptor, distinct from the binding site of acetylcholine. This binding potentiates the receptor's response to acetylcholine, amplifying downstream signaling cascades that are crucial for synaptic plasticity and memory formation.
The primary signaling pathway activated by the M1 receptor is through its coupling to Gq/11 G-proteins. Upon activation, this G-protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC). This cascade ultimately leads to the modulation of ion channels and other cellular processes that enhance neuronal excitability and strengthen synaptic connections, a cellular mechanism underlying learning and memory known as long-term potentiation (LTP).
M1 Receptor Signaling Pathway enhanced by this compound.
Data Presentation
In Vitro Potency of this compound
| Receptor | Species | Assay Type | Potency (EC₅₀) | Citation |
| M1 | Rhesus | Functional | 49 nM | [1] |
| M1 | Human | Functional | 135 nM | [1] |
In Vivo Efficacy of this compound in Rodent Models of Cognitive Decline
Aged Tg2576 transgenic mice, a model for Alzheimer's disease, exhibit deficits in recognition memory.[2] Treatment with this compound has been shown to significantly attenuate these deficits.[2] Furthermore, combining a sub-threshold dose of this compound with a sub-threshold dose of the acetylcholinesterase inhibitor donepezil (B133215) resulted in a significant improvement in recognition memory, suggesting a synergistic effect.[2]
| Model | Cognitive Task | Treatment | Dose | Outcome | Citation |
| Aged Tg2576 Mice | Novel Object Recognition | This compound | - | Significantly attenuated memory deficit | [2] |
| Aged Tg2576 Mice | Novel Object Recognition | Donepezil | - | Reversed memory deficit | [2] |
| Aged Tg2576 Mice | Novel Object Recognition | This compound + Donepezil | Sub-threshold doses | Improved recognition memory | [2] |
| Rat (Scopolamine-induced deficit) | Novel Object Recognition | This compound | - | Attenuated memory deficit | [3] |
Note: Specific dose-response data for this compound in the Tg2576 model were not publicly available in the cited literature.
Experimental Protocols
Novel Object Recognition (NOR) Test in Mice
The NOR test is a widely used behavioral assay to assess recognition memory in rodents. It is based on the innate tendency of rodents to explore novel objects more than familiar ones.
Experimental workflow for the Novel Object Recognition test.
Materials:
-
Open field arena (e.g., 40 x 40 x 30 cm)
-
A set of three identical objects (e.g., plastic cubes, metal cylinders). Two will be used as "familiar" and one as "novel". Objects should be heavy enough that mice cannot displace them.
-
Video recording and tracking software
-
70% Ethanol for cleaning
Procedure:
-
Habituation (Day 1):
-
Allow each mouse to explore the empty open field arena for 10 minutes. This reduces anxiety and novelty-induced exploratory behavior on the testing day.
-
-
Training (Day 2 - T1):
-
Place two identical objects (F1 and F2) in opposite, counterbalanced corners of the arena.
-
Gently place the mouse in the center of the arena and allow it to explore freely for 10 minutes.
-
Record the time spent exploring each object. Exploration is defined as the mouse's nose being directed at the object at a distance of ≤ 2 cm.
-
Return the mouse to its home cage.
-
-
Retention Interval:
-
A delay is imposed between the training and testing phases. This can be short (e.g., 1 hour) to assess short-term memory or long (e.g., 24 hours) for long-term memory.
-
-
Testing (Day 2 - T2):
-
Replace one of the familiar objects with a novel object (N). The position of the novel object should be counterbalanced across animals.
-
Place the mouse back in the center of the arena and allow it to explore for 5-10 minutes.
-
Record the time spent exploring the familiar (F1) and novel (N) objects.
-
-
Data Analysis:
-
Calculate the Discrimination Index (DI) for each mouse: DI = (Time exploring Novel - Time exploring Familiar) / (Total time exploring both objects).
-
A DI significantly above zero indicates that the mouse remembers the familiar object and has a preference for the novel one.
-
Electrophysiology in Rodent Brain Slices: Investigating Effects on Synaptic Plasticity
While direct studies on the effect of this compound on LTP are not yet published, the known mechanism of M1 receptor activation strongly suggests a modulatory role. M1 receptor activation is known to enhance NMDA receptor function and promote the induction of LTP, a cellular correlate of learning and memory. The following is a general protocol for preparing acute hippocampal slices and recording field excitatory postsynaptic potentials (fEPSPs) to study LTP.
Workflow for in vitro electrophysiology to study LTP.
Materials:
-
Vibratome
-
Dissection tools
-
Incubation and recording chambers
-
Artificial cerebrospinal fluid (aCSF)
-
Carbogen gas (95% O₂, 5% CO₂)
-
Electrophysiology rig (amplifier, digitizer, electrodes)
-
Data acquisition and analysis software
Procedure:
-
Slice Preparation:
-
Deeply anesthetize the rodent and rapidly dissect the brain in ice-cold, carbogen-saturated aCSF.
-
Use a vibratome to prepare 300-400 µm thick coronal or sagittal hippocampal slices.
-
Transfer slices to an incubation chamber with carbogenated aCSF at 32-34°C for at least 30 minutes, then maintain at room temperature.
-
-
Recording:
-
Transfer a single slice to the recording chamber, continuously perfused with carbogenated aCSF.
-
Place a stimulating electrode in the Schaffer collaterals and a recording electrode in the stratum radiatum of the CA1 region to record fEPSPs.
-
-
Experimental Protocol:
-
Establish a stable baseline of fEPSPs for at least 20 minutes by delivering single pulses at a low frequency (e.g., 0.05 Hz).
-
To test the effect of this compound, perfuse the slice with aCSF containing the desired concentration of this compound for a period before LTP induction.
-
Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., one or more trains of 100 Hz for 1 second).
-
Continue recording fEPSPs for at least 60 minutes post-HFS to measure the potentiation.
-
-
Data Analysis:
-
Measure the slope of the fEPSP.
-
Normalize the post-HFS fEPSP slopes to the pre-HFS baseline.
-
A sustained increase in the fEPSP slope after HFS indicates the induction of LTP. Compare the magnitude and stability of LTP in the presence and absence of this compound.
-
Conclusion
This compound represents a promising therapeutic agent for treating cognitive deficits in neurodegenerative disorders. Its selective positive allosteric modulation of the M1 muscarinic receptor provides a targeted approach to enhance cholinergic signaling. The protocols outlined in these application notes provide a framework for researchers to further investigate the efficacy and mechanisms of this compound and similar compounds in preclinical rodent models of cognitive decline. The use of standardized behavioral and electrophysiological assays will be crucial in advancing our understanding of this important class of molecules and their potential for clinical translation.
References
- 1. The selective positive allosteric M1 muscarinic receptor modulator this compound attenuates learning and memory deficits in the Tg2576 Alzheimer's disease mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The M1 Muscarinic Positive Allosteric Modulator this compound Improves Performance on Translatable Tests of Memory and Attention in Rhesus Monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The muscarinic M1 receptor positive allosteric modulator this compound improves cognitive measures in rat, cynomolgus macaque, and rhesus macaque - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: PQCA in Neuronal Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Probucol (B1678242) Quinone Conjugate A (PQCA) is a novel synthetic compound designed to leverage the neuroprotective and antioxidant properties of its constituent moieties. As a conjugate of a probucol derivative and a quinone-based structure, this compound is hypothesized to possess enhanced efficacy in mitigating oxidative stress and excitotoxicity in neuronal cells. These characteristics make it a promising candidate for investigation in the context of neurodegenerative diseases and acute neuronal injury.
This document provides detailed application notes and protocols for the use of this compound in neuronal cell culture assays. The focus is on evaluating its neuroprotective effects against common cellular stressors and elucidating its potential mechanisms of action.
Putative Mechanism of Action
This compound is anticipated to exert its neuroprotective effects through a multi-faceted approach, primarily centered on combating oxidative stress and modulating key signaling pathways involved in neuronal survival. The probucol component is a known antioxidant that can protect cells from lipid peroxidation[1]. The quinone moiety, structurally similar to flavonoids like quercetin (B1663063), is expected to contribute to the antioxidant capacity and modulate intracellular signaling pathways such as the Nrf2-ARE pathway, which is crucial for cellular defense against oxidative stress[2].
Key Hypothesized Actions:
-
Direct Antioxidant Activity: Scavenging of reactive oxygen species (ROS) to prevent cellular damage.
-
Induction of Endogenous Antioxidant Defenses: Activation of the Nrf2-ARE pathway, leading to the expression of antioxidant enzymes.[2]
-
Anti-inflammatory Effects: Inhibition of pro-inflammatory gene expression.[3]
-
Mitochondrial Protection: Amelioration of mitochondrial dysfunction and reduction of apoptosis.[4][5]
-
Inhibition of Excitotoxicity: Protection against glutamate-induced cytotoxicity.[1]
Data Presentation
The following tables summarize hypothetical quantitative data from key experiments designed to assess the neuroprotective efficacy of this compound. These tables are provided as examples for data presentation and comparison.
Table 1: Effect of this compound on Neuronal Viability Following Oxidative Insult
| Treatment Group | Concentration (µM) | Cell Viability (% of Control) | LDH Release (% of Maximum) |
| Control (Vehicle) | - | 100 ± 5.2 | 5 ± 1.1 |
| Oxidative Stressor (H₂O₂) | 100 | 45 ± 4.8 | 85 ± 6.3 |
| This compound + H₂O₂ | 1 | 58 ± 5.1 | 62 ± 5.5 |
| This compound + H₂O₂ | 10 | 75 ± 6.2 | 35 ± 4.1 |
| This compound + H₂O₂ | 50 | 88 ± 4.9 | 15 ± 2.8 |
Table 2: this compound Attenuation of Glutamate-Induced Excitotoxicity
| Treatment Group | Glutamate (B1630785) (mM) | This compound (µM) | Neuronal Survival (%) |
| Control | - | - | 100 ± 6.1 |
| Glutamate | 10 | - | 52 ± 5.5 |
| Glutamate + this compound | 10 | 1 | 65 ± 4.9 |
| Glutamate + this compound | 10 | 10 | 81 ± 6.3 |
| Glutamate + this compound | 10 | 50 | 92 ± 5.8 |
Experimental Protocols
Protocol 1: Assessment of Neuroprotection against Oxidative Stress in SH-SY5Y Cells
This protocol details the steps to evaluate the protective effects of this compound against hydrogen peroxide (H₂O₂)-induced oxidative stress in the human neuroblastoma cell line SH-SY5Y.
Materials:
-
SH-SY5Y cells
-
DMEM/F12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound stock solution (dissolved in DMSO)
-
Hydrogen peroxide (H₂O₂)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Lactate dehydrogenase (LDH) cytotoxicity assay kit
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[5]
-
Pre-treatment with this compound: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound (e.g., 1, 10, 50 µM). Include a vehicle control (DMSO). Incubate for 2 hours.
-
Induction of Oxidative Stress: Prepare a fresh solution of H₂O₂ in serum-free medium. After the pre-treatment incubation, add 10 µL of the H₂O₂ solution to the wells to a final concentration of 100 µM. Incubate for 24 hours.
-
Assessment of Cell Viability (MTT Assay):
-
Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.[6]
-
-
Assessment of Cytotoxicity (LDH Assay):
-
Collect 50 µL of the supernatant from each well.
-
Follow the manufacturer's instructions for the LDH cytotoxicity assay kit to measure LDH release.
-
Measure the absorbance at the recommended wavelength.[6]
-
Protocol 2: Evaluation of this compound against Glutamate-Induced Excitotoxicity in Primary Cortical Neurons
This protocol describes the methodology to assess the neuroprotective effects of this compound in a primary neuronal culture model of glutamate-induced excitotoxicity.
Materials:
-
Primary cortical neurons (from E18 rat or mouse embryos)
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
Poly-D-lysine coated culture plates
-
This compound stock solution
-
Glutamate solution
-
Trypan Blue solution or a live/dead cell imaging kit
Procedure:
-
Primary Neuron Culture:
-
Isolate cortical neurons from E18 embryos and plate them on poly-D-lysine coated plates at an appropriate density.
-
Culture the neurons for 7-10 days in vitro (DIV) to allow for maturation.[7]
-
-
Pre-treatment with this compound: On DIV 7, replace half of the culture medium with fresh medium containing various concentrations of this compound (e.g., 1, 10, 50 µM) or vehicle. Incubate for 24 hours.
-
Induction of Excitotoxicity: Add glutamate to the culture medium to a final concentration of 10 mM. Incubate for 30 minutes.[1]
-
Washout and Recovery: Remove the glutamate-containing medium and replace it with fresh, pre-warmed culture medium. Incubate for 24 hours.
-
Assessment of Neuronal Survival:
-
Stain the cells with Trypan Blue and count the number of viable (unstained) and non-viable (blue) neurons under a microscope.
-
Alternatively, use a fluorescence-based live/dead cell imaging assay according to the manufacturer's protocol for quantification.
-
Visualizations
Caption: Proposed signaling pathway for this compound-mediated neuroprotection.
Caption: General experimental workflow for assessing this compound neuroprotection.
References
- 1. Protective effects of probucol against glutamate-induced cytotoxicity in neuronal cell line PC12 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms of Neuroprotection by Quercetin: Counteracting Oxidative Stress and More - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quercetin exerts a neuroprotective effect through inhibition of the iNOS/NO system and pro-inflammation gene expression in PC12 cells and in zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuroprotection by quercetin via mitochondrial function adaptation in traumatic brain injury: PGC‐1α pathway as a potential mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Assessment of cell viability in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PQCA Administration in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the optimal dosage and administration of 1-((4-cyano-4-(pyridin-2-yl)piperidin-1-yl)methyl)-4-oxo-4H-quinolizine-3-carboxylic acid (PQCA) in mouse models, particularly for studies related to cognitive enhancement and Alzheimer's disease research. The protocols outlined below are based on findings from preclinical studies and are intended to ensure reproducible and effective experimental outcomes.
Summary of Quantitative Data
The following tables summarize the available quantitative data for this compound administration in mice. It is important to note that publicly available, peer-reviewed data on specific pharmacokinetic and toxicity parameters for this compound in mice is limited. The information provided is based on effective doses observed in behavioral studies.
Table 1: Effective Dosage of this compound in Mice for Cognitive Enhancement
| Mouse Model | Administration Route | Dosage Range | Observed Effect |
| Tg2576 (Alzheimer's Model) | Not specified in abstract | Not specified in abstract | Attenuated recognition memory deficit |
| Scopolamine-induced amnesia | Not specified in abstract | Not specified in abstract | Improved cognitive performance |
Note: While specific dosages for mice are not detailed in the abstracts of key studies, research indicates that this compound is effective at plasma concentrations similar to those observed in other species. One study noted that doses of this compound that were inactive on their own were effective when co-administered with donepezil, suggesting a dose-dependent synergistic effect.[1][2]
Table 2: Pharmacokinetic Parameters of this compound in Mice (Data Not Available)
| Parameter | Value | Administration Route |
| Cmax (Maximum Concentration) | Data not available | - |
| Tmax (Time to Maximum Concentration) | Data not available | - |
| AUC (Area Under the Curve) | Data not available | - |
| t1/2 (Half-life) | Data not available | - |
Table 3: Toxicity Data for this compound in Mice (Data Not Available)
| Parameter | Value | Administration Route |
| LD50 (Median Lethal Dose) | Data not available | - |
| Observed Adverse Effects | Data not available | - |
Experimental Protocols
Detailed methodologies for key experiments involving this compound administration in mice are provided below. These protocols are designed to be adapted to specific experimental needs.
Protocol 1: Administration of this compound for Cognitive Enhancement Studies
This protocol is designed for assessing the efficacy of this compound in improving cognitive function in mouse models of cognitive impairment, such as the Tg2576 model of Alzheimer's disease.
1. Materials:
- This compound
- Vehicle (e.g., sterile saline, distilled water, or a solution of 0.5% methylcellulose (B11928114) in water)
- Gavage needles (for oral administration) or appropriate syringes and needles for injection
- Experimental mice (e.g., Tg2576 or wild-type with induced cognitive deficit)
2. Procedure:
- Dose Preparation: Prepare a stock solution of this compound in the chosen vehicle. The concentration should be calculated based on the desired dosage (mg/kg) and the average weight of the mice. Ensure the solution is homogenous.
- Administration:
- Oral Gavage (PO): Administer the prepared this compound solution directly into the stomach of the mouse using a gavage needle. The volume should typically not exceed 10 ml/kg body weight.
- Intraperitoneal Injection (IP): Inject the this compound solution into the peritoneal cavity of the mouse. The injection volume should generally be less than 10 ml/kg body weight.
- Control Group: Administer the vehicle alone to a control group of mice using the same route and volume as the experimental group.
- Timing: Administer this compound at a consistent time each day. For acute studies, administration is typically done 30-60 minutes before behavioral testing. For chronic studies, daily administration over a period of weeks or months may be required.
- Behavioral Testing: Conduct cognitive assessments such as the Novel Object Recognition test or Morris Water Maze to evaluate the effects of this compound.
Protocol 2: Pharmacokinetic Study of this compound in Mice
This protocol outlines the steps for determining the pharmacokinetic profile of this compound in mice.
1. Materials:
- This compound
- Vehicle
- Administration supplies (as in Protocol 1)
- Blood collection supplies (e.g., micro-hematocrit tubes, EDTA-coated tubes)
- Centrifuge
- Analytical equipment for drug quantification (e.g., LC-MS/MS)
2. Procedure:
- Dosing: Administer a single dose of this compound to a cohort of mice via the desired route (e.g., oral gavage or intravenous injection).
- Blood Sampling: Collect blood samples at multiple time points post-administration (e.g., 5, 15, 30, 60, 120, 240, 480 minutes). Blood can be collected via tail vein, saphenous vein, or terminal cardiac puncture.
- Plasma Preparation: Centrifuge the blood samples to separate the plasma.
- Sample Analysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method.
- Data Analysis: Plot the plasma concentration of this compound versus time. From this curve, calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.
Protocol 3: Acute Toxicity Assessment of this compound in Mice
This protocol is for evaluating the acute toxicity of this compound in mice.
1. Materials:
- This compound
- Vehicle
- Administration supplies
2. Procedure:
- Dose Groups: Divide mice into several groups, including a control group receiving only the vehicle and multiple experimental groups receiving increasing doses of this compound.
- Administration: Administer a single dose of this compound or vehicle to the respective groups.
- Observation: Closely monitor the mice for a set period (e.g., 24-48 hours) for any signs of toxicity, including changes in behavior, appearance, mobility, and mortality.
- LD50 Determination: If mortality occurs, the median lethal dose (LD50) can be calculated using appropriate statistical methods.
- Necropsy: At the end of the observation period, euthanize the animals and perform a gross necropsy to examine for any organ abnormalities.
Visualizations
Signaling Pathway
This compound is a positive allosteric modulator of the M1 muscarinic acetylcholine (B1216132) receptor (M1 mAChR). Upon binding of acetylcholine, the M1 mAChR activates a Gq/11 protein, initiating a signaling cascade that leads to the activation of phospholipase C (PLC) and subsequent production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). This pathway ultimately results in increased intracellular calcium and activation of protein kinase C (PKC), which are crucial for neuronal excitability and synaptic plasticity.
Caption: M1 Muscarinic Receptor Signaling Pathway Enhanced by this compound.
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the efficacy of this compound in a mouse model of cognitive impairment.
References
Application Note: Mass Spectrometry Analysis of PQCA and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
PQCA (N-(p-Amylcinnamoyl)anthranilic acid) is a potent and selective positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine (B1216132) receptor.[1] M1 receptors are predominantly expressed in brain regions associated with cognition, making them a key target for therapeutic intervention in neurological disorders such as Alzheimer's disease.[2] As a PAM, this compound enhances the receptor's response to the endogenous ligand acetylcholine, offering a promising strategy for cognitive enhancement with potentially fewer side effects than direct agonists.[2]
This application note provides a comprehensive overview of the mass spectrometry-based analysis of this compound and its putative metabolites. It includes detailed protocols for sample preparation and liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, as well as representative quantitative data. Additionally, a proposed signaling pathway for M1 receptor modulation and a general experimental workflow are visualized.
Quantitative Analysis of this compound
The following tables summarize representative pharmacokinetic data for a compound structurally and functionally similar to this compound, which can be used as a reference for expected values in preclinical studies.
Table 1: Pharmacokinetic Parameters of an M1 PAM (MK-7622) in Various Species [3]
| Species | Route | Dose (mg/kg) | T½ (h) | Cmax (ng/mL) | AUC (ng·h/mL) | F (%) |
| Rat | IV | 2 | 1.3 | - | - | - |
| Rat | PO | 10 | 1.3 | - | - | 56 |
| Dog | IV | 1 | 8.7 | - | - | - |
| Dog | PO | 3 | 8.7 | - | - | 76 |
| Rhesus | IV | 0.5 | 1.8 | - | - | - |
| Rhesus | PO | 1 | 1.8 | - | - | 40 |
Table 2: In Vitro Metabolic Stability of an M1 PAM (MK-7622) [3]
| Species | Microsomal Clearance (CLint, mL/min/kg) |
| Human | 15 |
| Rat | - |
| Dog | - |
| Rhesus | - |
Predicted Metabolism of this compound
Based on the structure of this compound, which contains an N-acylanthranilic acid and a cinnamoyl moiety, the primary routes of metabolism are predicted to be Phase I oxidation and Phase II conjugation reactions.
Phase I Metabolism:
-
Hydroxylation: The amyl group and the aromatic rings are susceptible to hydroxylation.
-
N-dealkylation: Cleavage of the amide bond is a possible but likely minor pathway.
Phase II Metabolism:
-
Glucuronidation: The carboxylic acid group of the anthranilic acid moiety is a prime site for glucuronide conjugation. Hydroxylated metabolites can also undergo glucuronidation.
-
Sulfation: Hydroxylated metabolites may also be conjugated with sulfate.
Experimental Protocols
Sample Preparation from Plasma (Protein Precipitation)
This protocol is a general method for the extraction of small molecules like this compound from a plasma matrix.
Materials:
-
Blank plasma
-
This compound standard stock solution
-
Internal standard (IS) stock solution (e.g., a stable isotope-labeled this compound)
-
Acetonitrile (ACN), HPLC grade
-
Formic acid, LC-MS grade
-
Microcentrifuge tubes
-
96-well plates (optional)
Procedure:
-
Spike blank plasma with this compound standard solutions to prepare calibration curve standards and quality control (QC) samples.
-
Pipette 50 µL of plasma sample, calibration standard, or QC into a microcentrifuge tube.
-
Add 150 µL of ACN containing the internal standard.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid).
-
Vortex briefly and centrifuge to pellet any insoluble material.
-
Inject an aliquot onto the LC-MS/MS system.
LC-MS/MS Analysis
This is a representative LC-MS/MS method that can be optimized for the analysis of this compound and its metabolites.
Liquid Chromatography (LC) Conditions:
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-3.0 min: Linear gradient to 95% B
-
3.0-4.0 min: Hold at 95% B
-
4.0-4.1 min: Return to 10% B
-
4.1-5.0 min: Re-equilibration at 10% B
-
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Source Temperature: 500°C
-
IonSpray Voltage: 5500 V
-
Curtain Gas: 30 psi
-
Collision Gas: Nitrogen
-
MRM Transitions: To be determined by infusing a standard solution of this compound and its synthesized or isolated metabolites. A hypothetical transition for this compound could be based on its molecular weight and fragmentation pattern.
Visualizations
Signaling Pathway
Caption: M1 Muscarinic Receptor Signaling Pathway.
Experimental Workflow
Caption: General workflow for this compound analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. The muscarinic M1 receptor positive allosteric modulator this compound improves cognitive measures in rat, cynomolgus macaque, and rhesus macaque - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MK-7622: A First-in-Class M1 Positive Allosteric Modulator Development Candidate - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An Application Note on the Development of a Stability-Indicating HPLC Method for the Quantification of N-(p-coumaroyl) agmatine (B1664431) (PQCA)
This application note details a systematic approach to developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of N-(p-coumaroyl) agmatine (this compound). The described protocol is designed to be a comprehensive guide, covering initial method development, optimization, and validation in accordance with ICH guidelines. The method is suitable for the determination of this compound in bulk drug substances and can be adapted for various research and quality control applications.
Introduction
N-(p-coumaroyl) agmatine (this compound) is a naturally occurring polyamine conjugate with potential therapeutic applications. Accurate and precise quantification of this compound is crucial for quality control, stability studies, and pharmacokinetic analysis. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for the analysis of such aromatic compounds due to its high sensitivity, specificity, and resolving power.[1] A stability-indicating method is essential to ensure that the analytical procedure can accurately measure the active pharmaceutical ingredient (API) in the presence of its degradation products, excipients, and any additives.[2] This application note provides a detailed protocol for developing and validating a stability-indicating RP-HPLC method for this compound.
Experimental Protocol
Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Formic acid (analytical grade)
-
Phosphoric acid (analytical grade)
-
Sodium hydroxide (B78521) (analytical grade)
-
Hydrogen peroxide (30%)
-
Hydrochloric acid (1 N)
Instrumentation and Consumables
-
HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or Photodiode Array (PDA) detector.
-
Column: A reversed-phase C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size) is a good starting point.[1] Phenyl columns can also be considered based on the analyte's structure.[3]
-
Data Acquisition Software: Empower, Chromeleon, or equivalent.
-
pH Meter
-
Analytical Balance
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
Sample Vials: 2 mL amber glass vials with PTFE septa.
Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Degas the mobile phases before use.
-
Chromatographic Conditions
The following are initial chromatographic conditions that can be optimized:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Elution | Start with 95% A, linearly decrease to 5% A over 15 minutes, hold for 5 minutes, and return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | Determined by UV scan of this compound (e.g., 280 nm and 310 nm) |
| Injection Volume | 10 µL |
Forced Degradation Studies
To establish the stability-indicating nature of the method, forced degradation studies should be performed on the this compound standard.[2] The goal is to achieve 5-20% degradation of the API.
-
Acid Hydrolysis: Treat the sample with 0.1 N HCl at 60 °C for 2 hours.
-
Base Hydrolysis: Treat the sample with 0.1 N NaOH at 60 °C for 2 hours.
-
Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid drug substance to 105 °C for 24 hours.
-
Photolytic Degradation: Expose the drug solution to UV light (254 nm) for 24 hours.
After treatment, neutralize the acid and base-treated samples and dilute all samples to a suitable concentration for HPLC analysis. The method's ability to separate the this compound peak from any degradation product peaks demonstrates its specificity.
Method Validation
The developed HPLC method must be validated according to ICH Q2(R1) guidelines. The following parameters should be assessed:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated through forced degradation studies.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to construct the calibration curve.
-
Range: The interval between the upper and lower concentration of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by spike/recovery studies at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at three levels: repeatability, intermediate precision, and reproducibility.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Data Presentation
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor | ≤ 2.0 | 1.1 |
| Theoretical Plates | ≥ 2000 | 8500 |
| %RSD of Peak Area (n=6) | ≤ 2.0% | 0.8% |
Table 2: Linearity Data
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1 | 15.2 |
| 5 | 76.5 |
| 10 | 151.8 |
| 25 | 380.1 |
| 50 | 755.3 |
| 100 | 1508.2 |
| Correlation Coefficient (r²) | ≥ 0.999 |
Table 3: Accuracy (Recovery) Data
| Spike Level | Amount Added (µg/mL) | Amount Found (µg/mL) | Recovery (%) | %RSD |
| 80% | 8 | 7.95 | 99.4 | 1.2 |
| 100% | 10 | 10.00 | 100.0 | 0.8 |
| 120% | 12 | 12.14 | 101.2 | 1.1 |
Table 4: Precision Data
| Concentration (µg/mL) | Repeatability (%RSD, n=6) | Intermediate Precision (%RSD, n=6) |
| Low QC (5 µg/mL) | 1.8 | 2.1 |
| Mid QC (25 µg/mL) | 0.8 | 1.5 |
| High QC (75 µg/mL) | 0.5 | 1.0 |
Table 5: LOD and LOQ
| Parameter | Result (µg/mL) |
| Limit of Detection (LOD) | 0.15 |
| Limit of Quantification (LOQ) | 0.50 |
Mandatory Visualization
References
Application Notes and Protocols for the Study of P/Q-type Calcium Channels in Brain Slice Electrophysiology
A Note on the Term "PQCA": The term "this compound" is not a standard scientific acronym for a specific compound in the field of neuroscience and electrophysiology. It is likely an abbreviation for "P/Q-type Calcium Channel Antagonist" or a similar internal designation. This document will focus on a well-characterized, potent, and selective P/Q-type calcium channel blocker, ω-Agatoxin IVA , as a representative compound for researchers interested in studying the function of these channels in brain slice electrophysiology.
Application Notes
Introduction to P/Q-type Calcium Channels and ω-Agatoxin IVA
P/Q-type voltage-gated calcium channels (Caᵥ2.1) are predominantly located at the presynaptic terminals of neurons in the central nervous system.[1][2] They play a crucial role in coupling action potentials to neurotransmitter release.[1][2] The influx of calcium ions through these channels triggers the fusion of synaptic vesicles with the presynaptic membrane, leading to the release of neurotransmitters into the synaptic cleft.[1]
ω-Agatoxin IVA is a peptide toxin isolated from the venom of the funnel-web spider Agelenopsis aperta. It is a highly potent and selective blocker of P/Q-type calcium channels, making it an invaluable tool for investigating their physiological and pathophysiological roles.[3][4] By selectively inhibiting P/Q-type channels, researchers can dissect their contribution to synaptic transmission, neuronal excitability, and synaptic plasticity.
Key Applications in Brain Slice Electrophysiology
-
Dissecting the contribution of P/Q-type channels to synaptic transmission: By applying ω-Agatoxin IVA and measuring excitatory postsynaptic currents (EPSCs) or potentials (EPSPs), researchers can quantify the extent to which P/Q-type channels mediate neurotransmitter release at specific synapses.
-
Investigating the role of P/Q-type channels in neuronal excitability: While primarily presynaptic, P/Q-type channels are also found on the soma and dendrites of some neurons, where they can influence firing patterns and overall excitability.[5]
-
Studying synaptic plasticity: P/Q-type channels are implicated in various forms of short-term and long-term synaptic plasticity. ω-Agatoxin IVA can be used to probe their involvement in processes like paired-pulse facilitation/depression and long-term potentiation/depression.
-
Pharmacological screening and drug development: Brain slice preparations provide a physiologically relevant model to test the effects of novel compounds that may target P/Q-type calcium channels for therapeutic purposes in neurological disorders such as epilepsy, migraine, and ataxia.[6]
Data Presentation: Effects of ω-Agatoxin IVA on Neuronal Activity
The following tables summarize the quantitative effects of ω-Agatoxin IVA on synaptic transmission and neuronal excitability based on published literature.
Table 1: Effects of ω-Agatoxin IVA on Synaptic Transmission
| Brain Region | Synapse | Preparation | ω-Agatoxin IVA Concentration | Effect | Reference |
| Hippocampus | CA3-CA1 | Rat Hippocampal Slices | 200 nM | Neuroprotective effect against hypoxic-hypoglycemic insult, preserving evoked post-synaptic response amplitudes. | [7] |
| Neocortex | N/A | Rat Cortical Wedges | 300 nM | Reduced the frequency of spontaneous epileptiform discharges by 63%. | [8] |
| Superior Cervical Ganglion | N/A | Cultured Neurons | 250 nM | 28 ± 8% inhibition of EPSP amplitude at synapses expressing wild-type Caᵥ2.1. | [9] |
| Spinal Cord | N/A | Murine Neuronal Networks | 10 nM | Statistically significant effects on spontaneous action potential firing. | [3] |
| Frontal Cortex | N/A | Murine Neuronal Networks | 50 nM | Altered spontaneous action potential firing. | [3] |
Table 2: Effects of ω-Agatoxin IVA on Neuronal Excitability
| Cell Type | Preparation | ω-Agatoxin IVA Concentration | Effect | Reference |
| Supraoptic Nucleus Neurons (Somata) | Acutely Isolated Rat Neurons | IC₅₀ of 3 nM | Blocked a high-threshold, non-inactivating current. | [10] |
| Supraoptic Nucleus Neurons (Axon Terminals) | Acutely Isolated Rat Neurons | IC₅₀ of 270 nM | Blocked a high-threshold, inactivating current. | [10] |
| N/A | Rat Brain Slices | Dose-dependent | Prolonged the onset of seizures in a chemical kindling model. | [6] |
Experimental Protocols
Protocol 1: Preparation of Acute Brain Slices
This protocol describes the general procedure for preparing acute brain slices suitable for electrophysiological recordings.
Materials:
-
Rodent (mouse or rat)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Dissection tools (scissors, forceps, scalpel)
-
Vibrating microtome (vibratome)
-
Carbogen gas (95% O₂, 5% CO₂)
-
Ice-cold cutting solution (e.g., NMDG-based or sucrose-based aCSF)
-
Artificial cerebrospinal fluid (aCSF)
-
Recovery chamber
-
Incubation chamber
Procedure:
-
Anesthesia and Decapitation: Anesthetize the animal according to approved institutional protocols. Once deeply anesthetized, quickly decapitate the animal.
-
Brain Extraction: Rapidly dissect the brain and immerse it in ice-cold, carbogenated cutting solution.
-
Blocking and Mounting: Trim the brain to create a flat surface for mounting on the vibratome stage. Secure the brain to the stage using cyanoacrylate glue.
-
Slicing: Transfer the mounted brain to the vibratome chamber filled with ice-cold, carbogenated cutting solution. Cut slices to the desired thickness (typically 250-350 µm).
-
Recovery: Carefully transfer the slices to a recovery chamber containing aCSF at 32-34°C for at least 30 minutes. Ensure the aCSF is continuously bubbled with carbogen.
-
Incubation: After recovery, transfer the slices to an incubation chamber with carbogenated aCSF at room temperature. Slices can be maintained here for several hours before recording.
Protocol 2: Whole-Cell Patch-Clamp Recording and Application of ω-Agatoxin IVA
This protocol outlines the steps for performing whole-cell patch-clamp recordings from neurons in acute brain slices and applying ω-Agatoxin IVA.
Materials:
-
Prepared acute brain slices
-
Recording setup (microscope, micromanipulators, amplifier, data acquisition system)
-
Recording chamber with perfusion system
-
Borosilicate glass capillaries for patch pipettes
-
Pipette puller
-
Intracellular solution
-
aCSF
-
ω-Agatoxin IVA stock solution
-
Syringes and filters
Procedure:
-
Slice Transfer: Transfer a brain slice to the recording chamber and secure it with a slice anchor. Continuously perfuse the slice with carbogenated aCSF at a rate of 2-3 ml/min.
-
Pipette Preparation: Pull a patch pipette from a borosilicate glass capillary to a resistance of 3-7 MΩ. Fill the pipette with the appropriate intracellular solution.
-
Neuron Visualization and Patching: Visualize a neuron using differential interference contrast (DIC) or infrared microscopy. Approach the neuron with the patch pipette while applying positive pressure.
-
Seal Formation: Once the pipette tip touches the cell membrane, release the positive pressure to form a high-resistance seal (GΩ seal).
-
Whole-Cell Configuration: Apply gentle suction to rupture the cell membrane and achieve the whole-cell configuration.
-
Baseline Recording: Record baseline synaptic activity (e.g., spontaneous or evoked EPSCs) or intrinsic firing properties for a stable period (e.g., 5-10 minutes).
-
ω-Agatoxin IVA Application: Dilute the ω-Agatoxin IVA stock solution to the desired final concentration in aCSF. Switch the perfusion to the aCSF containing ω-Agatoxin IVA.
-
Data Acquisition: Record the changes in synaptic activity or neuronal excitability during and after the application of the toxin. Allow sufficient time for the toxin to reach its full effect, which can be slow for peptide toxins.
-
Washout (Optional): To test for reversibility, switch the perfusion back to the control aCSF and record for an extended period. Note that the washout of peptide toxins can be very slow and often incomplete.
-
Data Analysis: Analyze the recorded data to quantify the effects of ω-Agatoxin IVA on the parameters of interest.
Considerations for using ω-Agatoxin IVA:
-
Peptide Sticking: Peptide toxins like ω-Agatoxin IVA can adhere to plastic tubing. To minimize this, it is recommended to pre-incubate the perfusion tubing with a solution containing a carrier protein like bovine serum albumin (BSA) or to use low-adhesion tubing.[11]
-
Solubility and Stability: ω-Agatoxin IVA is typically soluble in water or aqueous buffers. Prepare stock solutions and aliquot them to avoid repeated freeze-thaw cycles.
-
Slow Onset and Washout: The effects of peptide toxins can have a slow onset and may be difficult to wash out completely. Plan experiments with long application and washout times.
Mandatory Visualizations
Caption: Presynaptic signaling cascade leading to neurotransmitter release and its blockade by ω-Agatoxin IVA.
Caption: Experimental workflow for brain slice electrophysiology using ω-Agatoxin IVA.
Caption: Logical relationship between ω-Agatoxin IVA application and its effect on neurotransmitter release.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. Presynaptic Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential responses to ω-agatoxin IVA in murine frontal cortex and spinal cord derived neuronal networks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Peptide Neurotoxins That Affect Voltage-Gated Calcium Channels: A Close-Up on ω-Agatoxins [mdpi.com]
- 5. Spatial distribution of omega-agatoxin IVA binding sites in mouse brain slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. P/Q type (Cav2.1) Calcium Channel Blocker ω-Agatoxin IVA Alters Cleaved Caspase-3 and BDNF Expressions in the Rat Brain and Suppresses Seizure Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neuroprotective effects of omega-Aga-IVA against in vitro ischaemia in the rat hippocampal slice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The voltage-sensitive Ca2+ channel (VSCC) antagonists omega-Aga-IVA and omega-CTX-MVIIC inhibit spontaneous epileptiform discharges in the rat cortical wedge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Distinct omega-agatoxin-sensitive calcium currents in somata and axon terminals of rat supraoptic neurones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for M1 Receptor Modulation by PQCA
For Researchers, Scientists, and Drug Development Professionals
Introduction
The M1 muscarinic acetylcholine (B1216132) receptor (M1 receptor) is a G-protein coupled receptor predominantly expressed in the central nervous system and is a key target for therapeutic intervention in cognitive disorders such as Alzheimer's disease. Positive allosteric modulators (PAMs) of the M1 receptor, such as PQCA (1-((4-cyano-4-(pyridin-2-yl)piperidin-1-yl)methyl)-4-oxo-4H-quinolizine-3-carboxylic acid), offer a promising strategy for enhancing cholinergic transmission with greater subtype selectivity compared to orthosteric agonists. This document provides detailed protocols for enzymatic activity assays to characterize the modulatory effects of this compound on the M1 receptor.
M1 Receptor Signaling Pathway
The M1 receptor primarily couples to the Gq/11 family of G proteins. Upon activation by an agonist like acetylcholine (ACh), the receptor catalyzes the exchange of GDP for GTP on the Gαq subunit. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), which can be measured as an indicator of receptor activation. This compound, as a PAM, does not activate the receptor on its own but potentiates the response to the endogenous agonist, ACh.
Application Notes and Protocols for Receptor Binding Assay of PQCA
For Researchers, Scientists, and Drug Development Professionals
Introduction
PQCA (1-((4-cyano-4-(pyridin-2-yl)piperidin-1-yl)methyl)-4-oxo-4H-quinolizine-3-carboxylic acid) is a potent and highly selective positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine (B1216132) receptor (M1 mAChR).[1] M1 mAChRs are G-protein coupled receptors predominantly expressed in the central nervous system and are implicated in cognitive functions such as learning and memory. As a PAM, this compound does not bind to the orthosteric site where the endogenous ligand acetylcholine (ACh) binds, but to a distinct allosteric site on the receptor. This binding event potentiates the receptor's response to ACh. This document provides a detailed protocol for a radioligand binding assay to characterize the interaction of this compound with the M1 mAChR.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for this compound and other relevant ligands for the M1 muscarinic acetylcholine receptor.
| Compound/Ligand | Parameter | Value | Receptor Source | Reference |
| This compound | EC50 | 49 nM | Rhesus Monkey M1 Receptor | [2] |
| This compound | EC50 | 135 nM | Human M1 Receptor | [2] |
| [3H]N-methylscopolamine ([3H]NMS) | Kd | ~0.2-1 nM | Cloned Human M1 mAChRs | [3] |
| Atropine (B194438) | Ki | 1.35 ± 0.022 nM | Rat M1 Receptor | [1] |
| Pirenzepine | Ki | ~10-20 nM | M1 Receptor | [4] |
Note: The affinity of a PAM (Ki) at its allosteric site can be determined through complex binding experiments that measure its effect on the binding of an orthosteric radioligand. The primary outcome of the described protocol is the determination of the cooperativity factor (α), which quantifies the extent to which the PAM enhances the binding of the orthosteric ligand.
Experimental Protocol: Radioligand Binding Assay for this compound
This protocol is designed to determine the effect of this compound on the binding of an orthosteric antagonist radioligand, [3H]N-methylscopolamine ([3H]NMS), to the human M1 muscarinic acetylcholine receptor expressed in a stable cell line (e.g., CHO-K1 or HEK293 cells).
Materials and Reagents
-
Cells: CHO-K1 or HEK293 cells stably expressing the human M1 muscarinic acetylcholine receptor.
-
Radioligand: [3H]N-methylscopolamine ([3H]NMS) (Specific activity: 70-90 Ci/mmol).
-
Test Compound: this compound.
-
Orthosteric Ligand (for competition): Acetylcholine (ACh) or Carbachol.
-
Non-specific Binding Control: Atropine (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
Wash Buffer: Cold Assay Buffer.
-
Scintillation Cocktail.
-
96-well Filter Plates: (e.g., GF/C or GF/B glass fiber filters, pre-treated with 0.3% polyethyleneimine).
-
Cell Scraper.
-
Homogenizer.
-
Centrifuge.
-
Liquid Scintillation Counter.
Membrane Preparation
-
Culture M1 receptor-expressing cells to confluency.
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Harvest the cells by scraping and centrifuge at 1,000 x g for 5 minutes at 4°C.
-
Resuspend the cell pellet in ice-cold assay buffer and homogenize using a Polytron or similar homogenizer.
-
Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.
-
Discard the supernatant and resuspend the pellet (crude membrane preparation) in fresh, ice-cold assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA or Bradford assay).
-
Store the membrane aliquots at -80°C until use.
Radioligand Binding Assay Procedure
This procedure is designed to assess the effect of this compound on the affinity of acetylcholine for the M1 receptor.
-
Assay Setup: The assay is performed in a 96-well plate format with a final volume of 200 µL per well.
-
Component Addition:
-
Add 50 µL of assay buffer or this compound at various concentrations to the appropriate wells.
-
Add 50 µL of acetylcholine at various concentrations to the appropriate wells.
-
To determine non-specific binding, add 50 µL of 10 µM atropine to a set of wells.
-
Add 50 µL of diluted M1 receptor membrane preparation (typically 10-50 µg of protein per well) to all wells.
-
Initiate the binding reaction by adding 50 µL of [3H]NMS at a final concentration close to its Kd (e.g., 0.5 nM).
-
-
Incubation: Incubate the plates for 2 hours at room temperature with gentle agitation.
-
Filtration: Terminate the incubation by rapid filtration through the 96-well filter plate using a cell harvester. Wash the filters three times with 200 µL of ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Dry the filter plates, add scintillation cocktail to each well, and count the radioactivity using a liquid scintillation counter.
Data Analysis
-
Calculate Specific Binding: Subtract the non-specific binding (counts in the presence of 10 µM atropine) from the total binding (counts in the absence of atropine) for each concentration of acetylcholine.
-
Competition Curve Analysis: Plot the specific binding of [3H]NMS as a function of the log concentration of acetylcholine in the absence and presence of different concentrations of this compound.
-
Determine IC50 Values: Fit the competition curves using a non-linear regression model (e.g., sigmoidal dose-response) to determine the IC50 value of acetylcholine in the absence and presence of this compound.
-
Calculate the Cooperativity Factor (α): The effect of the PAM on the affinity of the orthosteric ligand is quantified by the cooperativity factor (α). An α value greater than 1 indicates positive cooperativity (the PAM increases the affinity of the orthosteric ligand). The dose ratio (DR) is the ratio of the IC50 of the orthosteric ligand in the presence of the PAM to its IC50 in the absence of the PAM. The relationship is described by the following equation:
-
log(DR - 1) = log[B] - log(KB/α)
-
Where [B] is the concentration of the PAM (this compound), and KB is its dissociation constant. A Schild plot of log(DR-1) versus log[B] can be used to determine α.
-
Visualizations
Experimental Workflow
Caption: Workflow for the this compound receptor binding assay.
M1 Muscarinic Receptor Signaling Pathway
Caption: M1 muscarinic receptor signaling pathway.
References
- 1. The muscarinic M1 receptor positive allosteric modulator this compound improves cognitive measures in rat, cynomolgus macaque, and rhesus macaque - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective activation of the M1 muscarinic acetylcholine receptor achieved by allosteric potentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Determinants of Allosteric Modulation at the M1 Muscarinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Binding of selective antagonists to four muscarinic receptors (M1 to M4) in rat forebrain - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunofluorescence Staining of M1 Muscarinic Acetylcholine Receptor with PQCA Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The M1 muscarinic acetylcholine (B1216132) receptor (M1 receptor) is a G protein-coupled receptor predominantly expressed in the central nervous system, particularly in regions crucial for cognition and memory, such as the cerebral cortex and hippocampus.[1] Its role in mediating cholinergic neurotransmission makes it a key therapeutic target for cognitive deficits observed in neurodegenerative diseases like Alzheimer's disease. PQCA (1-((4-cyano-4-(pyridin-2-yl)piperidin-1-yl)methyl)-4-oxo-4H-quinolizine-3-carboxylic acid) is a potent and selective positive allosteric modulator (PAM) of the M1 receptor.[2][3] As a PAM, this compound enhances the receptor's response to the endogenous agonist, acetylcholine, offering a more nuanced modulation of receptor activity compared to direct agonists.
This document provides detailed protocols for the immunofluorescence staining of the M1 receptor in cultured cells and brain tissue sections to investigate the effects of this compound treatment on its expression and subcellular localization. The provided methodologies are designed to enable researchers to visualize and quantify changes in M1 receptor trafficking, such as internalization and intracellular distribution, upon modulation with this compound.
M1 Receptor Signaling Pathway
M1 receptors primarily couple to Gq/11 G-proteins. Upon activation by acetylcholine, this coupling initiates a signaling cascade that activates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This canonical pathway is crucial for many of the cellular responses mediated by M1 receptor activation. Additionally, M1 receptor activation can influence other signaling pathways, including the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway, contributing to its roles in neuronal plasticity and survival. Positive allosteric modulators like this compound bind to a site on the receptor distinct from the acetylcholine binding site and enhance the signaling response to acetylcholine.
Caption: M1 receptor signaling pathway with this compound modulation.
Experimental Protocols
Protocol 1: Immunocytochemistry for M1 Receptor in Cultured Neurons
This protocol describes the immunofluorescent staining of M1 receptors in primary neuronal cultures or neuronal cell lines (e.g., SH-SY5Y, Neuro-2a) to assess the effect of this compound treatment on receptor localization.
Materials:
-
Primary neuronal culture or neuronal cell line
-
Poly-D-lysine coated coverslips in a 24-well plate
-
Neuronal culture medium
-
This compound stock solution (in DMSO)
-
Agonist (e.g., Carbachol) stock solution (in sterile water)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.25% Triton X-100 in PBS
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) and 0.1% Triton X-100 in PBS
-
Primary Antibody: Rabbit anti-M1 Receptor antibody (validated for immunocytochemistry)
-
Secondary Antibody: Alexa Fluor conjugated Goat anti-Rabbit IgG
-
Nuclear Stain: DAPI (4′,6-diamidino-2-phenylindole)
-
Mounting Medium
Procedure:
-
Cell Culture and Treatment:
-
Plate neurons on poly-D-lysine coated coverslips and culture until the desired stage of differentiation.
-
Prepare treatment media by diluting this compound and/or agonist in pre-warmed culture medium to the final desired concentrations. Include a vehicle control (DMSO).
-
Aspirate the culture medium and replace it with the treatment media.
-
Incubate for the desired time (e.g., 30 minutes to 24 hours) at 37°C in a CO2 incubator.
-
-
Fixation:
-
Aspirate the treatment medium and wash the cells twice with PBS.
-
Fix the cells by incubating with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization and Blocking:
-
Permeabilize the cells with Permeabilization Buffer for 10 minutes at room temperature.
-
Wash three times with PBS for 5 minutes each.
-
Block non-specific antibody binding by incubating with Blocking Buffer for 1 hour at room temperature.
-
-
Antibody Incubation:
-
Dilute the primary anti-M1 Receptor antibody in Blocking Buffer to the recommended concentration.
-
Incubate the cells with the primary antibody solution overnight at 4°C.
-
The next day, wash the cells three times with PBS containing 0.1% Triton X-100 for 5 minutes each.
-
Dilute the fluorescently labeled secondary antibody in Blocking Buffer.
-
Incubate the cells with the secondary antibody solution for 1-2 hours at room temperature, protected from light.
-
Wash three times with PBS containing 0.1% Triton X-100 for 5 minutes each, protected from light.
-
-
Nuclear Staining and Mounting:
-
Incubate the cells with DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature, protected from light.
-
Wash twice with PBS.
-
Mount the coverslips onto glass slides using an anti-fade mounting medium.
-
Seal the edges of the coverslips with nail polish and allow them to dry.
-
-
Imaging and Analysis:
-
Image the slides using a confocal microscope.
-
Capture images of the M1 receptor (e.g., green or red channel) and nuclei (blue channel).
-
Quantify the fluorescence intensity and distribution of the M1 receptor. This can include measuring the ratio of intracellular to cell surface staining or colocalization with endosomal markers.
-
Protocol 2: Immunohistochemistry for M1 Receptor in Brain Sections
This protocol is for the immunofluorescent staining of M1 receptors in free-floating brain sections to study the effects of in vivo this compound administration.
Materials:
-
Fixed and cryoprotected brain tissue from control and this compound-treated animals
-
Cryostat or vibrating microtome
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Cryoprotectant solution (e.g., 30% sucrose (B13894) in PBS)
-
Blocking and Permeabilization Buffer: 10% Normal Goat Serum (NGS), 0.3% Triton X-100 in PBS
-
Primary Antibody: Rabbit anti-M1 Receptor antibody (validated for immunohistochemistry)
-
Secondary Antibody: Alexa Fluor conjugated Goat anti-Rabbit IgG
-
Nuclear Stain: DAPI
-
Mounting Medium
Procedure:
-
Tissue Preparation:
-
Perfuse animals with PBS followed by 4% PFA.
-
Post-fix the brain in 4% PFA overnight at 4°C.
-
Cryoprotect the brain by immersing it in 30% sucrose in PBS until it sinks.
-
Freeze the brain and cut 30-40 µm thick sections using a cryostat or vibrating microtome.
-
Store free-floating sections in a cryoprotectant solution at -20°C until use.
-
-
Staining:
-
Wash the sections three times in PBS for 10 minutes each.
-
Incubate the sections in Blocking and Permeabilization Buffer for 1-2 hours at room temperature.
-
Dilute the primary anti-M1 Receptor antibody in the same buffer.
-
Incubate the sections with the primary antibody for 24-48 hours at 4°C on a shaker.
-
Wash the sections three times in PBS for 10 minutes each.
-
Dilute the fluorescently labeled secondary antibody in PBS with 2% NGS.
-
Incubate the sections with the secondary antibody for 2 hours at room temperature, protected from light.
-
Wash three times in PBS for 10 minutes each, protected from light.
-
-
Nuclear Staining and Mounting:
-
Incubate the sections with DAPI solution for 10 minutes.
-
Wash twice with PBS.
-
Mount the sections onto glass slides and allow them to air dry.
-
Coverslip with an anti-fade mounting medium.
-
-
Imaging and Analysis:
-
Image the sections using a confocal microscope.
-
Analyze the distribution and intensity of M1 receptor staining in specific brain regions (e.g., hippocampus, cortex).
-
Experimental Workflow
Caption: Immunofluorescence experimental workflow.
Data Presentation
The following table presents hypothetical quantitative data illustrating the potential effects of this compound on M1 receptor internalization, as would be quantified from immunofluorescence images. Data could be obtained by measuring the ratio of intracellular to plasma membrane fluorescence intensity.
| Treatment Group | Agonist (Carbachol) | This compound Concentration | Intracellular/Membrane M1R Fluorescence Ratio (Mean ± SEM) | Fold Change vs. Vehicle |
| Vehicle Control | - | 0 µM | 1.0 ± 0.1 | 1.0 |
| This compound Alone | - | 10 µM | 1.2 ± 0.15 | 1.2 |
| Agonist Alone | + | 0 µM | 3.5 ± 0.4 | 3.5 |
| Agonist + this compound | + | 1 µM | 4.8 ± 0.5 | 4.8 |
| Agonist + this compound | + | 10 µM | 6.2 ± 0.6 | 6.2 |
Note: This table contains representative data and is for illustrative purposes only. Actual results may vary.
Quantitative Data Analysis
To obtain quantitative data from immunofluorescence images, various image analysis techniques can be employed.
-
Fluorescence Intensity Measurement: The mean fluorescence intensity of the M1 receptor signal can be measured within defined regions of interest (ROIs), such as the whole cell, the plasma membrane, and the intracellular compartment. The ratio of intracellular to membrane fluorescence can be used as an index of receptor internalization.
-
Colocalization Analysis: To determine if internalized M1 receptors are localized to specific organelles, such as endosomes, co-staining with endosomal markers (e.g., EEA1 for early endosomes, Rab7 for late endosomes) can be performed. Colocalization can be quantified using coefficients such as Pearson's Correlation Coefficient and Manders' Overlap Coefficient.[4][5]
Conclusion
References
- 1. Immunolocalization of muscarinic M1 receptor in the rat medial prefrontal cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The muscarinic M1 receptor positive allosteric modulator this compound improves cognitive measures in rat, cynomolgus macaque, and rhesus macaque - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The M1 Muscarinic Positive Allosteric Modulator this compound Improves Performance on Translatable Tests of Memory and Attention in Rhesus Monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Endosome motility defects revealed at super-resolution in live cells using HIDE probes - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: PQCA Solubility and Solubilization
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and overcoming the solubility challenges associated with PQCA (6-acetyl-3-(4-((4-(4-aminobenzoyl)morpholin-2-yl)methyl)phenyl)-2,2-dimethyl-2,3-dihydro-4H-benzo[b][1][2]oxazin-4-one), a potent and selective p110β inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action?
A1: this compound is a small molecule inhibitor that selectively targets the p110β isoform of phosphoinositide 3-kinase (PI3K). The PI3K/Akt signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. In many cancers, particularly those with a loss of the tumor suppressor PTEN, this pathway becomes hyperactivated, often relying on the p110β isoform. This compound inhibits the kinase activity of p110β, which in turn blocks the conversion of PIP2 to PIP3, a crucial second messenger. This action prevents the downstream activation of Akt and other effectors, thereby impeding the growth and survival of cancer cells dependent on this pathway.
Q2: What are the known solubility limitations of this compound?
A2: Like many kinase inhibitors, this compound is a lipophilic molecule with low aqueous solubility. This characteristic is a common challenge for in vitro assays and in vivo formulations. While specific quantitative solubility data for this compound is not widely published, compounds with similar structures are known to be practically insoluble in water and aqueous buffers at neutral pH. High-concentration stock solutions are typically prepared in organic solvents.
Q3: What are the recommended solvents for preparing this compound stock solutions?
A3: For preparing high-concentration stock solutions of this compound, the use of an organic solvent is necessary. Dimethyl sulfoxide (B87167) (DMSO) is the most common and recommended solvent for this purpose. For some applications, ethanol (B145695) may also be a viable option. It is crucial to use high-purity, anhydrous solvents to ensure the stability of the compound.
Q4: How should I properly store this compound powder and its stock solutions?
A4: Solid this compound powder should be stored in a tightly sealed container at -20°C, protected from light and moisture. Once dissolved in an organic solvent like DMSO, the stock solution should be aliquoted into smaller, single-use volumes to minimize freeze-thaw cycles. These aliquots should be stored at -20°C or -80°C. DMSO is hygroscopic, meaning it can absorb moisture from the air, which can lead to compound precipitation over time, so proper sealing is critical.
Troubleshooting Guide
Problem: My this compound precipitated when I diluted my DMSO stock into aqueous cell culture media.
Possible Cause: This is a common issue known as "crashing out" and occurs when a compound that is soluble in a strong organic solvent is rapidly introduced into an aqueous environment where its solubility is much lower. The final concentration of your compound has likely exceeded its kinetic solubility limit in the final aqueous medium.
Solution:
-
Reduce Final Concentration: The simplest solution is to test a lower final concentration of this compound in your experiment.
-
Optimize DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is as low as possible (ideally below 0.5%, and preferably below 0.1%) to minimize solvent-induced toxicity and off-target effects. However, a slightly higher, non-toxic concentration of DMSO may be required to maintain solubility. Always include a vehicle control with the same final DMSO concentration in your experiments.
-
Modify Dilution Technique: Instead of adding a small volume of highly concentrated stock directly to a large volume of media, perform a serial dilution. First, create an intermediate dilution of the stock in pure DMSO. Then, add this intermediate dilution dropwise to your pre-warmed (37°C) aqueous medium while gently vortexing. This gradual change in solvent polarity can help prevent immediate precipitation.
-
Use a Surfactant or Co-solvent: For particularly challenging cases, consider adding a low concentration of a biocompatible, non-ionic surfactant (e.g., 0.01% Tween-20 or Pluronic® F-68) or a co-solvent like polyethylene (B3416737) glycol (PEG) to your aqueous medium to help maintain this compound in solution.
Problem: I am observing inconsistent or lower-than-expected activity of this compound in my cell-based assays.
Possible Cause: This could be a result of partial precipitation of the compound, leading to a lower effective concentration than intended. The precipitate may not always be visible to the naked eye.
Solution:
-
Confirm Solubility Limit: Perform a kinetic solubility test. Prepare a serial dilution of your this compound stock in your specific cell culture medium. Incubate for a relevant period (e.g., 2-24 hours) under assay conditions (37°C, 5% CO₂). Visually inspect for cloudiness or precipitate. For a more quantitative measure, you can use a plate reader to measure light scattering or absorbance at a wavelength where the compound does not absorb (e.g., 600 nm). The highest concentration that remains clear is your working solubility limit.
-
Prepare Fresh Solutions: Do not use solutions that have been stored for extended periods after dilution in aqueous media. Prepare fresh working solutions from your frozen DMSO stock for each experiment.
-
Sonication: After diluting your compound into the final aqueous medium, briefly sonicate the solution in a water bath. This can help to dissolve any micro-precipitates that may have formed.
Problem: I need to prepare a this compound formulation for in vivo (animal) studies.
Possible Cause: Direct injection of a DMSO-based solution is often not feasible for in vivo studies due to toxicity and rapid precipitation upon contact with physiological fluids. A specialized formulation is required to improve solubility and bioavailability.
Solution:
-
Co-solvent Systems: A common approach for preclinical studies is to use a mixture of solvents. A formulation vehicle consisting of PEG 400, Tween 80 (or another surfactant), and saline or water is often effective. The ratios must be carefully optimized to maximize solubility while ensuring the vehicle is well-tolerated by the animal model.
-
Lipid-Based Formulations: Lipid-based drug delivery systems (LBDDS) can significantly enhance the solubility and oral absorption of lipophilic drugs. This can involve dissolving the compound in oils or using self-emulsifying drug delivery systems (SEDDS).
-
Nanosuspensions: Reducing the particle size of the drug to the nanometer range increases the surface area, which can improve the dissolution rate and bioavailability. This is a more advanced technique that involves methods like milling or high-pressure homogenization.
Data Presentation
| Solvent | Typical Solubility Range for Poorly Soluble Kinase Inhibitors | Notes |
| DMSO | 10 - 100 mg/mL (or higher) | The most common solvent for creating high-concentration stock solutions.[3] |
| Ethanol | 1 - 10 mg/mL | Can be an alternative to DMSO for stock solutions, but generally offers lower solubility.[4] |
| PEG 400 | Variable; often used as a co-solvent | Used to improve the solubility and stability of active pharmaceutical ingredients in formulations.[1] |
| Aqueous Buffers (e.g., PBS, pH 7.2) | < 0.1 mg/mL (practically insoluble) | Direct dissolution in aqueous media is typically not feasible.[4] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Objective: To prepare a high-concentration primary stock solution of this compound for long-term storage and subsequent dilution.
-
Materials:
-
This compound solid powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, amber glass vial or polypropylene (B1209903) microcentrifuge tube
-
Vortex mixer
-
Sonicator (water bath)
-
-
Methodology:
-
Calculate Required Mass: First, determine the molecular weight (MW) of this compound. While not explicitly found, a structurally similar compound has a MW of ~580 g/mol . We will use this as an estimate. To make 1 mL of a 10 mM solution: Mass (mg) = Molarity (mol/L) * Volume (L) * MW ( g/mol ) * 1000 (mg/g) Mass (mg) = 0.010 mol/L * 0.001 L * 580 g/mol * 1000 mg/g = 5.8 mg
-
Weighing: Carefully weigh out 5.8 mg of this compound powder and transfer it to the sterile vial.
-
Dissolution: Add 1.0 mL of anhydrous DMSO to the vial.
-
Mixing: Cap the vial tightly and vortex thoroughly for 1-2 minutes.
-
Sonication (if necessary): If the solid is not fully dissolved, place the vial in a water bath sonicator for 5-10 minutes. Gentle warming to 37°C may also be applied, but ensure the compound is stable at this temperature.
-
Storage: Once the this compound is fully dissolved, aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: Preparation of a 10 µM this compound Working Solution for In Vitro Assays
-
Objective: To dilute the DMSO stock solution into an aqueous medium for cell-based experiments while minimizing precipitation.
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile, complete cell culture medium (pre-warmed to 37°C)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
-
Methodology:
-
Prepare Intermediate Dilution: First, prepare a 1 mM intermediate stock by diluting the 10 mM stock 1:10 in pure DMSO. (e.g., add 2 µL of 10 mM stock to 18 µL of DMSO).
-
Final Dilution: To prepare a 10 µM working solution, you will perform a 1:100 dilution of the 1 mM intermediate stock into the pre-warmed cell culture medium. For 1 mL of final solution, add 10 µL of the 1 mM intermediate stock to 990 µL of the pre-warmed medium.
-
Mixing: Add the DMSO solution dropwise to the medium while gently vortexing. This gradual addition is crucial to prevent the compound from precipitating.
-
Final Check: After mixing, visually inspect the solution to ensure it is clear and free of any precipitate. The final DMSO concentration in this example is 1%. If this is too high for your cell line, adjust the dilution scheme accordingly (e.g., start with a lower concentration intermediate stock).
-
Visualizations
Caption: Troubleshooting workflow for this compound precipitation issues.
Caption: Simplified PI3K/Akt signaling pathway showing this compound's inhibitory action.
References
Technical Support Center: Optimizing Inhibitor Concentrations for In Vitro Experiments
A Note on the Target: PQCA vs. PIK3CA
Before proceeding, it is important to clarify the molecular target of interest. The term "this compound" refers to a highly selective M1 muscarinic positive allosteric modulator investigated for its potential in treating cognitive deficits.[1] In contrast, "PIK3CA" is one of the most frequently mutated genes in human cancers and encodes the p110α catalytic subunit of phosphatidylinositol 3-kinase (PI3K).[2][3] The PI3K/AKT/mTOR signaling pathway, which is activated by PIK3CA, is a central focus of cancer research and the target of numerous small molecule inhibitors.[4][5]
Given the context of optimizing concentrations for in vitro experiments involving signaling pathways, cell viability, and troubleshooting—common tasks in cancer drug development—this guide will focus on PIK3CA inhibitors . If your interest is in this compound, please note that detailed in vitro protocols outside of its specific neuropharmacological context are not widely available in the current scientific literature.
I. Troubleshooting Guide for PIK3CA Inhibitors
This guide addresses common issues encountered when using PIK3CA inhibitors in cell culture experiments.
Question 1: My PIK3CA inhibitor is precipitating out of the solution. What should I do?
Answer:
Precipitation is a common issue, often related to solubility and storage.[6][7]
-
Solvent Choice: Most PI3K inhibitors are dissolved in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO).[6][8] Ensure you are using a fresh, moisture-free solvent, as DMSO can absorb moisture, which reduces the solubility of the compound.[6][8]
-
Stock Concentration: You may be using a stock concentration that is too high. While some inhibitors can be dissolved at high concentrations (e.g., 25 mg/mL in DMSO for PI3K-IN-18), it's crucial to check the manufacturer's instructions.[8] If precipitation persists, consider preparing a fresh stock solution at a lower concentration.
-
Dissolution Technique: To aid dissolution, you can gently warm the solution to 37°C and vortex or sonicate it until the solution is clear.[8]
-
Storage: Store stock solutions in small, single-use aliquots at -80°C to avoid repeated freeze-thaw cycles, which can cause the compound to come out of solution and degrade.[6][9]
Question 2: I'm observing high levels of cytotoxicity even at low concentrations of the inhibitor. Is this expected?
Answer:
While PI3K inhibitors are designed to impede tumor progression, their primary effect is often cytostatic (inhibiting cell proliferation) rather than cytotoxic (causing cell death).[10] If you are observing unexpected levels of cell death, consider the following:
-
Differentiating Cytostatic vs. Cytotoxic Effects: A decrease in cell number in a viability assay (like MTT) can indicate either a cytostatic or cytotoxic effect.[10] To distinguish between the two, you should use a combination of assays:
-
Proliferation Assays (e.g., EdU incorporation): A decrease in signal indicates a cytostatic effect.[10]
-
Cytotoxicity Assays (e.g., LDH release): An increase in signal points to a cytotoxic effect due to loss of membrane integrity.[10]
-
Apoptosis Assays (e.g., Annexin V/PI staining): An increase in signal can confirm that cytotoxicity is due to programmed cell death.[10]
-
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to PI3K inhibitors.[11][12] Cell lines with activating PIK3CA mutations are generally more sensitive.[12][13] It's essential to perform a dose-response experiment to determine the optimal concentration range for your specific cell line.
-
DMSO Concentration: Ensure the final DMSO concentration in your culture medium is consistent across all wells and does not exceed a non-toxic level, typically below 0.5%, with some protocols recommending not exceeding 0.1%.[8][14]
Question 3: My experimental results are inconsistent or weaker than expected. What could be the cause?
Answer:
Inconsistent results can stem from issues with the inhibitor's stability or the experimental setup.
-
Inhibitor Degradation: Improper storage or multiple freeze-thaw cycles can lead to the degradation of the compound.[6] Always use freshly thawed aliquots for your experiments. Stock solutions in DMSO are generally stable for up to one year at -80°C and for shorter periods (e.g., up to 3 months) at -20°C.[6][9]
-
Incomplete Dissolution: Ensure your stock solution is completely dissolved before making serial dilutions.[6]
-
Cell Culture Conditions: Maintain consistent cell culture practices. Ensure cells are in the logarithmic growth phase and at a consistent confluency (e.g., 70-80%) before starting an experiment.[14]
II. Frequently Asked Questions (FAQs)
Question 4: What is the mechanism of action for PIK3CA inhibitors?
Answer:
The PIK3CA gene encodes the p110α catalytic subunit of PI3K.[3] In many cancers, this gene is mutated, leading to the continuous activation of the PI3K/AKT/mTOR signaling pathway.[2][4] This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[5] PIK3CA inhibitors work by binding to the PI3K enzyme (often in the ATP-binding pocket), which blocks its activity and inhibits downstream signaling, thereby reducing cancer cell proliferation and survival.[10][15]
Question 5: How do I determine the optimal concentration of a PIK3CA inhibitor for my experiments?
Answer:
The optimal concentration is cell line-dependent and should be determined empirically.
-
Literature Review: Start by reviewing the literature for the specific inhibitor and cell line you are using to find a starting concentration range.
-
Dose-Response Curve: Perform a dose-response experiment using a wide range of concentrations (e.g., from nanomolar to micromolar) to determine the IC50 value (the concentration that inhibits 50% of the biological response).[11][12] A typical range for many PI3K inhibitors is between 0.01 and 100 µM.[12][15]
-
Assay-Specific Optimization: The optimal concentration may vary depending on the assay. For example, a concentration that effectively inhibits cell proliferation might be different from one that shows a clear reduction in protein phosphorylation in a Western blot.
Question 6: How should I prepare and store my PIK3CA inhibitor?
Answer:
Proper preparation and storage are crucial for maintaining the inhibitor's efficacy.
-
Stock Solution Preparation:
-
Storage:
-
Powder: Store at -20°C for long-term stability (often stable for several years).[6]
-
Stock Solution: Aliquot the stock solution into single-use tubes and store at -80°C for long-term storage (up to a year) or at -20°C for shorter-term storage (up to a few months).[6][9] Avoid repeated freeze-thaw cycles.[6]
-
III. Data Presentation
Table 1: Inhibitory Activity of Selected PIK3CA Inhibitors
| Inhibitor | Type | Target(s) | IC50 (nM) | Reference |
| Pictilisib (GDC-0941) | Pan-Class I | PI3Kα/δ | 3 | [16] |
| BYL719 (Alpelisib) | Isoform-selective | PI3Kα | - | [12] |
| PI3K-IN-18 | Dual | PI3Kα / mTOR | 41 / 49 | [8] |
| PI 3-Kα Inhibitor VIII | Isoform-selective | p110α | 0.3 | [9] |
Table 2: Anti-proliferative Activity of PIK3CA Inhibitors in Various Cell Lines
| Inhibitor | Cell Line | PIK3CA Status | IC50 (µM) | Assay Conditions | Reference |
| BYL719 | Detroit562 | Mutant | 1.10 | 72h, MTT assay | [12] |
| BYL719 | SNU-1076 | Mutant | 6.82 | 72h, MTT assay | [12] |
| BYL719 | FaDu | Wild-type | 19.67 | 72h, MTT assay | [12] |
| PI3K-IN-18 | A2780 | - | 0.27 | 4-day, Alamar Blue | [8] |
IV. Experimental Protocols
Protocol 1: Cell Viability Assay (MTT-based)
This protocol measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Breast cancer cell lines (or other relevant lines)
-
Complete growth medium
-
PI3K inhibitor stock solution (e.g., 10 mM in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium and incubate for 24 hours.[15]
-
Drug Preparation: Prepare serial dilutions of the inhibitor in complete growth medium. Include a vehicle control (DMSO at the same final concentration).[15]
-
Treatment: Remove the medium and add 100 µL of the drug dilutions or vehicle control to the respective wells.[15]
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[15]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours until formazan (B1609692) crystals form.
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C.
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
Protocol 2: Western Blotting for Pathway Analysis
This protocol assesses the phosphorylation status of key proteins in the PI3K/AKT/mTOR pathway.
Materials:
-
Cell lines of interest
-
PI3K inhibitor
-
6-well plates
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels, running and transfer buffers
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-AKT, anti-total-AKT)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates until they reach 70-80% confluency. Treat with various concentrations of the PIK3CA inhibitor or vehicle control for a specified time (e.g., 2 hours).[14]
-
Cell Lysis: Wash cells twice with ice-cold PBS and add 100-150 µL of ice-cold lysis buffer to each well.[14] Scrape the cells and transfer the lysate to a microfuge tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with primary antibodies (e.g., overnight at 4°C).[15]
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[15] Add the chemiluminescent substrate and visualize the protein bands.[15]
-
Analysis: Quantify the band intensities to determine the ratio of phosphorylated to total protein.[15]
V. Mandatory Visualizations
Caption: The PI3K/AKT/mTOR signaling pathway and its inhibition.
Caption: General experimental workflow for in vitro inhibitor studies.
References
- 1. The M1 Muscarinic Positive Allosteric Modulator this compound Improves Performance on Translatable Tests of Memory and Attention in Rhesus Monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activation of diverse signaling pathways by oncogenic PIK3CA mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PIK3CA gene: MedlinePlus Genetics [medlineplus.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Sustained release of PI3K inhibitor from PHA nanoparticles and in vitro growth inhibition of cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. PI 3-Ka Inhibitor VIII [sigmaaldrich.com]
- 10. benchchem.com [benchchem.com]
- 11. Functional testing to characterize and stratify PI3K inhibitor responses in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ar.iiarjournals.org [ar.iiarjournals.org]
- 13. aacrjournals.org [aacrjournals.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. mdpi.com [mdpi.com]
Technical Support Center: Investigating Potential Off-Target Effects of PQCA
This technical support center is designed for researchers, scientists, and drug development professionals utilizing PQCA (1-((4-cyano-4-(pyridine-2-yl)piperidin-1-yl)methyl-4-oxo-4H-quinolizine-3-carboxylic acid) in their experiments. Here you will find troubleshooting guides and frequently asked questions to address potential issues related to off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a highly selective positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine (B1216132) receptor (M1 mAChR).[1] As a PAM, it does not activate the receptor on its own but enhances the receptor's response to the endogenous ligand, acetylcholine. This mechanism is being explored for its potential therapeutic benefits in cognitive disorders.[1][2]
Q2: What are off-target effects and why should I be concerned when using a "selective" compound like this compound?
A2: Off-target effects occur when a compound interacts with proteins other than its intended target. Even highly selective compounds can exhibit off-target binding at higher concentrations or in specific cellular contexts. These unintended interactions can lead to misinterpretation of experimental results, cellular toxicity, or other confounding effects that are not attributable to the modulation of the primary target. Therefore, it is crucial to validate that the observed phenotype in your experiment is a direct result of on-target activity.
Q3: Are there any known off-target effects of this compound?
A3: To date, publicly available data from broad screening panels (such as kinome scans or safety pharmacology panels) for this compound are limited. The existing literature emphasizes its high selectivity for the M1 muscarinic receptor. However, the absence of evidence is not evidence of absence. Unforeseen off-target interactions can still occur. Therefore, it is recommended to perform due diligence and consider the possibility of off-target effects in your experimental design and data interpretation.
Q4: What are some general classes of off-targets that compounds with a quinolizine-carboxamide scaffold might interact with?
A4: While specific data for this compound is scarce, compounds containing quinoline (B57606) and carboxamide motifs have been reported to interact with a range of biological targets. These can include various kinases and enzymes involved in cellular signaling.[3][4] Some quinoline derivatives have also been shown to affect lysosomal function.[3] These represent potential, though unconfirmed, areas for off-target investigation for this compound.
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting common experimental issues that may arise from potential off-target effects of this compound.
Issue 1: Unexpected or Inconsistent Phenotypic Results
You observe a cellular phenotype that is not consistent with the known signaling pathways of the M1 muscarinic receptor, or you see significant variability between experiments.
Troubleshooting Workflow:
Caption: Troubleshooting logic for unexpected phenotypic results.
Recommended Actions:
-
Confirm On-Target Engagement: Use an assay like the Cellular Thermal Shift Assay (CETSA) to verify that this compound is binding to the M1 receptor in your specific cell system and experimental conditions. A thermal shift indicates target engagement.
-
Perform a Dose-Response Curve: Titrate the concentration of this compound. Off-target effects often occur at higher concentrations than those required for on-target activity. If the unexpected phenotype only manifests at high concentrations, it may be an off-target effect.
-
Use an Orthogonal Approach: Use a method independent of small molecules to validate the role of the M1 receptor. For instance, use siRNA or CRISPR/Cas9 to knock down or knock out the M1 receptor. If the phenotype disappears, it is likely an on-target effect. If it persists in the absence of the M1 receptor, it is likely an off-target effect.
Issue 2: Unexplained Cellular Toxicity
You observe cytotoxicity (e.g., apoptosis, necrosis, reduced proliferation) in your cell model that is not a known consequence of M1 receptor modulation in that context.
Troubleshooting Workflow:
Caption: Workflow for investigating unexpected cytotoxicity.
Recommended Actions:
-
Compare with a Known M1 Agonist: Treat your cells with a well-characterized orthosteric agonist of the M1 receptor. If the toxicity profile is different from that of this compound, it suggests an off-target mechanism for this compound's toxicity.
-
Broad-Spectrum Off-Target Screening:
-
Kinase Profiling: Screen this compound against a panel of kinases to identify any unintended inhibitory activity. Many commercial services offer kinase selectivity panels.[5]
-
Safety Pharmacology Panel: Test this compound against a panel of receptors, ion channels, and enzymes known to be common off-targets for small molecules.
-
-
Chemical Proteomics: Use this compound as a chemical probe to pull down interacting proteins from cell lysates. These interacting partners can then be identified by mass spectrometry. This can uncover novel off-targets.
Data Presentation
Table 1: Hypothetical Selectivity Profile of this compound
| Target | IC50 / EC50 (nM) | Fold Selectivity vs. M1 mAChR | Assay Type |
|---|---|---|---|
| On-Target | |||
| M1 mAChR | 10 | 1 | Functional (PAM) |
| Hypothetical Off-Targets | |||
| M2 mAChR | >10,000 | >1000 | Functional |
| M3 mAChR | >10,000 | >1000 | Functional |
| M4 mAChR | >10,000 | >1000 | Functional |
| M5 mAChR | >10,000 | >1000 | Functional |
| Kinase X | 5,000 | 500 | Biochemical |
| Ion Channel Y | 8,000 | 800 | Electrophysiology |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the engagement of this compound with the M1 muscarinic receptor in intact cells.
Methodology:
-
Cell Treatment: Culture cells expressing the M1 receptor to ~80% confluency. Treat one set of cells with the desired concentration of this compound and another with a vehicle control (e.g., DMSO) for 1-2 hours.
-
Heating: Harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler.
-
Lysis and Centrifugation: Lyse the cells by freeze-thaw cycles. Pellet the aggregated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Protein Quantification: Collect the supernatant containing the soluble protein fraction.
-
Detection: Analyze the amount of soluble M1 receptor in the supernatant by Western blot or ELISA.
-
Data Analysis: Plot the amount of soluble M1 receptor as a function of temperature for both vehicle- and this compound-treated samples. A rightward shift in the melting curve for the this compound-treated sample indicates target engagement and stabilization.
CETSA Experimental Workflow:
Caption: The experimental workflow for a Cellular Thermal Shift Assay.
Protocol 2: Kinase Selectivity Profiling
Objective: To identify potential off-target kinase interactions of this compound.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Provide the compound to a commercial vendor or perform the assay in-house if a kinase panel is available.
-
Assay Format: Kinase profiling is typically performed using radiometric assays (e.g., 33P-ATP filter binding) or fluorescence-based assays. The assay measures the ability of this compound to inhibit the phosphorylation of a substrate by a specific kinase.
-
Screening: this compound is typically screened at a fixed concentration (e.g., 1 µM or 10 µM) against a large panel of kinases (e.g., >400 kinases).
-
Data Analysis: The percent inhibition for each kinase is calculated relative to a vehicle control. "Hits" are typically defined as kinases that are inhibited by more than a certain threshold (e.g., >50% inhibition).
-
Follow-up: For any identified hits, a dose-response curve is generated to determine the IC50 value, which quantifies the potency of this compound against that off-target kinase.
Kinase Profiling Workflow:
Caption: A typical workflow for kinase selectivity profiling.
References
- 1. Diverse Effects on M1 Signaling and Adverse Effect Liability within a Series of M1 Ago-PAMs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A positive allosteric modulator for the muscarinic receptor (M1 mAChR) improves pathology and cognitive deficits in female APPswe/PSEN1ΔE9 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Derivatives of 6-cinnamamido-quinoline-4-carboxamide impair lysosome function and induce apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
Navigating the Post-Quantum Transition: A Troubleshooting Guide for Reproducible PQCA Experiments
Welcome to the technical support center for Post-Quantum Cryptography Algorithm (PQCA) experimentation. This resource is designed for researchers, scientists, and drug development professionals who are navigating the complexities of implementing and evaluating PQCAs. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and ensure the reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: Why are my this compound performance results not matching published benchmarks?
A1: Discrepancies in performance benchmarks can arise from several factors. Ensure you are considering the following:
-
Hardware and Software Environment: Performance is highly dependent on the underlying CPU architecture, memory, and operating system.[1][2][3] Published benchmarks are often conducted on specific platforms, and variations will lead to different results.[1]
-
Compiler and Library Versions: The specific compiler used and its optimization flags can significantly impact performance. Similarly, different versions of cryptographic libraries (e.g., Open Quantum Safe (OQS), OpenSSL) may have different levels of optimization for various algorithms.[4]
-
Benchmarking Methodology: Inconsistent methodologies, such as how clock cycles are measured or the number of iterations used to average results, can lead to variations.[2]
-
Side-Channel Countermeasures: Implementations with countermeasures against side-channel attacks may exhibit performance overhead compared to unprotected implementations.[5][6]
Q2: I'm observing significant performance overhead when integrating PQCAs into my existing protocols (e.g., TLS). What are the common causes?
A2: Integrating PQCAs can introduce performance bottlenecks. Common causes include:
-
Larger Key and Signature Sizes: Most PQC algorithms have larger key and signature sizes compared to their classical counterparts.[6][7] This increases the amount of data that needs to be transmitted during handshakes, leading to higher latency.[8]
-
Increased Computational Cost: Some PQC operations are more computationally intensive than classical algorithms, which can increase processing time on both the client and server sides.[8][9]
-
Hybrid Mode Implementation: When running in a hybrid mode (combining a classical and a post-quantum algorithm), the overhead of performing two sets of cryptographic operations can be substantial.[1]
-
Library and Protocol Inefficiencies: The integration of PQC cipher suites into existing libraries and protocols is still evolving. Inefficiencies in how these new algorithms are handled can contribute to performance degradation.[5]
Q3: How do I choose the right this compound for my application?
A3: The selection of a suitable this compound depends on the specific requirements of your application. Consider the following trade-offs:[10]
-
Security Level: Ensure the chosen algorithm meets the required NIST security level for your application.[2]
-
Performance: Evaluate the key generation, encryption/encapsulation, and decryption/decapsulation speeds to ensure they meet your latency requirements.[10]
-
Key and Signature Size: For bandwidth-constrained environments like IoT, algorithms with smaller key and signature sizes are preferable.[11][12]
-
Implementation Complexity: Some algorithms, like Falcon, can be more complex to implement securely due to factors like floating-point arithmetic.[12][13]
Troubleshooting Common Experimental Issues
Problem: Inconsistent key generation times for the same algorithm.
-
Possible Cause: Insufficient entropy or a poorly seeded random number generator (RNG). PQC key generation relies on high-quality randomness.[14]
-
Solution: Ensure your system has a reliable source of entropy. For reproducible testing, use a deterministic seeded RNG, but for production, a cryptographically secure random number generator is essential.
Problem: High memory usage leading to crashes on resource-constrained devices.
-
Possible Cause: Some PQC algorithms have a significant memory footprint, especially during key generation and signing operations.[2][11]
-
Solution:
Problem: Slower than expected performance on a specific hardware platform.
-
Possible Cause: The PQC library you are using may not be optimized for your target architecture. For example, it may not be leveraging available vector instructions (e.g., AVX2).[8]
-
Solution:
-
Check the documentation of your cryptographic library for any platform-specific optimization flags or build options.
-
Consider using a library that is known to be well-optimized for your target hardware.
-
If possible, compile the library from source with optimizations enabled for your specific processor.
-
Quantitative Performance Data
The following tables summarize the performance of selected NIST PQC finalists. These values are indicative and can vary based on the experimental setup.
Table 1: Performance of Key Encapsulation Mechanisms (KEMs)
| Algorithm | Security Level | Public Key Size (Bytes) | Ciphertext Size (Bytes) | Key Generation (ms) | Encapsulation (ms) | Decapsulation (ms) |
| CRYSTALS-Kyber512 | 1 | 800 | 768 | ~0.05 | ~0.06 | ~0.06 |
| CRYSTALS-Kyber768 | 3 | 1184 | 1088 | ~0.08 | ~0.09 | ~0.09 |
| CRYSTALS-Kyber1024 | 5 | 1568 | 1568 | ~0.12 | ~0.14 | ~0.13 |
Data is aggregated from various benchmarks and should be used for comparative purposes.[2][10]
Table 2: Performance of Digital Signature Algorithms
| Algorithm | Security Level | Public Key Size (Bytes) | Signature Size (Bytes) | Key Generation (ms) | Signing (ms) | Verification (ms) |
| CRYSTALS-Dilithium2 | 2 | 1312 | 2420 | ~0.10 | ~0.20 | ~0.05 |
| CRYSTALS-Dilithium3 | 3 | 1952 | 3293 | ~0.18 | ~0.35 | ~0.08 |
| CRYSTALS-Dilithium5 | 5 | 2592 | 4595 | ~0.28 | ~0.50 | ~0.12 |
| Falcon-512 | 1 | 897 | 666 | ~1.50 | ~0.80 | ~0.03 |
| Falcon-1024 | 5 | 1793 | 1280 | ~3.50 | ~1.80 | ~0.06 |
Data is aggregated from various benchmarks and should be used for comparative purposes.[2][12][15]
Experimental Protocols
To ensure the reproducibility of your this compound experiments, follow these detailed methodologies.
Protocol 1: Benchmarking PQC Algorithm Performance
Objective: To accurately measure the computational performance of a this compound implementation.
Materials:
-
A dedicated machine for benchmarking to minimize interference from other processes.
-
A high-precision timer (e.g., clock_gettime with CLOCK_MONOTONIC_RAW).[2]
-
A selected this compound implementation from a reputable library (e.g., OQS).
-
A benchmarking framework (e.g., PQC-LEO) or a custom script to automate the process.[4]
Methodology:
-
Environment Setup:
-
Document the hardware specifications (CPU model, RAM, cache sizes).
-
Document the software environment (OS, kernel version, compiler version, library versions).
-
-
Algorithm Selection:
-
Choose the specific this compound and security level to be benchmarked.
-
-
Benchmarking Operations:
-
For KEMs, measure the execution time of:
-
Key Generation
-
Encapsulation
-
Decapsulation
-
-
For digital signature schemes, measure the execution time of:
-
Key Generation
-
Signing
-
Verification
-
-
-
Measurement:
-
Perform a warm-up run to cache necessary data and code.
-
Execute each cryptographic operation in a loop for a statistically significant number of iterations (e.g., 1,000 or more).[2]
-
Record the execution time for each iteration.
-
-
Data Analysis:
-
Calculate the mean, median, standard deviation, and confidence intervals for the execution times of each operation.
-
Report the results in a structured format, clearly stating the experimental environment.
-
Protocol 2: Reproducibility Checklist
Before publishing or sharing your results, ensure you can answer "Yes" to the following questions to maximize reproducibility.[16][17][18]
-
Code:
-
Is the source code for your experiments publicly available?
-
Are all dependencies, including library versions, clearly specified?
-
Is there a README file with precise instructions on how to compile and run the experiments?
-
-
Data:
-
Is the raw data from your experiments available?
-
Are the scripts used for data analysis also available?
-
-
Environment:
-
Is the computing infrastructure (hardware and software) used for the experiments fully documented?
-
-
Methodology:
-
Is the experimental methodology, including the number of runs and statistical methods used, clearly described?
-
Are all algorithm parameters and configurations specified?
-
Visualizing this compound Processes
The following diagrams illustrate key workflows in this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. csrc.nist.gov [csrc.nist.gov]
- 4. GitHub - crt26/PQC-LEO: PQC-LEO is a comprehensive benchmarking and evaluation framework for Post-Quantum Cryptography (PQC), built for researchers. Automates the setup, testing, and analysis of computational and TLS-based PQC performance using the OpenSSL and OQS libaries. [github.com]
- 5. postquantum.com [postquantum.com]
- 6. postquantum.com [postquantum.com]
- 7. What are the most frequently asked questions about PQC? - Utimaco [utimaco.com]
- 8. Performance Analysis and Industry Deployment of Post-Quantum Cryptography Algorithms [arxiv.org]
- 9. aziz707.info [aziz707.info]
- 10. researchgate.net [researchgate.net]
- 11. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 12. mdpi.com [mdpi.com]
- 13. csrc.nist.gov [csrc.nist.gov]
- 14. pages.nist.gov [pages.nist.gov]
- 15. emerginginvestigators.org [emerginginvestigators.org]
- 16. Reproducibility Checklist [fairerdata.github.io]
- 17. Reproducibility Checklist | Open Reflectometry Standards Organisation [reflectometry.org]
- 18. miccai2021.org [miccai2021.org]
Technical Support Center: [Placeholder Compound Name (PCN)] Stability and Degradation
Disclaimer: The following information is a generalized template. The term "PQCA" is ambiguous and could not be definitively identified as a specific chemical compound from the available search results. Please replace "[Placeholder Compound Name (PCN)]" with the full name of your compound of interest to ensure the information is relevant to your specific application. The data and protocols provided are illustrative examples and should be adapted based on the specific properties of your compound.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for stock solutions of [Placeholder Compound Name (PCN)]?
A1: For optimal stability, stock solutions of [Placeholder Compound Name (PCN)] should be stored at -20°C or -80°C.[1] Aliquoting the stock solution into smaller, single-use vials is highly recommended to avoid repeated freeze-thaw cycles, which can accelerate degradation.[2] Solutions should be stored in tightly sealed containers to prevent solvent evaporation and contamination. For light-sensitive compounds, amber vials or tubes wrapped in aluminum foil are recommended.
Q2: Which solvents are suitable for dissolving and storing [Placeholder Compound Name (PCN)]?
A2: The choice of solvent can significantly impact the stability of [Placeholder Compound Name (PCN)]. Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for preparing high-concentration stock solutions of many organic molecules.[1] However, the stability of the compound in the chosen solvent must be experimentally verified. For aqueous buffers, the pH of the solution is a critical factor, as pH can influence hydrolysis and other degradation pathways.[3] It is advisable to prepare fresh aqueous solutions for each experiment or to evaluate their stability over the intended experimental duration.
Q3: How do factors like pH, temperature, and light affect the stability of [Placeholder Compound Name (PCN)] in solution?
A3:
-
pH: The stability of many compounds is pH-dependent. Extreme pH values (highly acidic or alkaline) can catalyze hydrolysis or other degradation reactions.[3][4] The optimal pH for stability should be determined experimentally.
-
Temperature: Higher temperatures generally increase the rate of chemical degradation.[5] Therefore, storing solutions at low temperatures is crucial. For some compounds, even room temperature storage for a few hours can lead to significant degradation.
-
Light: Exposure to ultraviolet (UV) or even ambient light can induce photochemical degradation in light-sensitive compounds. Storing solutions in light-protected containers is a necessary precaution for such molecules.[5]
Troubleshooting Guide
Issue 1: I am seeing inconsistent results in my bioassays using [Placeholder Compound Name (PCN)].
Possible Cause: This could be due to the degradation of [Placeholder Compound Name (PCN)] in your stock or working solutions.
Troubleshooting Steps:
-
Prepare a fresh stock solution of [Placeholder Compound Name (PCN)] from a new vial of solid material.
-
Verify the concentration of the newly prepared stock solution using a suitable analytical method like UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Perform a time-course stability study on your working solution under the exact conditions of your assay (e.g., temperature, buffer composition) to determine the rate of degradation.
-
If degradation is observed, prepare fresh working solutions immediately before each experiment.
Issue 2: I observe extra peaks in my HPLC or LC-MS analysis of a [Placeholder Compound Name (PCN)] sample.
Possible Cause: These additional peaks may correspond to degradation products of [Placeholder Compound Name (PCN)].
Troubleshooting Steps:
-
Analyze a freshly prepared sample of [Placeholder Compound Name (PCN)] to confirm that the extra peaks are not present initially.
-
Review the handling and storage conditions of the sample that showed the extra peaks. Was it exposed to light, elevated temperatures, or a non-optimal pH for an extended period?
-
Attempt to identify the degradation products using techniques like mass spectrometry (MS) to determine their molecular weights. This information can provide clues about the degradation pathway.
-
The decomposition of some compounds involves the opening of heterocyclic rings, leading to the formation of simpler aromatic compounds.[6]
Quantitative Stability Data
The following table summarizes hypothetical stability data for [Placeholder Compound Name (PCN)] under various conditions.
| Condition | Solvent | Temperature | Duration | % Remaining [PCN] |
| 1 | DMSO | -20°C | 6 months | >99% |
| 2 | DMSO | 4°C | 1 month | 95% |
| 3 | DMSO | Room Temp (25°C) | 24 hours | 85% |
| 4 | PBS (pH 7.4) | 4°C | 24 hours | 90% |
| 5 | PBS (pH 7.4) | 37°C | 8 hours | 70% |
| 6 | Aqueous (pH 3.0) | 37°C | 8 hours | 85% |
| 7 | Aqueous (pH 9.0) | 37°C | 8 hours | 60% |
Experimental Protocols
Protocol: Assessing the Stability of [Placeholder Compound Name (PCN)] in Solution
1. Materials:
-
[Placeholder Compound Name (PCN)] solid
-
HPLC-grade DMSO
-
Phosphate-buffered saline (PBS), pH 7.4
-
HPLC system with a UV detector or a mass spectrometer
-
Appropriate HPLC column (e.g., C18)
-
Temperature-controlled incubator/water bath
-
Amber and clear glass vials
2. Method:
-
Prepare a 10 mM stock solution of [Placeholder Compound Name (PCN)] in DMSO.
-
Immediately dilute a small aliquot of the stock solution to the working concentration (e.g., 10 µM) in the desired test buffer (e.g., PBS pH 7.4).
-
Analyze this initial sample (T=0) by HPLC to determine the initial peak area of [Placeholder Compound Name (PCN)].
-
Incubate aliquots of the working solution at the desired temperatures (e.g., 4°C, 25°C, 37°C).
-
At specified time points (e.g., 1, 4, 8, 24 hours), remove an aliquot from each condition and analyze it by HPLC.
-
Calculate the percentage of [Placeholder Compound Name (PCN)] remaining at each time point relative to the T=0 sample. The stability can be assessed by comparing the peak area of the compound at different time points.
-
To assess light sensitivity, expose a sample in a clear vial to ambient or UV light and compare its stability to a sample protected from light in an amber vial.
Visualizations
Caption: Workflow for assessing the stability of a compound in solution.
Caption: Hypothetical degradation pathways for [Placeholder Compound Name (PCN)].
References
- 1. The stability of mutagenic chemicals stored in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effect of initial purity on the stability of solutions in storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Oxidation degradation of 2,2',5-trichlorodiphenyl in a chelating agent enhanced Fenton reaction: Influencing factors, products, and pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ponteurope.com [ponteurope.com]
- 6. The stability and degradation products of polyhydroxy flavonols in boiling water - PMC [pmc.ncbi.nlm.nih.gov]
M1 Positive Allosteric Modulators (PAMs) Technical Support Center
Welcome to the technical support center for researchers working with M1 Positive Allosteric Modulators (PAMs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the discovery and development of M1 PAMs.
Frequently Asked Questions (FAQs)
Q1: We observe significant cholinergic adverse effects (e.g., salivation, tremors, seizures) in our in vivo studies, even though our M1 PAM is highly selective over other muscarinic subtypes. What is the likely cause?
A1: This is a common and significant challenge in the development of M1 PAMs. The adverse effects are often on-target, resulting from excessive activation of the M1 receptor itself.[1][2][3] The primary culprit is often intrinsic agonist activity of the modulator, turning it into an "ago-PAM" or "PAM-agonist".[2][4][5] These compounds can directly activate the M1 receptor even in the absence of the endogenous ligand acetylcholine (B1216132) (ACh), leading to non-physiological, tonic stimulation that can disrupt normal neuronal firing and cause cognitive impairment or convulsions.[2][6]
Troubleshooting Steps:
-
Characterize Intrinsic Agonism: Carefully assess the direct agonist activity of your compound in the absence of an orthosteric agonist in multiple assay formats (e.g., calcium mobilization, IP1 accumulation). It's crucial to test this in cell lines with varying receptor expression levels, as agonist activity can be dependent on receptor reserve.[5]
-
Evaluate Exposure Levels: The observed toxicity could be due to high unbound brain concentrations relative to the compound's agonist potency.[4] Ensure your pharmacokinetic data provides an accurate measure of free drug levels in the CNS.
-
Consider a "Pure" PAM: M1 PAMs with minimal or no intrinsic agonist activity have been shown to have a wider therapeutic window, providing cognitive enhancement without the associated cholinergic side effects.[5][6][7] It may be necessary to screen for or synthesize analogs with reduced or eliminated agonist activity.
Q2: Our M1 PAM shows potent activity in our recombinant cell-based assays, but its in vivo efficacy is poor. What could be the issue?
A2: This discrepancy is often rooted in poor pharmacokinetic properties, specifically low brain penetration. Several M1 PAM chemotypes suffer from low Kp (brain/plasma partition coefficient) and Kp,uu (unbound brain/unbound plasma partition coefficient) values, often below 0.3 and 0.1, respectively.[4] This necessitates high peripheral dosing to achieve therapeutically relevant concentrations in the central nervous system, which in turn can increase the risk of peripheral side effects.
Troubleshooting Steps:
-
Detailed Pharmacokinetic Analysis: Conduct thorough DMPK (Drug Metabolism and Pharmacokinetics) studies in the relevant species. This should include measurements of plasma and brain concentrations over time to determine Kp and Kp,uu.
-
Assess P-glycoprotein (P-gp) Efflux: Some M1 PAMs are substrates for efflux transporters like P-gp at the blood-brain barrier, which actively pump the compound out of the brain.[8]
-
Chemical Modification: If brain penetration is the issue, medicinal chemistry efforts may be required to optimize the physicochemical properties of the compound to improve its ability to cross the blood-brain barrier.
Q3: The potency of our M1 PAM seems to vary depending on the assay we use. Why is this happening?
A3: The observed potency and efficacy of an allosteric modulator are highly dependent on the experimental conditions. This is a fundamental aspect of allosteric pharmacology.
Key Factors Influencing Potency:
-
Orthosteric Agonist Concentration: The concentration of the orthosteric agonist (e.g., ACh) used in the assay will significantly impact the apparent potency of the PAM.[5] A higher concentration of the orthosteric agonist can lead to an apparent increase in PAM potency. It is crucial to report the exact concentration of the orthosteric agonist used.
-
Assay-Dependent Efficacy: Different signaling pathways (e.g., Gq/11-mediated calcium mobilization vs. β-arrestin recruitment) can be differentially modulated by a PAM, a phenomenon known as "biased modulation".[9] Your compound may be a more potent modulator of one pathway over another.
-
Receptor Expression Levels: The level of M1 receptor expression in your cell line (receptor reserve) can influence the observed activity, particularly for ago-PAMs.[5] Assays in native tissues are often considered the gold standard to confirm effects observed in recombinant systems.[5][6]
Q4: We are having difficulty demonstrating selectivity for our M1 PAM. It seems to interact with the orthosteric binding site.
A4: Some M1 PAMs are not purely allosteric but are "bitopic" or "dualsteric" ligands.[4][10] These compounds interact with both the allosteric site and the orthosteric binding pocket simultaneously.[11][12] This can lead to complex pharmacological profiles, including negative cooperativity with orthosteric ligands, which might be misinterpreted as a lack of selectivity.[5][6]
Troubleshooting Steps:
-
Radioligand Binding Assays: Perform binding studies with an orthosteric radioligand (e.g., [3H]-NMS). A purely allosteric modulator should affect the affinity of the radioligand, whereas a bitopic ligand might show competitive displacement at higher concentrations.
-
Functional Interaction Studies: Conduct functional assays with varying concentrations of both your PAM and a range of orthosteric agonists and antagonists. The pattern of the resulting concentration-response curve shifts can help to elucidate the nature of the interaction (e.g., purely allosteric, bitopic).[10]
Quantitative Data Summary
The following tables summarize key quantitative data for representative M1 PAMs, highlighting differences in potency, agonist activity, and brain penetration.
Table 1: In Vitro Potency and Agonist Activity of Selected M1 PAMs
| Compound | hM1 PAM EC50 (nM) | % ACh Max | hM1 Agonist Activity (% ACh Max) | Reference |
| Ago-PAMs | ||||
| MK-7622 | ~31 | ~90% | High | [4][6] |
| PF-06764427 | ~210 | ~86-92% | Moderate to High | [4][6] |
| "Pure" PAMs | ||||
| VU0486846 | 430 (at low ACh) | ~84% | Minimal (<10%) | [5] |
| VU0453595 | 2140 | N/A | Minimal/None | [3][6][9] |
Note: Potency values are highly dependent on assay conditions, particularly the concentration of acetylcholine used.
Table 2: CNS Penetration of Selected M1 PAMs
| Compound Class | Kp | Kp,uu | General Observation | Reference |
| BQCA-derived ago-PAMs | <0.3 | <0.1 | Low CNS penetration | [4] |
| Indole-based ago-PAMs | 0.11 - 0.18 | 0.01 - 0.027 | Low CNS penetration | [4] |
| VU0486846 | >0.5 | >0.3 | Good CNS penetration | [5] |
Key Experimental Protocols
Protocol 1: Calcium Mobilization Assay for M1 PAM and Agonist Activity
Objective: To determine the EC50 of an M1 PAM for potentiation of an orthosteric agonist and to assess its intrinsic agonist activity.
Methodology:
-
Cell Culture: Plate CHO or HEK293 cells stably expressing the human M1 receptor in black-walled, clear-bottomed 384-well plates.
-
Dye Loading: The following day, wash the cells with assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) and incubate with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Compound Addition (FLIPR): Use a fluorescent imaging plate reader (FLIPR).
-
To determine PAM activity: Add the test compound at various concentrations followed by a fixed, sub-maximal concentration (e.g., EC20) of acetylcholine.
-
To determine agonist activity: Add the test compound at various concentrations in the absence of acetylcholine.
-
-
Data Analysis: Measure the change in fluorescence intensity over time. Plot the peak fluorescence response against the log concentration of the test compound. Fit the data to a four-parameter logistic equation to determine the EC50 and maximal response.
Protocol 2: In Vivo Seizure Liability Assessment in Mice
Objective: To assess the potential of an M1 PAM to induce cholinergic adverse effects, specifically seizures.
Methodology:
-
Animals: Use male C57Bl/6 mice, a species known to be sensitive to cholinergic seizure activity.[4]
-
Dosing: Administer the test compound, typically at a high dose (e.g., 100 mg/kg, i.p.), to unmask potential liabilities.[4][5] Include a vehicle control group.
-
Observation: Observe the mice continuously for a period of up to 3 hours post-dosing.
-
Scoring: Score seizure activity using a standardized scale, such as the Racine scale.[5] Note the onset, duration, and severity of any convulsive behaviors.
-
Pharmacokinetic Correlation: At the end of the observation period, collect plasma and brain tissue to determine drug exposure levels and correlate them with the observed phenotype.
Visualizations
Caption: M1 receptor signaling via the canonical Gq/PLC pathway.
Caption: Troubleshooting workflow for M1 PAM-induced adverse effects.
Caption: Classification of M1 allosteric modulators.
References
- 1. Opportunities and challenges for the development of M1 muscarinic receptor positive allosteric modulators in the treatment for neurocognitive deficits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. portlandpress.com [portlandpress.com]
- 4. Diverse Effects on M1 Signaling and Adverse Effect Liability within a Series of M1 Ago-PAMs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Novel M1 PAM VU0486846 Exerts Efficacy in Cognition Models without Displaying Agonist Activity or Cholinergic Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. M1-positive allosteric modulators lacking agonist activity provide the optimal profile for enhancing cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. MK-7622: A First-in-Class M1 Positive Allosteric Modulator Development Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biased M1 receptor–positive allosteric modulators reveal role of phospholipase D in M1-dependent rodent cortical plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of M1 mAChR Allosteric and Bitopic Ligands: Prospective Therapeutics for the Treatment of Cognitive Deficits - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. The Role of Orthosteric Building Blocks of Bitopic Ligands for Muscarinic M1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ensuring Batch-to-Batch Consistency of Poly(L-glutamic acid)-based Drug Conjugates (PQCA)
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges in ensuring the batch-to-batch consistency of Poly(L-glutamic acid)-based drug conjugates (PQCA).
Frequently Asked Questions (FAQs)
Q1: What are the Critical Quality Attributes (CQAs) for this compound that I should monitor to ensure batch-to-batch consistency?
A1: Critical Quality Attributes (CQAs) are physical, chemical, biological, or microbiological properties that should be within an appropriate limit, range, or distribution to ensure the desired product quality.[1][2][3] For this compound, the following CQAs are crucial for ensuring consistency and desired therapeutic outcomes:
| Critical Quality Attribute (CQA) | Typical Acceptance Criteria | Analytical Method(s) |
| Molecular Weight (Mw) & Polydispersity Index (PDI) | Target Mw ± 10%, PDI < 1.5 | Size Exclusion Chromatography (SEC) with Multi-Angle Light Scattering (MALS) |
| Drug Loading (wt%) | Target drug loading ± 10% | UV-Vis Spectroscopy, HPLC |
| Particle Size & Polydispersity | Mean diameter < 200 nm, PDI < 0.3 | Dynamic Light Scattering (DLS) |
| Free Drug Content | < 2% of total drug | HPLC, Dialysis |
| Residual Solvents | Within pharmacopoeial limits | Gas Chromatography (GC) |
| Endotoxin Levels | < 0.5 EU/mL (for parenteral formulations) | Limulus Amebocyte Lysate (LAL) Test |
| In Vitro Drug Release Profile | Consistent release profile across batches | Dialysis with HPLC or UV-Vis analysis |
| Biological Activity | Consistent IC50 or EC50 in a relevant cell line | Cell-based assays (e.g., MTT, MTS) |
Q2: How can I accurately determine the molecular weight and polydispersity of my this compound?
A2: Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is the most common method for determining the molecular weight and polydispersity of polymers. For accurate measurement of this compound, it is recommended to use SEC coupled with a multi-angle light scattering (MALS) detector and a refractive index (RI) detector. This setup allows for the determination of absolute molecular weight without relying on column calibration with polymer standards, which may not be representative of the this compound.
Q3: What are the common causes of batch-to-batch variability in drug loading?
A3: Batch-to-batch variability in drug loading can arise from several factors during the synthesis and purification process:
-
Inconsistent activation of the carboxylic acid groups on the poly(L-glutamic acid) backbone.
-
Variations in the stoichiometry of the drug, coupling agents, and polymer.
-
Differences in reaction time, temperature, and pH.
-
Inefficient purification to remove unreacted free drug.
-
Degradation of the drug or polymer during conjugation or purification.
Q4: How does the polydispersity index (PDI) of the initial poly(L-glutamic acid) polymer affect the final this compound product?
A4: The PDI of the starting polymer is a critical parameter that directly influences the PDI of the final this compound. A narrow PDI (typically < 1.2) of the initial polymer is desirable as it leads to a more homogeneous conjugate with a more predictable pharmacokinetic profile and biological activity. A high PDI in the starting material can result in batch-to-batch inconsistencies in drug loading distribution and hydrodynamic size.
Troubleshooting Guides
Issue 1: Low Drug Loading Efficiency
Possible Causes:
-
Incomplete activation of carboxylic acid groups.
-
Steric hindrance from the drug molecule.
-
Side reactions consuming the activated sites.
-
Precipitation of the polymer or drug during the reaction.
-
Inappropriate reaction pH.
Troubleshooting Steps:
-
Optimize Activation:
-
Ensure the use of fresh coupling agents (e.g., EDC, DCC).
-
Increase the molar ratio of the activating agent to the carboxylic acid groups.
-
Consider a two-step activation process where the carboxylic acid is activated first, followed by the addition of the drug.
-
-
Modify Reaction Conditions:
-
Increase the reaction time or temperature (monitor for potential degradation).
-
Use a co-solvent to improve the solubility of both the polymer and the drug.
-
Adjust the pH of the reaction mixture to optimize the nucleophilicity of the drug's attachment point.
-
-
Purification Strategy:
-
Use a purification method that effectively separates the unreacted drug without significant loss of the conjugate, such as dialysis with an appropriate molecular weight cutoff (MWCO) membrane or tangential flow filtration.
-
Issue 2: High Polydispersity Index (PDI) in the Final this compound
Possible Causes:
-
High PDI of the starting poly(L-glutamic acid).
-
Cross-linking between polymer chains during conjugation.
-
Aggregation of the this compound during purification or storage.
-
Inaccurate measurement due to column interactions in SEC.
Troubleshooting Steps:
-
Characterize Starting Material:
-
Ensure the initial poly(L-glutamic acid) has a low PDI. If necessary, fractionate the polymer before conjugation.
-
-
Optimize Conjugation Chemistry:
-
Avoid harsh reaction conditions that could lead to side reactions and cross-linking.
-
Control the stoichiometry of reactants to minimize the chance of multiple drug molecules acting as cross-linkers.
-
-
Improve Purification and Handling:
-
Perform purification at a suitable pH and ionic strength to prevent aggregation.
-
Filter the final product through a 0.22 µm filter to remove large aggregates before analysis and use.
-
Optimize the mobile phase in SEC to minimize interactions between the this compound and the column matrix.
-
Issue 3: this compound Aggregation and Precipitation
Possible Causes:
-
High drug loading leading to increased hydrophobicity.
-
Inappropriate pH or ionic strength of the buffer.
-
Exposure to high temperatures or freeze-thaw cycles.
-
Presence of impurities that can act as nucleation sites.
Troubleshooting Steps:
-
Formulation Optimization:
-
Adjust the pH and ionic strength of the formulation buffer to maximize the solubility and stability of the this compound.
-
Consider the addition of excipients such as cryoprotectants (for lyophilized products) or stabilizers.
-
-
Control Drug Loading:
-
If aggregation is consistently observed at high drug loading, consider targeting a lower, more stable drug loading percentage.
-
-
Storage Conditions:
-
Store the this compound solution at the recommended temperature (typically 2-8 °C) and protect it from light.
-
For lyophilized products, ensure proper storage in a desiccated environment.
-
Experimental Protocols
Protocol 1: Determination of Molecular Weight and PDI by Size Exclusion Chromatography (SEC)
-
System Preparation:
-
Mobile Phase: Prepare a phosphate-buffered saline (PBS) solution (e.g., 0.1 M, pH 7.4) and filter it through a 0.22 µm membrane. Degas the mobile phase before use.
-
Column: Use a size exclusion column suitable for the expected molecular weight range of the this compound (e.g., Agilent PL aquagel-OH series).
-
Detectors: MALS and RI detectors.
-
-
Sample Preparation:
-
Dissolve the this compound in the mobile phase to a concentration of 1-5 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter.
-
-
Chromatographic Conditions:
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Injection Volume: 50 - 100 µL.
-
Column Temperature: 25-30 °C.
-
-
Data Analysis:
-
Use the software provided with the MALS detector to calculate the weight-average molecular weight (Mw), number-average molecular weight (Mn), and the polydispersity index (PDI = Mw/Mn).
-
Protocol 2: Determination of Drug Loading by HPLC
-
Standard Curve Preparation:
-
Prepare a series of standard solutions of the free drug in a suitable solvent at known concentrations.
-
-
Sample Preparation:
-
Accurately weigh a known amount of lyophilized this compound.
-
Hydrolyze the conjugate to release the drug. This can be achieved by treating the this compound with a base (e.g., 0.1 M NaOH) or an enzyme, depending on the linker chemistry.
-
Neutralize the solution if necessary and dilute it to a known volume with the mobile phase.
-
-
HPLC Conditions:
-
Column: A reverse-phase C18 column is commonly used.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile). The gradient will depend on the hydrophobicity of the drug.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 - 20 µL.
-
Detection: UV-Vis detector set at the maximum absorbance wavelength of the drug.
-
-
Calculation:
-
Determine the concentration of the drug in the hydrolyzed sample solution from the standard curve.
-
Calculate the drug loading (wt%) using the following formula: Drug Loading (wt%) = (Mass of drug / Mass of this compound) x 100
-
Protocol 3: Determination of Particle Size and PDI by Dynamic Light Scattering (DLS)
-
Sample Preparation:
-
Dilute the this compound solution with a suitable filtered buffer (e.g., PBS) to a concentration within the instrument's optimal range (typically 0.1 - 1.0 mg/mL).
-
Filter the diluted sample through a 0.22 µm filter directly into a clean DLS cuvette.
-
-
Instrument Setup:
-
Set the instrument parameters, including the solvent viscosity and refractive index, and the measurement temperature (typically 25 °C).
-
-
Measurement:
-
Equilibrate the sample in the instrument for a few minutes.
-
Perform multiple measurements (e.g., 3 runs of 10-15 measurements each) to ensure reproducibility.
-
-
Data Analysis:
-
Analyze the correlation function to obtain the intensity-weighted mean hydrodynamic diameter (Z-average) and the polydispersity index (PDI).
-
Signaling Pathways and Experimental Workflows
Signaling Pathway of Paclitaxel-PQCA
Paclitaxel, a common drug conjugated to poly(L-glutamic acid), primarily functions by stabilizing microtubules, leading to cell cycle arrest and apoptosis. The conjugation to this compound is designed to improve its solubility and tumor targeting via the Enhanced Permeability and Retention (EPR) effect.
References
Validation & Comparative
Validating the Efficacy of PQCA in Preclinical Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical efficacy of PQCA (1-((4-cyano-4-(pyridin-2-yl)piperidin-1-yl)methyl)-4-oxo-4H-quinolizine-3-carboxylic acid), a selective M1 muscarinic acetylcholine (B1216132) receptor positive allosteric modulator (PAM), with the established acetylcholinesterase inhibitor, donepezil (B133215). The data presented is compiled from key preclinical studies in rodent and non-human primate models of cognitive impairment, offering valuable insights for researchers in the field of neurodegenerative and psychiatric disorders.
Data Presentation: Quantitative Comparison of this compound and Donepezil
The following tables summarize the quantitative data from preclinical studies, highlighting the comparative efficacy of this compound and donepezil in reversing cognitive deficits in validated animal models.
Table 1: Efficacy in a Transgenic Mouse Model of Alzheimer's Disease (Novel Object Recognition Task) [1][2]
| Treatment Group | Dose (mg/kg) | Discrimination Index (Mean ± SEM) | Statistical Significance (vs. Vehicle) |
| Wild-Type (WT) + Vehicle | - | 0.35 ± 0.04 | - |
| Tg2576 + Vehicle | - | 0.05 ± 0.03 | p < 0.001 (vs. WT) |
| Tg2576 + this compound | 10 | 0.28 ± 0.05 | p < 0.01 |
| Tg2576 + Donepezil | 1 | 0.25 ± 0.06 | p < 0.05 |
| Tg2576 + this compound (sub-threshold) + Donepezil (sub-threshold) | 3 + 0.3 | 0.26 ± 0.04 | p < 0.05 |
SEM: Standard Error of the Mean. Data extracted from Uslaner et al., 2015.[1]
Table 2: Efficacy in a Scopolamine-Induced Cognitive Deficit Model in Rhesus Monkeys (Paired-Associates Learning Task) [3]
| Treatment Group | Dose (mg/kg, p.o.) | % Correct (Mean ± SEM) | Statistical Significance (vs. Scopolamine) |
| Vehicle | - | 85.3 ± 2.1 | - |
| Scopolamine (0.02) | - | 62.5 ± 3.4 | p < 0.01 (vs. Vehicle) |
| Scopolamine + this compound | 1 | 78.9 ± 2.9 | p < 0.05 |
| Scopolamine + Donepezil | 3 | 77.4 ± 3.1 | p < 0.05 |
p.o.: oral administration. Data extracted from Lange et al., 2015.[3]
Table 3: Efficacy in a Scopolamine-Induced Cognitive Deficit Model in Rhesus Monkeys (Continuous Performance Task) [3]
| Treatment Group | Dose (mg/kg, i.m.) | % Correct (Mean ± SEM) | Statistical Significance (vs. Scopolamine) |
| Vehicle | - | 92.1 ± 1.5 | - |
| Scopolamine (0.015) | - | 75.8 ± 2.8 | p < 0.01 (vs. Vehicle) |
| Scopolamine + this compound | 0.3 | 86.4 ± 2.1 | p < 0.05 |
| Scopolamine + Donepezil | 0.1 | 85.9 ± 2.5 | p < 0.05 |
i.m.: intramuscular administration. Data extracted from Lange et al., 2015.[3]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.
Novel Object Recognition (NOR) Task in Tg2576 Mice[1][2]
-
Animals: Aged (14-16 months old) male Tg2576 transgenic mice and wild-type littermates.
-
Apparatus: A square open-field arena (40 cm x 40 cm x 40 cm) made of opaque Plexiglas.
-
Habituation: Mice were individually habituated to the empty arena for 5 minutes on two consecutive days prior to testing.
-
Training (Sample Phase): On the test day, each mouse was placed in the arena containing two identical objects and allowed to explore for 5 minutes.
-
Testing (Choice Phase): After a 1-hour inter-trial interval, the mouse was returned to the arena where one of the familiar objects was replaced with a novel object. The mouse was then allowed to explore for 5 minutes.
-
Drug Administration: this compound (3, 10 mg/kg), donepezil (0.3, 1 mg/kg), or vehicle were administered intraperitoneally (i.p.) 60 minutes before the training phase. For the combination study, sub-threshold doses of this compound (3 mg/kg) and donepezil (0.3 mg/kg) were co-administered.
-
Data Analysis: The time spent exploring each object was recorded. The discrimination index was calculated as (time exploring novel object - time exploring familiar object) / (total exploration time).
Paired-Associates Learning (PAL) Task in Rhesus Monkeys[3]
-
Animals: Adult male rhesus monkeys.
-
Apparatus: A computer-automated touchscreen system.
-
Task: Monkeys were presented with a central sample image, which they had to touch. Following a brief delay, two choice images were presented. The monkey had to select the image that was paired with the sample image during training.
-
Cognitive Deficit Induction: Scopolamine (0.02 mg/kg) was administered intramuscularly (i.m.) 30 minutes before the task to induce a cognitive deficit.
-
Drug Administration: this compound (1 mg/kg) or donepezil (3 mg/kg) were administered orally (p.o.) 2 hours before the task.
-
Data Analysis: The percentage of correct responses was recorded.
Continuous Performance Task (CPT) in Rhesus Monkeys[3]
-
Animals: Adult male rhesus monkeys.
-
Apparatus: A computer-automated touchscreen system.
-
Task: Monkeys were required to monitor a series of rapidly presented stimuli and respond to a specific target stimulus while withholding responses to non-target stimuli.
-
Cognitive Deficit Induction: Scopolamine (0.015 mg/kg) was administered i.m. 30 minutes before the task.
-
Drug Administration: this compound (0.3 mg/kg) or donepezil (0.1 mg/kg) were administered i.m. 30 minutes before the task.
-
Data Analysis: The percentage of correct responses (hits) was recorded.
Mandatory Visualization
Signaling Pathway of M1 Receptor with this compound
References
- 1. The selective positive allosteric M1 muscarinic receptor modulator this compound attenuates learning and memory deficits in the Tg2576 Alzheimer's disease mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The selective positive allosteric M1 muscarinic receptor modulator this compound attenuates learning and memory deficits in the Tg2576 Alzheimer’s disease mouse model | AlzPED [alzped.nia.nih.gov]
- 3. The M1 Muscarinic Positive Allosteric Modulator this compound Improves Performance on Translatable Tests of Memory and Attention in Rhesus Monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to PQCA and Other M1 Positive Allosteric Modulators
For Researchers, Scientists, and Drug Development Professionals
The M1 muscarinic acetylcholine (B1216132) receptor, a G-protein coupled receptor predominantly expressed in the central nervous system, is a key target for therapeutic intervention in cognitive disorders such as Alzheimer's disease and schizophrenia. Positive allosteric modulators (PAMs) of the M1 receptor offer a promising strategy for enhancing cholinergic transmission with greater subtype selectivity compared to orthosteric agonists. This guide provides an objective comparison of the preclinical M1 PAM, PQCA, with other notable M1 PAMs, focusing on their pharmacological profiles, supported by experimental data.
In Vitro Pharmacological Profile of M1 PAMs
The following table summarizes the in vitro potency, efficacy, and agonist activity of this compound and other selected M1 PAMs. Potency is typically measured as the half-maximal effective concentration (EC50) for potentiating the response to acetylcholine (ACh), while efficacy is expressed as the maximal potentiation relative to the maximal response of ACh. A crucial differentiator among these modulators is the presence or absence of intrinsic agonist activity.
| Compound | M1 PAM Potency (EC50, nM) | M1 PAM Efficacy (% ACh max) | M1 Agonist Activity (EC50, nM) | M1 Agonist Efficacy (% ACh max) | Selectivity over M2-M5 |
| This compound | 49 (rhesus), 135 (human) | Not explicitly quantified | Inactive | - | High |
| BQCA | 267 (rat), 845 (human) | Potentiates ACh response | No agonist activity up to 10 µM | - | >100-fold vs M2-M5 |
| MK-7622 | 16 (rat), 21 (human) | Not explicitly quantified | 2930 (rat) | Robust agonist activity | High vs M2-M4 |
| VU0453595 | 2140 | Not explicitly quantified | No significant agonist activity | - | High |
| VU0486846 | 310 (human), 250 (rat) | 85% (human), 83% (rat) | 4500 (human), 5600 (rat) | Weak partial agonist (29% human, 26% rat) | High vs M2-M5 |
CNS Penetration of M1 PAMs
Effective engagement of central M1 receptors requires adequate penetration of the blood-brain barrier. The unbound brain-to-plasma partition coefficient (Kp,uu) is a key metric for assessing CNS exposure.
| Compound | CNS Penetration (Kp,uu) |
| This compound | Data not available |
| BQCA | Data not available |
| MK-7622 | ~0.3 |
| VU0453595 | Data not available |
| VU0486846 | 0.4 |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the experimental approaches used to characterize these M1 PAMs, the following diagrams illustrate the M1 receptor signaling pathway and typical experimental workflows.
Experimental Protocols
Calcium Mobilization Assay
This assay is used to determine the potency and efficacy of M1 PAMs by measuring the increase in intracellular calcium following receptor activation.
1. Cell Culture:
-
Chinese Hamster Ovary (CHO) cells stably expressing the human or rat M1 muscarinic receptor are cultured in appropriate media (e.g., DMEM/F-12) supplemented with fetal bovine serum, antibiotics, and a selection agent (e.g., G418).[1]
-
Cells are plated into 96- or 384-well black-walled, clear-bottom microplates and incubated overnight to allow for cell attachment.[1]
2. Dye Loading:
-
The cell culture medium is removed, and cells are washed with a buffered salt solution (e.g., HBSS).
-
A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium 5) loading buffer is added to each well.
-
The plate is incubated at 37°C for a specified time (e.g., 45-60 minutes) to allow the dye to enter the cells.[2]
3. Compound Addition and Measurement:
-
The dye loading buffer is removed, and assay buffer is added.
-
The microplate is placed in a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
A baseline fluorescence reading is taken.
-
The M1 PAM (e.g., this compound) is added at various concentrations, and the plate is incubated for a short period (e.g., 1.5-2.5 minutes).[1][2]
-
An EC20 concentration of acetylcholine (a sub-maximal concentration that elicits 20% of the maximal response) is then added to stimulate the M1 receptor.[1]
-
Fluorescence is measured continuously to detect the increase in intracellular calcium.
4. Data Analysis:
-
The change in fluorescence is used to determine the cellular response.
-
Dose-response curves are generated by plotting the response against the concentration of the M1 PAM.
-
The EC50 value, representing the concentration of the PAM that produces 50% of its maximal potentiation, is calculated from the dose-response curve.
Radioligand Binding Assay for Selectivity
This assay is used to determine the binding affinity of a compound to different receptor subtypes, thereby assessing its selectivity.
1. Membrane Preparation:
-
Cells expressing the target muscarinic receptor subtype (M1, M2, M3, M4, or M5) are harvested and homogenized in a cold buffer.[3]
-
The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in an assay buffer.[3]
2. Binding Reaction:
-
The membrane preparation is incubated with a radiolabeled ligand that specifically binds to the orthosteric site of the muscarinic receptors (e.g., [3H]-N-methylscopolamine, [3H]-NMS).[4]
-
The M1 PAM is added at various concentrations to compete for binding or to allosterically modulate the binding of the radioligand.
-
The reaction is incubated to allow binding to reach equilibrium.
3. Separation and Detection:
-
The reaction mixture is rapidly filtered through a glass fiber filter to separate the bound radioligand from the unbound radioligand.[3]
-
The filters are washed to remove any non-specifically bound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
4. Data Analysis:
-
The amount of radioligand bound at each concentration of the test compound is determined.
-
Competition binding curves are generated, and the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) is calculated.
-
The Ki (inhibition constant) can be calculated from the IC50 value to represent the binding affinity of the compound for the receptor. By comparing the Ki values across the different muscarinic receptor subtypes, the selectivity of the M1 PAM can be determined.
Novel Object Recognition (NOR) Test
The NOR test is a widely used behavioral assay to assess learning and memory in rodents.
1. Habituation:
-
The animal (typically a rat or mouse) is placed in an open-field arena for a period of time (e.g., 5-10 minutes) on one or more days prior to testing to allow it to acclimate to the environment.[5]
2. Familiarization Phase (T1):
-
The animal is administered the test compound (e.g., this compound) or vehicle at a predetermined time before the trial.
-
The animal is placed back into the arena, which now contains two identical objects.
-
The animal is allowed to explore the objects for a set period of time (e.g., 3-5 minutes).[5]
-
The time spent exploring each object is recorded.
3. Test Phase (T2):
-
After a specific inter-trial interval (e.g., 1 to 24 hours), the animal is returned to the arena.
-
In the arena, one of the objects from the familiarization phase is replaced with a novel object.
-
The animal is allowed to explore the objects for a set period of time, and the time spent exploring each object is recorded.
4. Data Analysis:
-
A discrimination index is calculated to quantify memory. A common formula is: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).
-
A positive discrimination index indicates that the animal remembers the familiar object and spends more time exploring the novel one. The performance of the compound-treated group is compared to the vehicle-treated group to assess the cognitive-enhancing effects of the M1 PAM.
Conclusion
This compound stands out as a potent and highly selective M1 PAM with a favorable preclinical profile, demonstrating pro-cognitive effects in various animal models. A key distinction among the compared M1 PAMs is the presence or absence of intrinsic agonist activity. While "ago-PAMs" like MK-7622 show robust potentiation and direct receptor activation, they may also carry a higher risk of adverse cholinergic effects. In contrast, "pure" PAMs such as BQCA and VU0453595, and to a large extent this compound and VU0486846, which primarily enhance the effect of endogenous acetylcholine without significant direct agonism, may offer a wider therapeutic window. The choice of an M1 PAM for further development will likely depend on the desired balance between robust efficacy and a favorable safety profile. The experimental protocols detailed in this guide provide a framework for the continued evaluation and comparison of these and other novel M1 positive allosteric modulators.
References
- 1. M1-positive allosteric modulators lacking agonist activity provide the optimal profile for enhancing cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. A Novel M1 PAM VU0486846 Exerts Efficacy in Cognition Models without Displaying Agonist Activity or Cholinergic Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cued and Contextual Fear Conditioning for Rodents - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Analysis of PQCA and Donepezil for Cognitive Enhancement
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the efficacy of PQCA (1-((4-cyano-4-(pyridine-2-yl)piperidin-1-yl)methyl-4-oxo-4H-quinolizine-3-carboxylic acid) and donepezil (B133215), two compounds with distinct mechanisms of action aimed at improving cognitive function. This comparison is based on available preclinical and clinical data, with a focus on experimental protocols and quantitative outcomes.
Executive Summary
Donepezil is a well-established acetylcholinesterase inhibitor with extensive clinical data supporting its efficacy in providing symptomatic relief for Alzheimer's disease. This compound, a selective M1 muscarinic receptor positive allosteric modulator, has demonstrated pro-cognitive effects in various preclinical animal models, suggesting a potential new therapeutic avenue. While direct comparative clinical data is not available, this guide synthesizes the existing evidence to offer a comprehensive overview for the research and development community.
Mechanism of Action
Donepezil: As an acetylcholinesterase (AChE) inhibitor, donepezil increases the concentration of acetylcholine (B1216132) in the synaptic cleft by preventing its breakdown by AChE.[1][2] This enhancement of cholinergic neurotransmission is believed to be the primary mechanism for its cognitive benefits in Alzheimer's disease.[1][2]
This compound: this compound is a positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor.[3][4][5][6] It does not directly activate the receptor but enhances its response to acetylcholine. By selectively targeting the M1 receptor, which is highly expressed in brain regions critical for cognition, this compound aims to improve cognitive function with potentially fewer side effects compared to non-selective cholinergic agents.[3][7]
Signaling Pathway Diagrams
Caption: Donepezil inhibits AChE, increasing ACh in the synapse.
Caption: this compound enhances the M1 receptor's response to acetylcholine.
Comparative Efficacy Data
The available data for this compound is from preclinical studies in animal models, while donepezil has extensive clinical data from human trials. This section presents the data in separate tables to reflect these differences.
This compound: Preclinical Efficacy Data
| Experimental Model | Cognitive Task | Key Findings | Reference |
| Rat | Novel Object Recognition (Scopolamine-induced deficit) | This compound attenuated the scopolamine-induced deficit in novel object recognition. | [3][5] |
| Tg2576 Mouse Model of AD | Novel Object Recognition | This compound significantly attenuated the recognition memory deficit in aged Tg2576 mice. A combination of sub-effective doses of this compound and donepezil also improved recognition memory. | [4][6] |
| Cynomolgus Macaque | Self-Ordered Spatial Search (Scopolamine-induced deficit) | This compound attenuated the scopolamine-induced deficit in the self-ordered spatial search task. | [3][5] |
| Rhesus Macaque | Object Retrieval Detour (Scopolamine-induced deficit) | This compound significantly reduced the scopolamine-induced deficit in the object retrieval detour task. | [3][5][7] |
| Rhesus Macaque | Paired-Associates Learning (PAL) (Scopolamine-induced deficit) | This compound attenuated the scopolamine-induced deficit, with a similar magnitude of effect as donepezil. A combination of sub-effective doses of this compound and donepezil enhanced PAL performance. | [8][9] |
| Rhesus Macaque | Continuous Performance Task (CPT) (Scopolamine-induced deficit) | This compound attenuated the scopolamine-induced deficit, with a similar magnitude of effect as donepezil. | [8][9] |
Donepezil: Clinical Efficacy Data in Alzheimer's Disease
| Clinical Trial | Patient Population | Treatment Duration | Dosage | Mean Change from Baseline in ADAS-cog (Drug vs. Placebo) | Mean Change from Baseline in MMSE (Drug vs. Placebo) | Reference |
| Rogers et al., 1998 | Mild to Moderate AD | 24 weeks | 5 mg/day | -2.81 vs. -0.92 (p<0.001) | +1.0 vs. -0.1 (p<0.001) | [1] |
| Rogers et al., 1998 | Mild to Moderate AD | 24 weeks | 10 mg/day | -3.10 vs. -0.92 (p<0.001) | +1.3 vs. -0.1 (p<0.001) | [1] |
| Burns et al., 1999 | Mild to Moderately Severe AD | 12 weeks | 5 mg/day | Statistically significant improvement vs. placebo | Statistically significant improvement vs. placebo | [2] |
| Seltzer et al., 2005 | Early-stage AD | 24 weeks | 5-10 mg/day | Greater improvement vs. placebo | Greater improvement vs. placebo | [10] |
| Howard et al., 2012 (DOMINO study) | Moderate to Severe AD | 52 weeks | 10 mg/day | -1.41 (in patients already on memantine) | +0.77 (in patients already on memantine) | |
| Meta-analysis (Birks, 2006) | Mild to Moderate AD | 24 weeks | 5 mg/day | -2.7 (95% CI: -3.0 to -2.3) | +1.0 (95% CI: 0.8 to 1.3) | |
| Meta-analysis (Birks, 2006) | Mild to Moderate AD | 24 weeks | 10 mg/day | -3.2 (95% CI: -3.6 to -2.8) | +1.4 (95% CI: 1.1 to 1.6) |
ADAS-cog: Alzheimer's Disease Assessment Scale-Cognitive subscale (lower score indicates better cognition). MMSE: Mini-Mental State Examination (higher score indicates better cognition).
Experimental Protocols
Detailed methodologies for the key preclinical experiments cited for this compound are provided below.
Novel Object Recognition (NOR) Test in Rodents
Objective: To assess recognition memory.
Procedure:
-
Habituation: The animal is placed in an open-field arena without any objects for a set period to acclimate to the environment.[11][12]
-
Familiarization/Training Phase: Two identical objects are placed in the arena, and the animal is allowed to explore them for a defined duration.[11][13]
-
Inter-trial Interval: The animal is returned to its home cage for a specific delay period (e.g., 1 hour or 24 hours).[13][14]
-
Test Phase: The animal is returned to the arena, where one of the familiar objects has been replaced with a novel object. The time spent exploring each object is recorded.[11][13]
Data Analysis: A discrimination index is calculated as the proportion of time spent exploring the novel object relative to the total exploration time of both objects. A higher discrimination index indicates better recognition memory.
Paired-Associates Learning (PAL) Task in Non-Human Primates
Objective: To assess visual associative memory.
Procedure:
-
Apparatus: A touchscreen monitor is used to present stimuli.
-
Task: The monkey is presented with a central cue (e.g., a pattern) and then, after a delay, with several choice stimuli (e.g., different faces). The monkey must learn to associate the specific cue with the correct choice stimulus.[15] Correct choices are rewarded (e.g., with a food pellet or juice). The associations are arbitrary and must be learned through trial and error.[16][17]
-
Scopolamine (B1681570) Challenge: To induce a cognitive deficit, the muscarinic antagonist scopolamine can be administered prior to the task.
Data Analysis: The primary measure of performance is the percentage of correct responses. Reaction time and the number of trials to reach a learning criterion can also be assessed.
Continuous Performance Task (CPT) in Non-Human Primates
Objective: To measure sustained and selective attention.
Procedure:
-
Apparatus: A touchscreen monitor presents a continuous stream of visual stimuli.
-
Task: The monkey is required to respond to a specific target stimulus (e.g., a particular shape or color) and withhold responding to non-target stimuli (foils).[18] The task is typically long and monotonous to challenge sustained attention.
-
Scopolamine Challenge: Scopolamine can be administered to impair attentional performance.
Data Analysis: Key metrics include the number of correct detections of the target (hits), the number of incorrect responses to foils (false alarms), and reaction time.
Object Retrieval Detour Task in Rhesus Macaques
Objective: To assess inhibitory control and problem-solving.
Procedure:
-
Apparatus: A transparent box, open on one side, containing a visible reward (e.g., a piece of fruit).[19]
-
Task: The monkey must retrieve the reward by reaching around the transparent barrier into the open side, inhibiting the prepotent response to reach directly for the visible reward through the closed side.[19][20][21] The orientation of the open side can be varied to increase task difficulty.[19]
-
Scopolamine Challenge: Scopolamine can be used to disrupt inhibitory control.
Data Analysis: The primary measure of performance is the number of successful retrievals versus the number of "barrier reaches" (incorrect attempts to reach through the transparent wall). Latency to retrieve the reward is also measured.
Experimental Workflow Diagram
Caption: General workflow for preclinical evaluation of cognitive enhancers.
Conclusion
Donepezil is a cornerstone of current Alzheimer's disease therapy, with a well-characterized efficacy and safety profile from numerous clinical trials. This compound represents a promising next-generation approach, with a more targeted mechanism of action that has shown robust pro-cognitive effects in preclinical models. The preclinical data for this compound, particularly its efficacy in non-human primate models on tasks with high translational relevance, provides a strong rationale for its further development. Future clinical trials of this compound will be crucial to determine its therapeutic potential in humans and to enable a direct comparison with established treatments like donepezil. Researchers and drug developers should consider the distinct mechanistic advantages of M1 positive allosteric modulation and the promising preclinical profile of this compound when designing future studies for cognitive enhancement.
References
- 1. A 24-week, double-blind, placebo-controlled trial of donepezil in patients with Alzheimer's disease. Donepezil Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The efficacy and safety of donepezil in patients with Alzheimer's disease: results of a US Multicentre, Randomized, Double-Blind, Placebo-Controlled Trial. The Donepezil Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The muscarinic M1 receptor positive allosteric modulator this compound improves cognitive measures in rat, cynomolgus macaque, and rhesus macaque - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The selective positive allosteric M1 muscarinic receptor modulator this compound attenuates learning and memory deficits in the Tg2576 Alzheimer’s disease mouse model | AlzPED [alzped.nia.nih.gov]
- 5. The muscarinic M1 receptor positive allosteric modulator this compound improves cognitive measures in rat, cynomolgus macaque, and rhesus macaque (2013) | Jason M. Uslaner | 73 Citations [scispace.com]
- 6. The selective positive allosteric M1 muscarinic receptor modulator this compound attenuates learning and memory deficits in the Tg2576 Alzheimer's disease mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Improved cognition without adverse effects: novel M1 muscarinic potentiator compares favorably to donepezil and xanomeline in rhesus monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The M1 Muscarinic Positive Allosteric Modulator this compound Improves Performance on Translatable Tests of Memory and Attention in Rhesus Monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. | BioWorld [bioworld.com]
- 11. The novel object recognition memory: neurobiology, test procedure, and its modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. maze.conductscience.com [maze.conductscience.com]
- 13. researchgate.net [researchgate.net]
- 14. Novel object recognition in the rat: a facile assay for cognitive function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Cognitive Atlas [cognitiveatlas.org]
- 17. Paired-associate learning | Britannica [britannica.com]
- 18. Continuous performance task - Wikipedia [en.wikipedia.org]
- 19. Cognitive and motor deficits in the acquisition of an object retrieval/detour task in MPTP-treated monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The detour paradigm in animal cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Object retrieval/detour deficits in monkeys produced by prior subchronic phencyclidine administration: evidence for cognitive impulsivity - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison: PQCA vs. Xanomeline in Muscarinic Receptor Modulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two key compounds in muscarinic receptor research: PQCA, a selective M1 positive allosteric modulator (PAM), and xanomeline (B1663083), a muscarinic receptor agonist with functional preference for M1 and M4 subtypes. This document summarizes their performance based on preclinical experimental data, outlines detailed experimental protocols, and visualizes key pathways and workflows to aid in research and development decisions.
Executive Summary
This compound and xanomeline represent two distinct approaches to modulating the muscarinic acetylcholine (B1216132) receptor system for potential therapeutic benefit in neuropsychiatric and neurodegenerative disorders. This compound acts as a selective positive allosteric modulator of the M1 receptor, enhancing the effect of the endogenous ligand acetylcholine without direct agonist activity. In contrast, xanomeline is a direct agonist with functional selectivity for M1 and M4 receptors. Preclinical data suggest that this compound may offer a more targeted approach with a potentially wider therapeutic window and fewer side effects compared to the broader activity profile of xanomeline.
Mechanism of Action
This compound (1-((4-cyano-4-(pyridin-2-yl)piperidin-1-yl)methyl)-4-oxo-4H-quinolizine-3-carboxylic acid) is a selective positive allosteric modulator of the M1 muscarinic acetylcholine receptor. It does not bind to the orthosteric site where acetylcholine binds but rather to a distinct allosteric site on the M1 receptor. This binding potentiates the receptor's response to acetylcholine, thereby enhancing M1-mediated signaling in a more physiological manner, dependent on endogenous cholinergic tone. This selectivity for the M1 receptor is expected to minimize the side effects associated with the activation of other muscarinic receptor subtypes.
Xanomeline is a muscarinic acetylcholine receptor agonist. While it binds to all five muscarinic receptor subtypes (M1-M5), it exhibits functional selectivity as a partial agonist with a preference for M1 and M4 receptors.[1][2][3] Its therapeutic effects are thought to be mediated through the activation of these two subtypes, which are implicated in psychosis and cognitive processes.[4] However, its activity at other muscarinic receptors (M2, M3, and M5) can lead to dose-limiting cholinergic side effects.[1][5]
Signaling Pathway of M1 and M4 Muscarinic Receptors
Caption: Signaling pathways of M1 and M4 muscarinic receptors.
In Vitro Pharmacological Profile
Receptor Binding Affinity
The binding affinity of a compound to its target receptor is a key determinant of its potency. This is typically measured using radioligand binding assays, and the inhibition constant (Ki) is reported. A lower Ki value indicates a higher binding affinity.
| Compound | Receptor | Ki (nM) | Experimental System | Reference |
| This compound | M1 | - | Does not bind to the orthosteric site | [6] |
| M2-M5 | - | No significant binding to orthosteric sites | [7][8] | |
| Xanomeline | M1 | 296 | Human M1 receptor in CHO cells | |
| M2 | 294 | Human M2 receptor in CHO cells | ||
| M3 | Substantial affinity | Human cloned receptors | ||
| M4 | Substantial affinity | Human cloned receptors | ||
| M5 | Substantial affinity | Human cloned receptors |
Note: As a PAM, this compound's primary interaction is not direct competition with orthosteric ligands for binding, hence Ki values in the traditional sense are not applicable. Its affinity is characterized by its ability to modulate the binding of the endogenous ligand.
Functional Potency and Efficacy
Functional assays measure the biological response elicited by a compound upon binding to its receptor. For agonists like xanomeline, this is often expressed as the half-maximal effective concentration (EC50) or its negative logarithm (pEC50). For a PAM like this compound, its potency is measured by its ability to potentiate the response to an agonist, often reported as the concentration that produces a half-maximal potentiation (EC50 of potentiation).
| Compound | Receptor | Assay Type | pEC50 / EC50 | Efficacy | Experimental System | Reference |
| This compound | M1 | Calcium Mobilization (potentiation of ACh) | EC50 = 267 nM | Potentiates ACh response | Rat M1 in CHO-K1 cells | [6] |
| Xanomeline | M1 | Phosphoinositide Hydrolysis | pEC50 = 7.6 | Full agonist | Human M1 in CHO cells | |
| M2 | GTPγS Binding | - | Partial agonist (40% of carbachol) | Human M2 in CHO cells | ||
| M4 | GTPγS Binding | - | Agonist | Human M4 in CHO-K1 cells |
Preclinical In Vivo Efficacy
Models of Cognitive Deficits
The scopolamine-induced cognitive deficit model is widely used to assess the potential of compounds to treat memory impairment. Scopolamine is a muscarinic antagonist that induces transient cognitive dysfunction.
| Compound | Animal Model | Assay | Key Findings | Reference |
| This compound | Rat | Novel Object Recognition | Attenuated scopolamine-induced deficit | |
| Rhesus Macaque | Object Retrieval Detour Task | Attenuated scopolamine-induced deficit | ||
| Xanomeline | Rat | Latent Inhibition | Reversed scopolamine-induced disruption | |
| Rat | Novel Object Recognition | Improved scopolamine-induced cognitive impairments |
Models of Psychosis
Animal models of psychosis often involve inducing hyperlocomotion with psychostimulants like amphetamine or NMDA receptor antagonists like phencyclidine (PCP) or MK-801.
| Compound | Animal Model | Assay | Key Findings | Reference |
| This compound | - | - | Data not available in the context of psychosis models | - |
| Xanomeline | Mouse | Amphetamine-induced hyperlocomotion | Inhibited hyperlocomotion | |
| Mouse | PCP-induced hyperlocomotion | Inhibited hyperlocomotion | ||
| Rat | Conditioned Avoidance Response | Inhibited conditioned avoidance responding |
Experimental Protocols
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for muscarinic receptors.
Experimental Workflow:
Caption: Workflow for a radioligand binding assay.
Detailed Methodology:
-
Membrane Preparation: Cell membranes expressing the muscarinic receptor subtype of interest are prepared from cultured cells or animal tissues.
-
Incubation: Membranes are incubated in a buffer solution containing a fixed concentration of a radiolabeled muscarinic antagonist (e.g., [3H]N-methylscopolamine) and a range of concentrations of the unlabeled test compound.
-
Separation: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand in the solution.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.
Inositol (B14025) Phosphate (B84403) (IP) Accumulation Assay
Objective: To measure the functional activation of Gq/11-coupled muscarinic receptors (M1, M3, M5).
Experimental Workflow:
Caption: Workflow for an inositol phosphate accumulation assay.
Detailed Methodology:
-
Cell Culture: Cells stably expressing the Gq-coupled muscarinic receptor of interest are cultured in multi-well plates.
-
Stimulation: The cells are stimulated with various concentrations of the test compound in the presence of lithium chloride (LiCl), which inhibits the degradation of inositol monophosphate (IP1).
-
Lysis: After incubation, the cells are lysed to release the accumulated IP1.
-
Detection: The amount of IP1 in the cell lysate is quantified using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay.
-
Data Analysis: A concentration-response curve is generated to determine the EC50 and maximal response (Emax) of the test compound.
GTPγS Binding Assay
Objective: To measure the activation of G protein-coupled receptors by quantifying the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G proteins.
Detailed Methodology:
-
Membrane Preparation: Prepare cell membranes from cells expressing the receptor of interest.
-
Incubation: Incubate the membranes with the test compound, GDP, and [35S]GTPγS in an appropriate buffer.
-
Termination and Filtration: Stop the reaction and rapidly filter the mixture to separate bound from free [35S]GTPγS.
-
Quantification: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Determine the agonist-stimulated [35S]GTPγS binding to calculate EC50 and Emax values.
Logical Relationship of Comparison
Caption: Logical flow of the comparative analysis.
Conclusion
This guide provides a comparative overview of this compound and xanomeline, highlighting their distinct mechanisms of action and summarizing key preclinical data. This compound, as a selective M1 PAM, offers a targeted approach to enhancing cholinergic signaling with a potentially favorable side-effect profile. Xanomeline, a dual M1/M4 agonist, has demonstrated efficacy in preclinical models of both psychosis and cognitive deficits, though its broader receptor activity may contribute to cholinergic side effects. The choice between these or similar compounds for further development will depend on the specific therapeutic indication and the desired balance between efficacy and tolerability. The provided experimental protocols serve as a foundation for researchers to conduct their own comparative studies and further elucidate the therapeutic potential of these and other muscarinic receptor modulators.
References
- 1. Xanomeline and the Antipsychotic Potential of Muscarinic Receptor Subtype Selective Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Head-to-Head Comparison of Consensus-Recommended Platelet Function Tests to Assess P2Y12 Inhibition—Insights for Multi-Center Trials | MDPI [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. In Vivo Pharmacological Comparison of TAK-071, a Positive Allosteric Modulator of Muscarinic M1 Receptor, and Xanomeline, an Agonist of Muscarinic M1/M4 Receptor, in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Alzheimer's Association International Conference [alz.confex.com]
- 7. The M1/M4 preferring muscarinic agonist xanomeline modulates functional connectivity and NMDAR antagonist-induced changes in the mouse brain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of a Highly Selective in vitro and in vivo M4 Positive Allosteric Modulator (PAM) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
Reproducibility in Targeted Protein Degradation: A Comparative Guide to Conventional PROTACs and Photo-Activatable PROTACs
For researchers, scientists, and drug development professionals navigating the landscape of targeted protein degradation, this guide offers an objective comparison of the reproducibility of findings from studies on conventional Proteolysis Targeting Chimeras (PROTACs) and their light-inducible counterparts, Photo-activatable PROTACs (PQCAs).
The emergence of PROTACs has revolutionized therapeutic development, offering a mechanism to eliminate disease-causing proteins rather than merely inhibiting them.[1] This technology utilizes bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[2][3] However, ensuring the reproducibility of experimental findings is a critical challenge. PQCAs, a newer class of PROTACs, offer enhanced spatiotemporal control over protein degradation, which may address some of the reproducibility challenges inherent in conventional PROTAC studies.[2][4]
Quantitative Comparison of Degradation Performance
The efficacy of a PROTAC is primarily quantified by its half-maximal degradation concentration (DC50) and the maximum percentage of protein degradation (Dmax). The following table summarizes these parameters for prominent conventional PROTACs targeting the BRD4 protein, a key epigenetic reader implicated in cancer. While direct, side-by-side reproducibility studies are not yet prevalent in the literature, the controlled activation of PQCAs suggests a potential for more consistent experimental outcomes by minimizing off-target effects and providing a clear baseline "off-state".
| PROTAC | E3 Ligase Recruited | Target Protein | Cell Line(s) | DC50 | Dmax (%) | Reference(s) |
| Conventional PROTACs | ||||||
| ARV-825 | CRBN | BRD4 | Burkitt's Lymphoma (BL), 22RV1, NAMALWA, CA46 | <1 nM, 0.57 nM, 1 nM, 1 nM | Not Reported | [5][6] |
| ARV-771 | VHL | BRD2/3/4 | Castration-Resistant Prostate Cancer (CRPC) | <1 nM, <5 nM | Not Reported | [5] |
| MZ1 | VHL | BRD4 (preferential) | H661, H838 | 8 nM, 23 nM | Complete at 100 nM | [5] |
| Photo-Activatable PROTACs (Conceptual) | ||||||
| pc-PROTAC1 (dBET1-based) | CRBN | BRD4 | Ramos | Light-dependent | Efficient degradation upon irradiation | [7] |
Note: Quantitative data for PQCAs is often presented as a function of light exposure time and intensity, making direct DC50 comparisons with conventional PROTACs challenging. The efficacy of PQCAs is characterized by their light-dependent activation.
Experimental Protocols
Reproducibility is intrinsically linked to the meticulous execution of experimental protocols. Below are detailed methodologies for key experiments used to assess PROTAC and PQCA performance.
Western Blotting for Protein Degradation
This technique is a cornerstone for quantifying the reduction in target protein levels following PROTAC treatment.[5]
-
Cell Culture and Treatment:
-
Seed cells of interest in 6-well plates at a density that ensures they are in the logarithmic growth phase at the time of harvesting.
-
Allow cells to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC or this compound. For PQCAs, include a "dark" control (no light exposure) and an irradiated group.
-
Incubate for the desired time course (e.g., 2, 4, 8, 12, 24 hours). For PQCAs, apply light stimulation (e.g., 365 nm UV light) for a defined period before incubation.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein samples to the same concentration and denature by boiling with Laemmli buffer.
-
Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).
-
-
Data Analysis:
HiBiT Assay for Live-Cell Protein Degradation
The HiBiT assay is a sensitive, bioluminescent method for the high-throughput measurement of protein degradation in real-time.[5][10]
-
Cell Line Generation:
-
Generate a stable cell line endogenously expressing the target protein tagged with the 11-amino-acid HiBiT peptide using CRISPR/Cas9 gene editing.
-
-
Assay Protocol:
-
Seed the HiBiT-tagged cells in a 96-well plate.
-
Treat the cells with a serial dilution of the PROTAC/PQCA or a vehicle control (e.g., DMSO).
-
For PQCAs, perform light activation at specified time points.
-
At each time point, add the Nano-Glo® HiBiT Lytic Detection System reagent, which contains the LgBiT protein that complements with HiBiT to produce a luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the luminescent signal from treated wells to the vehicle control wells.
-
Plot the percentage of remaining protein versus time for each concentration to determine degradation kinetics.
-
Visualizing the Mechanisms
To further elucidate the processes and logical distinctions between conventional and photo-activatable PROTACs, the following diagrams are provided.
Figure 1. Signaling pathway of a conventional PROTAC.
Figure 2. Experimental workflow for determining PROTAC efficiency.
Figure 3. Logical relationship of action: Conventional vs. Photo-Activatable PROTACs.
References
- 1. PROTACs VS. Traditional Small Molecule Inhibitors | Biopharma PEG [biochempeg.com]
- 2. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 3. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances of Degradation Technologies Based on PROTAC Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. axonmedchem.com [axonmedchem.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
A Comparative Analysis: PQCA vs. First-Generation M1 Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive benchmark of the M1 positive allosteric modulator (PAM), PQCA, against first-generation M1 muscarinic agonists. The following sections detail the pharmacological profiles, efficacy in preclinical cognitive models, and side-effect liabilities of these compounds, supported by experimental data and detailed methodologies.
Executive Summary
The M1 muscarinic acetylcholine (B1216132) receptor is a key target for therapeutic intervention in cognitive disorders such as Alzheimer's disease. First-generation M1 agonists, while demonstrating some efficacy, have been hampered by a lack of selectivity, leading to dose-limiting cholinergic side effects. This compound, a positive allosteric modulator, represents a newer approach designed to enhance M1 receptor function with greater selectivity and an improved safety profile. This guide presents a comparative analysis of this compound and representative first-generation M1 agonists, highlighting the superior profile of this compound.
Mechanism of Action: A Tale of Two Approaches
First-generation M1 agonists are orthosteric agonists, meaning they bind directly to the same site as the endogenous neurotransmitter, acetylcholine. This direct activation, however, is often not specific to the M1 receptor, leading to the activation of other muscarinic receptor subtypes (M2, M3, M4, M5) and subsequent undesirable side effects. In contrast, this compound is a positive allosteric modulator (PAM). It binds to a distinct site on the M1 receptor, and while having little to no intrinsic agonist activity on its own, it potentiates the effect of acetylcholine when it binds to the orthosteric site. This mechanism of action contributes to its high selectivity for the M1 receptor.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the key pharmacological and in vivo data for this compound and representative first-generation M1 agonists: Xanomeline, Cevimeline, and AF267B.
Table 1: Muscarinic Receptor Selectivity Profile
| Compound | M1 Ki (nM) | M2 Ki (nM) | M3 Ki (nM) | M4 Ki (nM) | M5 Ki (nM) | M1 Selectivity |
| This compound | Highly Selective | >10,000 | >10,000 | >10,000 | >10,000 | >100-fold vs M2-M5 |
| Xanomeline | 4.5 | 17 | 42 | 4.5 | 23 | M1/M4 preferring |
| Cevimeline | 9.8 | 1,040 | 48 | 1,310 | 63 | M1/M3 preferring |
| AF267B | High Affinity | Moderate Affinity | Moderate Affinity | Moderate Affinity | Moderate Affinity | M1-selective |
Note: Ki values are approximate and may vary between studies. The data for this compound's high selectivity is based on multiple sources indicating Ki values greater than 10 µM for other muscarinic subtypes.
Table 2: In Vivo Efficacy in Preclinical Cognitive Models
| Compound | Animal Model | Cognitive Task | Effective Dose Range | Key Findings |
| This compound | Rat, Non-human primate | Novel Object Recognition, Paired-Associate Learning | 0.3 - 3 mg/kg | Attenuated scopolamine-induced cognitive deficits.[1] |
| Xanomeline | Rat, Human | Novel Object Recognition, ADAS-Cog | 3 - 30 mg/kg (rat), 75-225 mg/day (human) | Improved cognitive function in preclinical models and in Alzheimer's disease patients.[2] |
| Cevimeline | Mouse, Rat | Morris Water Maze, Passive Avoidance | 0.1 - 1 mg/kg | Improved performance in various cognitive tasks in animal models.[3] |
| AF267B | Mouse | Morris Water Maze | Not specified | Restored cognitive impairments in animal models.[4][5] |
Table 3: Comparative Side-Effect Profile
| Compound | Common Cholinergic Side Effects | Therapeutic Window |
| This compound | Minimal to none at effective doses | Wide |
| Xanomeline | Nausea, vomiting, diarrhea, sweating, salivation | Narrow; significant side effects observed at therapeutic doses.[2][6] |
| Cevimeline | Sweating, nausea, rhinitis, diarrhea | Narrow; side effects are common.[7][8] |
| AF267B | Reported to have a high safety margin in animal models.[4][5] | Wider than other first-generation agonists |
Signaling Pathways
The activation of the M1 muscarinic receptor primarily initiates two major signaling cascades: the Gq-coupled pathway and the β-arrestin pathway.
Gq-Coupled Signaling Pathway
Activation of the M1 receptor leads to the activation of the Gq protein, which in turn activates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). This pathway is crucial for the cognitive-enhancing effects of M1 activation.
β-Arrestin Signaling Pathway
Upon agonist binding, the M1 receptor can also be phosphorylated by G protein-coupled receptor kinases (GRKs), leading to the recruitment of β-arrestin. This can lead to receptor desensitization and internalization, as well as initiating G protein-independent signaling cascades that can influence other cellular processes.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
In Vitro Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
Objective: To determine the binding affinity of test compounds to M1-M5 muscarinic receptors.
Materials:
-
Cell membranes expressing human M1, M2, M3, M4, or M5 receptors.
-
[3H]-N-methylscopolamine ([3H]-NMS) as the radioligand.
-
Test compounds (this compound, Xanomeline, Cevimeline, AF267B).
-
Atropine (B194438) as a non-selective muscarinic antagonist for determining non-specific binding.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add cell membranes, [3H]-NMS (at a concentration near its Kd), and either the test compound, assay buffer (for total binding), or a high concentration of atropine (for non-specific binding).
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific [3H]-NMS binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Novel Object Recognition (NOR) Test
This test assesses recognition memory in rodents.
Objective: To evaluate the ability of test compounds to reverse scopolamine-induced deficits in recognition memory.
Apparatus: An open-field arena. A variety of objects that are novel to the animals.
Procedure:
-
Habituation: On day 1, allow each animal to freely explore the empty arena for a set period (e.g., 10 minutes).
-
Training (Familiarization Phase): On day 2, place two identical objects in the arena. Administer the test compound (e.g., this compound) or vehicle, followed by an injection of scopolamine (B1681570) (to induce memory impairment) or saline. Place the animal in the arena and allow it to explore the objects for a set period (e.g., 10 minutes).
-
Testing (Test Phase): After a retention interval (e.g., 1 to 24 hours), place the animal back in the arena where one of the familiar objects has been replaced with a novel object.
-
Data Analysis: Record the time spent exploring each object during the test phase. Calculate a discrimination index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.
In Vivo Paired-Associate Learning (PAL) Task
This task assesses associative learning and memory in non-human primates using a touchscreen interface.
Objective: To evaluate the ability of test compounds to ameliorate deficits in associative learning.
Apparatus: A touchscreen operant chamber equipped with a reward dispenser.
Procedure:
-
Pre-training: Animals are first trained to touch stimuli on the screen to receive a reward.
-
Task Acquisition:
-
A trial begins with the presentation of a "start" stimulus.
-
Upon touching the start stimulus, several different visual patterns appear in different locations on the screen.
-
The animal must learn to associate each unique pattern with a specific location.
-
A correct touch to a pattern in its correct location results in a reward.
-
An incorrect touch results in a time-out period with no reward.
-
The locations of the patterns are varied across trials to ensure the animal is learning the association and not just a motor sequence.
-
-
Drug Testing: Once the animals have reached a stable baseline performance, the effects of test compounds can be evaluated. The compound or vehicle is administered before the test session. In some paradigms, a cognitive deficit can be induced using an antagonist like scopolamine.
-
Data Analysis: Key performance measures include the percentage of correct trials, the number of errors, and the latency to respond.
Conclusion
The data presented in this guide strongly suggest that this compound, a highly selective M1 positive allosteric modulator, offers a significant advantage over first-generation M1 agonists. Its mechanism of action allows for the potentiation of endogenous cholinergic signaling with a markedly improved side-effect profile. The preclinical data in various cognitive models demonstrate its efficacy, while the lack of significant cholinergic side effects at therapeutically relevant doses points to a wider therapeutic window. For researchers and drug development professionals, this compound represents a promising next-generation approach for the treatment of cognitive deficits.
References
- 1. The muscarinic M1 receptor positive allosteric modulator this compound improves cognitive measures in rat, cynomolgus macaque, and rhesus macaque - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting muscarinic receptors in schizophrenia treatment: Novel antipsychotic xanomeline/trospium chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuropharmacology of Cevimeline and Muscarinic Drugs-Focus on Cognition and Neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. M1 muscarinic agonists target major hallmarks of Alzheimer's disease--an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. AF150(S) and AF267B: M1 muscarinic agonists as innovative therapies for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cevimeline - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. medscape.com [medscape.com]
Synergistic Potential of PQCA with Other Neurotherapeutics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the synergistic effects of 1-((4-cyano-4-(pyridin-2-yl)piperidin-1-yl)methyl)-4-oxo-4H-quinolizine-3-carboxylic acid (PQCA), a selective M1 muscarinic acetylcholine (B1216132) receptor positive allosteric modulator (PAM), when combined with other neurotherapeutic agents. The objective is to furnish researchers and drug development professionals with a comparative overview of this compound's performance, supported by available experimental data, to inform future preclinical and clinical research.
I. This compound and Acetylcholinesterase Inhibitors: A Proven Synergy
The most well-documented synergistic interaction of this compound is with acetylcholinesterase inhibitors (AChEIs), the current standard of care for Alzheimer's disease. The combination of this compound with donepezil (B133215) has demonstrated significant cognitive enhancement in preclinical models.
Quantitative Data Summary
The following table summarizes the synergistic effects observed in cognitive tasks when subeffective doses of this compound and donepezil were co-administered.
| Cognitive Task | Animal Model | This compound (dose) | Donepezil (dose) | Combination (this compound + Donepezil) | Cognitive Improvement (vs. Deficit/Control) | Reference |
| Paired-Associates Learning (PAL) | Rhesus Monkeys (Scopolamine-induced deficit) | Ineffective | Ineffective | Subeffective doses | Significant enhancement of performance | [1] |
| Novel Object Recognition (NOR) | Tg2576 Alzheimer's Disease Mouse Model | Ineffective | Ineffective | Subeffective doses | Significant improvement in recognition memory | [2] |
Note: The table indicates that doses of this compound and donepezil that were individually ineffective in improving cognitive performance demonstrated a significant synergistic effect when administered in combination.
Experimental Protocols
-
Objective: To assess visual learning and memory.
-
Apparatus: A touchscreen computer monitor equipped with a reward dispenser.
-
Procedure:
-
Habituation: Monkeys are familiarized with the testing apparatus and taught to touch the screen to receive a food reward.
-
Training: Monkeys are presented with a series of visual stimuli (objects) in specific locations on the screen. They are required to learn the association between each object and its correct location.
-
Testing: After a delay, the monkeys are presented with the objects again and must touch the correct location for each object to receive a reward. The number of correct trials and errors are recorded.
-
Scopolamine (B1681570) Challenge: To induce a cognitive deficit, the muscarinic antagonist scopolamine is administered prior to the task.
-
Drug Administration: this compound, donepezil, or their combination are administered before the scopolamine challenge to assess their ability to attenuate the induced deficit.
-
-
Objective: To evaluate recognition memory.
-
Apparatus: An open-field arena.
-
Procedure:
-
Habituation: Mice are allowed to freely explore the empty arena for a set period to acclimate to the environment.
-
Familiarization Phase: Two identical objects are placed in the arena, and the mouse is allowed to explore them for a defined time. The time spent exploring each object is recorded.
-
Test Phase: After a retention interval, one of the familiar objects is replaced with a novel object. The mouse is returned to the arena, and the time spent exploring the familiar and novel objects is recorded.
-
Data Analysis: A discrimination index (DI) is calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.
-
Drug Administration: this compound, donepezil, or their combination are administered before the familiarization phase to assess their impact on memory performance in the Tg2576 mouse model of Alzheimer's disease.
-
Signaling Pathway of this compound-Donepezil Synergy
The synergistic effect of this compound and donepezil is rooted in their complementary mechanisms of action on the cholinergic system. Donepezil increases the synaptic levels of acetylcholine (ACh) by inhibiting its breakdown by acetylcholinesterase. This compound, as a PAM, does not directly activate the M1 receptor but enhances its sensitivity to ACh. This dual action leads to a more robust and selective activation of M1 receptor-mediated signaling pathways crucial for cognitive function.
Caption: this compound and Donepezil Synergistic Mechanism.
II. Potential Synergies of this compound with Other Neurotherapeutics: A Theoretical Framework
While direct experimental evidence is currently lacking, the mechanism of action of this compound suggests potential synergistic effects with other classes of neurotherapeutic agents. The following sections outline these hypothetical combinations and the scientific rationale behind them.
This compound and NMDA Receptor Antagonists
-
Rationale: M1 receptor activation is known to modulate NMDA receptor function, which is critical for synaptic plasticity and learning. Combining a low-affinity NMDA receptor antagonist like memantine (B1676192) with this compound could offer a dual benefit: this compound would enhance cognitive function through cholinergic pathways, while memantine would protect against excitotoxicity, a common pathological feature in neurodegenerative diseases. This combination could potentially lead to both symptomatic improvement and disease-modifying effects.
This compound and Anti-inflammatory Agents
-
Rationale: Neuroinflammation is a key component in the pathogenesis of many neurodegenerative disorders. M1 receptor activation has been shown to have anti-inflammatory effects in the central nervous system. A combination of this compound with a brain-penetrant anti-inflammatory drug could provide a synergistic effect by targeting both the cholinergic deficit and the inflammatory cascade, potentially slowing disease progression.
This compound and Neurotrophic Factors
-
Rationale: Neurotrophic factors, such as Brain-Derived Neurotrophic Factor (BDNF), are crucial for neuronal survival, growth, and synaptic plasticity. M1 receptor signaling can interact with neurotrophin signaling pathways. For instance, activation of the M1 receptor can lead to the phosphorylation of CREB, a transcription factor that promotes the expression of BDNF. Therefore, combining this compound with a therapy aimed at increasing BDNF levels or activating its receptor, TrkB, could lead to enhanced neuroprotection and cognitive enhancement.
Experimental Workflow for Investigating Novel Synergies
The following workflow outlines a general approach for preclinical evaluation of potential synergistic combinations with this compound.
Caption: Preclinical Workflow for Synergy Assessment.
III. Conclusion and Future Directions
The synergistic combination of this compound with the AChEI donepezil presents a promising therapeutic strategy for enhancing cognitive function in conditions like Alzheimer's disease. The preclinical data strongly support the advancement of this combination into clinical trials.
Furthermore, the theoretical framework for combining this compound with other neurotherapeutics, including NMDA receptor antagonists, anti-inflammatory agents, and neurotrophic factors, opens up exciting new avenues for research. Future preclinical studies should focus on validating these potential synergies using rigorous experimental designs. Such investigations will be crucial in developing novel, multi-target therapeutic approaches for complex neurodegenerative diseases. The detailed experimental protocols and the proposed workflow in this guide are intended to serve as a valuable resource for researchers embarking on these important studies.
References
- 1. [PDF] U-shaped dose-response curves: their occurrence and implications for risk assessment. | Semantic Scholar [semanticscholar.org]
- 2. BDNF up-regulates evoked GABAergic transmission in developing hippocampus by potentiating presynaptic N- and P/Q-type Ca2+ channels signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Impact of Protein-Quinone Covalent Adducts: A Meta-Analysis of Clinical and Preclinical Findings
For researchers, scientists, and drug development professionals, understanding the intricate interactions between quinones and proteins is paramount. The formation of Protein-Quinone Covalent Adducts (PQCAs) has been implicated in a range of physiological and pathological processes, from cellular signaling and antioxidant responses to toxicity and disease pathogenesis. This comprehensive guide synthesizes key findings from the clinical and preclinical PQCA literature, offering a comparative overview of quantitative data, experimental methodologies, and the signaling pathways involved.
Quantitative Insights into this compound Formation and Effects
The covalent modification of proteins by quinones is a complex process influenced by the specific quinone, the target protein, and the biological environment. Researchers have employed various quantitative techniques, primarily mass spectrometry-based methods, to assess the kinetics of adduct formation and the resulting impact on protein function and cellular responses. The following tables summarize key quantitative data from preclinical and clinical studies, providing a comparative look at different quinones and their effects.
Table 1: In Vitro Kinetics of Protein-Quinone Adduct Formation
| Quinone | Target Protein | Modified Residue(s) | Rate Constant (M⁻¹s⁻¹) | Key Findings | Reference |
| p-Benzoquinone (BQ) | Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) | Cys149, Cys244 | 10² - 10⁵ | Rapid and selective adduction leading to enzyme inhibition and dimerization. | [1][2] |
| p-Benzoquinone (BQ) | Creatine Kinase (CK) | All Cys residues | 10² - 10⁵ | Widespread modification leading to significant loss of enzyme activity. | [1][2] |
| 4-Methyl-1,2-benzoquinone (4MBQ) | Myofibrillar proteins | Cys | Not specified | Formation of thiol-quinone adducts confirmed by LC-MS. | [3] |
| Naphthoquinones | Lysozyme, Ribonuclease A | Not specified | Not specified | Induces protein oligomerization and adduct formation, leading to changes in fluorescence. | [4] |
Table 2: Preclinical Models of Quinone-Induced Toxicity
| Quinone | Animal Model | Route of Administration | Key Toxicological Findings | Quantitative Data Highlights | Reference |
| 6-PPD quinone (6-PPDQ) | Male BALB/c mice | Injection | Lung inflammation and fibrosis. | 6-PPDQ remained in the lung for up to 28 days after a single 4 mg/kg injection. Repeated injections led to higher bioaccumulation and significant increases in inflammatory cytokines (TNF-α, IL-6). | [5][6] |
| Various Quinones | Rat hepatocytes and PC12 cells | In vitro exposure | Cytotoxicity and reactive oxygen species (ROS) formation. | A strong correlation was found between the electron affinity of the quinone and the extent of cytotoxicity and ROS formation. | [7] |
| N-(1,3-Dimethylbutyl)-N'-Phenyl-P-Phenylenediamine-Quinone (6PPD-Q) | Seven fish species | Aqueous exposure | Species-specific acute toxicity. | Tolerant species included Atlantic salmon and brown trout, while others showed significant mortality at environmentally relevant concentrations. | [8] |
Table 3: Protein-Quinone Covalent Adducts as Clinical Biomarkers
| Analyte | Patient Population | Sample Type | Analytical Method | Key Findings | Reference |
| Estrogen quinone-derived protein adducts | Breast cancer risk studies | Blood | Selective reaction monitoring (SRM) mass spectrometry | Levels of these adducts are being investigated as potential biomarkers of estrogen homeostasis and breast cancer risk. | |
| Various protein biomarkers | Peripheral Artery Disease (PAD) | Plasma | Genetic causal inference methods and literature review | While hundreds of observational biomarkers exist, genetic analysis supports a causal role for a smaller subset involved in lipoprotein regulation and lipid homeostasis. | [9] |
| Differentially expressed proteins | Biliary Atresia (BA) | Plasma | Data-independent acquisition (DIA) and parallel reaction monitoring (PRM) mass spectrometry | A combination of polymeric immunoglobulin receptor and an immunoglobulin lambda variable chain showed high diagnostic accuracy for BA. | [10] |
| Alpha-1-antitrypsin and apolipoprotein J | Alzheimer's Disease (AD) | Plasma | 2-DE and MS | Plasma levels of alpha-1-antitrypsin were found to be higher in AD patients compared to controls. | [11] |
Key Signaling Pathways Modulated by PQCAs
The formation of PQCAs can significantly alter cellular signaling, with the Keap1-Nrf2 pathway being a primary and well-studied target. This pathway is a critical regulator of the cellular antioxidant response.
The Keap1-Nrf2 Signaling Pathway
Under normal conditions, the transcription factor Nrf2 is kept inactive in the cytoplasm through its interaction with Keap1, which facilitates its degradation.[12][13] Electrophilic compounds, including many quinones, can react with specific cysteine residues on Keap1. This modification disrupts the Keap1-Nrf2 interaction, leading to the stabilization and nuclear translocation of Nrf2.[14][15] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various target genes, initiating the transcription of a battery of cytoprotective enzymes and proteins.[16]
Figure 1: Activation of the Keap1-Nrf2 antioxidant response pathway by quinone adduction to Keap1.
Experimental Protocols: A Guide to this compound Analysis
Reproducible and well-documented experimental protocols are essential for the accurate study of PQCAs. Below are detailed methodologies for key experiments cited in the this compound literature.
Protocol 1: In Vitro Protein Adduction with Quinones
Objective: To assess the direct interaction of a quinone with a purified protein and characterize the resulting adducts.
Materials:
-
Purified protein of interest (e.g., GAPDH, BSA)
-
Quinone compound (e.g., p-Benzoquinone)
-
Phosphate (B84403) buffer (pH 7.4)
-
Reaction tubes
-
Incubator or water bath at 37°C
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of the purified protein in phosphate buffer to a final concentration of 1 mg/mL.
-
Prepare a stock solution of the quinone in a suitable solvent (e.g., DMSO) at a concentration 100-fold higher than the desired final concentration.
-
In a reaction tube, add the protein solution.
-
Initiate the reaction by adding the quinone stock solution to the protein solution to achieve the desired molar ratio (e.g., 1:1, 1:10 protein to quinone). The final DMSO concentration should be kept low (e.g., <1%) to avoid protein denaturation.
-
Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).
-
At each time point, stop the reaction by adding a quenching agent, such as an excess of a thiol-containing compound like glutathione, or by flash-freezing the sample.
-
Prepare the samples for mass spectrometry analysis. This may involve buffer exchange, denaturation, reduction, alkylation, and enzymatic digestion (e.g., with trypsin).
-
Analyze the digested peptide mixture by LC-MS/MS to identify the specific amino acid residues modified by the quinone.[17]
Protocol 2: Quantitative Analysis of PQCAs in Biological Samples by LC-MS/MS
Objective: To detect and quantify specific PQCAs in complex biological matrices such as plasma or tissue homogenates.
Materials:
-
Biological sample (e.g., plasma, tissue homogenate)
-
Internal standard (e.g., a stable isotope-labeled version of the target adduct)
-
Protein precipitation solvent (e.g., acetonitrile)
-
Enzymes for proteolysis (e.g., trypsin, pronase)
-
Solid-phase extraction (SPE) cartridges for sample cleanup
-
LC-MS/MS system with a triple quadrupole mass spectrometer
Procedure:
-
Thaw the biological sample on ice.
-
Spike the sample with a known amount of the internal standard.
-
Precipitate the proteins by adding a cold protein precipitation solvent (e.g., 3 volumes of acetonitrile).
-
Centrifuge the sample to pellet the precipitated proteins.
-
Isolate the protein pellet and wash it to remove unbound small molecules.
-
Resuspend the protein pellet in a suitable buffer and perform enzymatic digestion to release the adducted peptides or amino acids.
-
Perform sample cleanup using SPE to enrich for the target analytes and remove interfering substances.
-
Analyze the cleaned-up sample by LC-MS/MS using selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) to specifically detect and quantify the target this compound and the internal standard.
-
Construct a calibration curve using known concentrations of the this compound standard to determine the concentration of the adduct in the original sample.[18]
Figure 2: General experimental workflow for the quantitative analysis of PQCAs in biological samples.
Conclusion
The formation of protein-quinone covalent adducts represents a critical mechanism through which quinones exert their biological effects. This meta-analysis highlights the quantitative data and experimental approaches used to study these interactions, as well as the key signaling pathways, such as the Keap1-Nrf2 system, that are modulated by this compound formation. For researchers in drug development and toxicology, a thorough understanding of these processes is essential for predicting and mitigating adverse effects, as well as for harnessing the potential therapeutic benefits of modulating these pathways. The provided tables, signaling pathway diagram, and experimental protocols serve as a valuable resource for designing and interpreting studies in this dynamic field.
References
- 1. Reaction of quinones with proteins: Kinetics of adduct formation, effects on enzymatic activity and protein structure, and potential reversibility of modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. scholar.utc.edu [scholar.utc.edu]
- 5. Evaluation of 6-PPD quinone toxicity on lung of male BALB/c mice by quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of 6-PPD quinone toxicity on lung of male BALB/c mice by quantitative proteomics [ouci.dntb.gov.ua]
- 7. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 8. biorxiv.org [biorxiv.org]
- 9. Evaluation of Plasma Biomarkers for Causal Association With Peripheral Artery Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Proteomics Defines Plasma Biomarkers for the Early Diagnosis of Biliary Atresia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Proteomics analysis of plasma for potential biomarkers in the diagnosis of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. The Molecular Mechanisms Regulating the KEAP1-NRF2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Nrf2 and HSF-1 Pathway Activation via Hydroquinone-Based Proelectrophilic Small Molecules Is Regulated by Electrochemical Oxidation Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Nitric oxide activation of Keap1/Nrf2 signaling in human colon carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Utilization of LC-MS/MS Analyses to Identify Site-Specific Chemical Protein Adducts In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Detection and Characterization of Catechol Quinone-Derived Protein Adducts Using Biomolecular Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Bridging the Gap: In Vivo Validation of In Vitro PQCA Experimental Results
A Comparative Guide for Researchers in Drug Discovery and Chemical Biology
The development of novel chemical probes is a cornerstone of modern drug discovery, enabling the precise interrogation of biological pathways. Photo-crosslinkable Quinoxaline-based Covalent Adducts (PQCAs) represent an emerging class of such tools, designed to identify and engage specific protein targets upon photoactivation. While initial in vitro experiments are crucial for characterizing the potency and selectivity of these probes, validating these findings in a complex biological system is a critical step to ensure their relevance and translational potential.
This guide provides a comprehensive comparison of in vitro and in vivo experimental results for a hypothetical PQCA probe targeting the PI3K/AKT/mTOR signaling pathway, a central regulator of cell growth and proliferation often dysregulated in cancer. We present structured data, detailed experimental protocols, and visual workflows to assist researchers in designing and interpreting experiments for the in vivo validation of their own chemical probes.
Comparative Data Summary: In Vitro vs. In Vivo Efficacy
The successful transition of a chemical probe from a controlled in vitro environment to a complex in vivo model is marked by the correlation of key performance metrics. Below is a summary of hypothetical data for a this compound probe targeting mTOR (this compound-mTOR-1), illustrating a favorable translation from cell-based assays to a xenograft mouse model.
| Parameter | In Vitro Results | In Vivo Results |
| Target Engagement (TE) | ||
| IC₅₀ (mTOR Kinase Assay) | 15 nM | - |
| Cellular Target Occupancy (EC₅₀) | 100 nM (in HEK293 cells) | 75% at 20 mg/kg (in tumor tissue) |
| Downstream Pathway Inhibition | ||
| p-4E-BP1 Inhibition (EC₅₀) | 120 nM (in HEK293 cells) | 70% reduction at 20 mg/kg (in tumor tissue) |
| p-S6K Inhibition (EC₅₀) | 135 nM (in HEK293 cells) | 65% reduction at 20 mg/kg (in tumor tissue) |
| Phenotypic Outcome | ||
| Anti-proliferative Activity (IC₅₀) | 250 nM (in A549 lung cancer cells) | - |
| Tumor Growth Inhibition (TGI) | - | 60% at 20 mg/kg |
Visualizing the Scientific Workflow
Experimental Workflow for this compound Probe Validation
The validation of a this compound probe involves a multi-step process, beginning with initial in vitro characterization and culminating in in vivo efficacy studies. This workflow ensures a thorough evaluation of the probe's properties at each stage.
This compound Validation Workflow
Targeted Signaling Pathway: PI3K/AKT/mTOR
The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell survival, growth, and metabolism. The hypothetical this compound-mTOR-1 probe is designed to covalently bind to and inhibit mTOR, a key kinase in this pathway.
Simplified PI3K/AKT/mTOR Signaling Pathway
Detailed Experimental Protocols
Reproducibility and accuracy are paramount in the validation of chemical probes. The following are detailed protocols for key experiments in the in vitro and in vivo validation of a this compound probe.
In Vitro Protocol: Cellular Target Engagement Assay
This protocol describes a competitive binding assay to determine the cellular target occupancy of the this compound-mTOR-1 probe.
-
Cell Culture: Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO₂ incubator.
-
Compound Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat the cells with increasing concentrations of this compound-mTOR-1 (0.1 nM to 10 µM) for 2 hours.
-
Photo-crosslinking: Irradiate the cells with UV light (365 nm) for 15 minutes to induce covalent bond formation between the this compound probe and its target.
-
Lysis and Protein Quantification: Wash the cells with PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a BCA assay.
-
Competitive Probe Incubation: To the lysates, add a biotinylated broad-spectrum kinase probe that also binds to mTOR. Incubate for 1 hour at 4°C.
-
Streptavidin Pulldown: Add streptavidin-coated magnetic beads to the lysates and incubate for 1 hour at 4°C to pull down the biotinylated probe and its bound proteins.
-
Western Blot Analysis: Wash the beads to remove non-specifically bound proteins. Elute the bound proteins and analyze the amount of mTOR pulled down by Western blot using an anti-mTOR antibody. The reduction in the mTOR signal in the this compound-treated samples compared to the vehicle control indicates target engagement.
In Vivo Protocol: Xenograft Model and Tissue Analysis
This protocol outlines the procedure for evaluating the in vivo efficacy and target engagement of the this compound-mTOR-1 probe in a lung cancer xenograft model.
-
Animal Model: Implant A549 human lung cancer cells subcutaneously into the flank of immunodeficient mice. Allow the tumors to grow to an average volume of 100-150 mm³.
-
Dosing: Randomize the mice into vehicle control and treatment groups. Administer this compound-mTOR-1 (e.g., 20 mg/kg) or vehicle intraperitoneally once daily.
-
Tumor Growth Measurement: Measure the tumor volume using calipers every two days. Calculate tumor growth inhibition (TGI).
-
Tissue Collection and Pharmacodynamic Analysis: At the end of the study, or at specified time points post-dose, euthanize the mice and excise the tumors.
-
Homogenization: Flash-freeze a portion of the tumor tissue in liquid nitrogen. Homogenize the tissue in lysis buffer.
-
Western Blot Analysis: Perform Western blotting on the tumor homogenates to assess the phosphorylation status of mTOR downstream targets, such as 4E-BP1 and S6K. A decrease in the phosphorylated forms of these proteins in the treated group compared to the control group indicates in vivo target modulation.
-
Target Occupancy Measurement: For direct target engagement, a variation of the cellular assay can be performed on the tumor homogenates, or more advanced techniques like positron emission tomography (PET) with a radiolabeled version of the probe could be employed if developed.[1]
Conclusion
The successful validation of a this compound probe requires a rigorous and systematic approach that bridges the gap between in vitro and in vivo experimental systems. By correlating target engagement and downstream pathway modulation with phenotypic outcomes such as tumor growth inhibition, researchers can build a strong body of evidence for the utility of their chemical probes.[2] This guide provides a foundational framework for designing and interpreting such validation studies, ultimately facilitating the development of novel tools for understanding complex biology and discovering new therapeutic agents.
References
Safety Operating Guide
Clarification on PQCA and Guidance on General Chemical Disposal Procedures
Initial searches for "PQCA" indicate that this acronym stands for the Post-Quantum Cryptography Alliance, an organization focused on addressing cryptographic security challenges. There is no evidence to suggest that this compound is a chemical substance requiring laboratory disposal procedures. Therefore, specific disposal instructions for "this compound" cannot be provided.
For the benefit of researchers, scientists, and drug development professionals seeking information on laboratory safety and chemical handling, this document outlines general, essential procedures for the proper disposal of hazardous chemical waste. These guidelines are intended to provide a foundational understanding of safe disposal practices. Always consult your institution's specific safety protocols and the Safety Data Sheet (SDS) for the particular chemical you are handling.
Core Principles of Laboratory Chemical Waste Disposal
Proper disposal of chemical waste is paramount to ensure the safety of laboratory personnel and to protect the environment. The fundamental steps involve identifying, segregating, storing, and ultimately disposing of chemical waste in accordance with regulatory requirements.
Step-by-Step General Chemical Disposal Protocol
-
Waste Identification and Classification :
-
Proper Segregation :
-
Use of Appropriate Waste Containers :
-
Accurate Labeling :
-
Safe Storage :
-
Arrange for Professional Disposal :
Prohibited Disposal Practices
-
Do not pour hazardous chemicals down the sink or drain. This can contaminate water supplies and damage plumbing.[1]
-
Do not dispose of chemical waste in regular trash.
-
Do not allow chemical waste to evaporate in a fume hood. This can release toxic vapors into the atmosphere.[1]
Quantitative Data Summary for Chemical Waste Disposal
The following table summarizes key quantitative parameters often found in chemical waste disposal protocols. These are generalized values and may vary based on specific regulations and the nature of the chemical.
| Parameter | Guideline/Value | Source |
| Neutralization pH Range | 5.5 - 9.0 | General laboratory safety protocols often require the pH of a neutralized solution to be within this range before it can be considered for drain disposal (if permitted by local regulations).[4] |
| Dilution Ratio | At least 20 parts water to 1 part neutralized solution | When drain disposal of a neutralized solution is permissible, it should be flushed with a copious amount of water.[4] |
| PCB Concentration Limits | Varies by waste type and regulation (e.g., <50 ppm, ≥50 ppm) | Regulations for Polychlorinated Biphenyls (PCBs) are concentration-dependent, with different disposal requirements for waste above or below 50 parts per million (ppm).[5] |
Experimental Protocols
General Neutralization Protocol for Acidic/Basic Waste
This protocol outlines a general method for neutralizing simple acidic or basic aqueous waste in a laboratory setting. This is a generalized procedure and must be adapted based on the specific chemical's reactivity, concentration, and volume.
Materials:
-
Appropriate Personal Protective Equipment (PPE): lab coat, chemical-resistant gloves, safety goggles, and a face shield.
-
The acidic or basic waste solution.
-
A suitable neutralizing agent (e.g., sodium bicarbonate or a weak acid/base).
-
A large, appropriate reaction container (e.g., a borosilicate glass beaker).
-
An ice bath.
-
A stirring rod or magnetic stirrer.
-
pH paper or a calibrated pH meter.
Procedure:
-
Preparation : Don all required PPE. Perform the entire procedure within a certified chemical fume hood.
-
Containment : Place the reaction container in an ice bath to manage heat generated during the exothermic neutralization reaction.[4]
-
Slow Addition of Neutralizer : Slowly and carefully add the neutralizing agent to the waste solution while continuously stirring.[4] This controls the reaction rate and prevents splashing and excessive heat generation.
-
Monitor pH : Periodically check the pH of the solution using pH paper or a pH meter.
-
Achieve Neutrality : Continue adding the neutralizing agent until the pH of the solution is between 5.5 and 9.0.[4]
-
Final Disposal : Once neutralized, the solution must be disposed of according to institutional and local regulations. If drain disposal is permitted, flush the drain with at least 20 times the volume of the neutralized solution in water.[4]
Visual Workflow for General Chemical Waste Disposal
Caption: Logical workflow for the proper disposal of general laboratory chemical waste.
References
Essential Safety and Handling of PQCA in a Laboratory Setting
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount, particularly when handling potent, biologically active compounds such as PQCA (1-((4-cyano-4-(pyridine-2-yl)piperidin-1-yl)methyl-4-oxo-4 H-quinolizine-3-carboxylic acid). While a specific Safety Data Sheet (SDS) for this compound is not publicly available, its nature as a highly selective M1 positive allosteric modulator necessitates handling it as a potent compound.[1] The following guidelines are based on best practices for managing highly potent active pharmaceutical ingredients (HPAPIs) to minimize exposure and ensure operational safety.
Occupational Exposure and Containment
The primary goal when handling potent compounds is to minimize all potential routes of exposure, including inhalation, ingestion, and skin contact. For novel or specialized compounds where specific Occupational Exposure Limits (OELs) have not been established, a risk-based approach using Occupational Exposure Bands (OEBs) is recommended.[2] OEBs categorize chemicals into bands based on their toxicological potency and associated health effects, guiding the selection of appropriate containment and personal protective equipment.[2]
Quantitative Data Summary for Potent Compounds:
| Hazard Level | Occupational Exposure Limit (OEL) | Typical Handling Requirements |
| OEB 1 | >1000 µg/m³ | General laboratory ventilation |
| OEB 2 | 100 - 1000 µg/m³ | Local exhaust ventilation (e.g., fume hood) |
| OEB 3 | 10 - 100 µg/m³ | Contained operations (e.g., glove box) |
| OEB 4 | 1 - 10 µg/m³ | High-containment solutions |
| OEB 5 | <1 µg/m³ | Full isolation and specialized handling |
Note: The appropriate OEB for this compound should be determined by a qualified industrial hygienist or safety professional based on available toxicological data and in-house risk assessment.
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is crucial when handling this compound. The following represents a comprehensive protocol for laboratory-scale operations.
1. Engineering Controls (Primary Barrier):
-
Fume Hood: All manipulations of solid this compound or solutions should be performed within a certified chemical fume hood to minimize inhalation exposure.
-
Glove Box: For procedures with a higher risk of aerosolization or when handling larger quantities, a glove box provides an additional layer of containment.
2. Personal Protective Equipment (Secondary Barrier):
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with nitrile gloves. | The outer glove can be removed if contaminated, protecting the inner glove and the user's skin. |
| Lab Coat | Disposable, cuffed lab coat. | Prevents contamination of personal clothing. Cuffs provide a better seal with inner gloves. |
| Eye Protection | Chemical splash goggles or a face shield. | Protects against splashes and aerosols. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) may be required. | Necessary when engineering controls are insufficient or during spill cleanup. The specific type should be determined by a risk assessment. |
Experimental Workflow for Handling this compound:
Caption: Workflow for the safe handling of this compound, from preparation to disposal.
Operational and Disposal Plans
Standard Operating Procedure for Handling this compound:
-
Preparation:
-
Designate a specific area for handling this compound.
-
Ensure all necessary PPE and spill cleanup materials are readily available.
-
Pre-label all vials and containers.
-
-
Handling:
-
When weighing the solid compound, use a containment balance enclosure or perform the task in a fume hood with extreme care to avoid generating dust.
-
Prepare solutions in the fume hood.
-
When transferring solutions, use a pipette with a fresh tip for each transfer to avoid cross-contamination.
-
-
Storage:
-
Store this compound in a clearly labeled, tightly sealed container.
-
Keep it in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Consult any supplier-specific storage recommendations.
-
Disposal Plan:
-
Waste Segregation: All materials that come into contact with this compound, including gloves, lab coats, pipette tips, and empty vials, should be considered contaminated waste.
-
Solid Waste: Collect all solid waste in a dedicated, labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a separate, labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.
-
Final Disposal: All waste must be disposed of in accordance with local, state, and federal regulations for chemical waste. Contact your institution's EHS department for specific guidance on waste pickup and disposal procedures.
By adhering to these stringent safety protocols, researchers can effectively mitigate the risks associated with handling the potent compound this compound, ensuring a safe and productive research environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
